molecular formula C7H7BrO3S B1627411 2-Bromo-4-(methylsulfonyl)phenol CAS No. 20951-43-3

2-Bromo-4-(methylsulfonyl)phenol

Cat. No.: B1627411
CAS No.: 20951-43-3
M. Wt: 251.1 g/mol
InChI Key: MOQJJCKZSLMZOB-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)phenol is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQJJCKZSLMZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596205
Record name 2-Bromo-4-(methanesulfonyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20951-43-3
Record name 2-Bromo-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20951-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value pharmacophore intermediate characterized by its orthogonal reactivity and specific physicochemical profile. Unlike simple halophenols, this scaffold integrates a strong electron-withdrawing sulfone group with an acidic phenolic handle and a reactive aryl bromide.

For drug discovery professionals, this molecule offers two critical strategic advantages:

  • Bioisosterism: The electron-deficient phenol possesses a pKa significantly lower than unsubstituted phenol (~6.2 vs. 10.0), allowing it to function as a lipophilic carboxylic acid bioisostere at physiological pH.

  • Synthetic Orthogonality: The molecule presents three distinct sites for diversification—the phenolic oxygen (nucleophile), the aryl bromide (electrophile for cross-coupling), and the sulfone (metabolic stability/H-bond acceptor).

This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles necessary to utilize this intermediate in lead optimization and SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The integration of the methylsulfonyl group dramatically alters the electronic landscape of the phenol ring compared to its methyl analog (2-bromo-p-cresol).

PropertyDataNotes
IUPAC Name 2-Bromo-4-(methylsulfonyl)phenol
CAS Number 20951-43-3 Distinct from 2-bromo-4-methylphenol (6627-55-0)
Molecular Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol
Appearance White to off-white solidHigh crystallinity due to sulfone dipolar interactions
pKa (Predicted) ~6.2 Acidified by para-SO₂Me and ortho-Br (-I effect)
LogP ~1.3More polar than bromocresol due to sulfone
H-Bond Donors 1 (Phenol OH)
H-Bond Acceptors 3 (Sulfone O, Phenol O)
Structural Analysis

The cooperative directing effects of the substituents define the synthesis and purity profile of this compound.

  • Hydroxyl Group (-OH): Strong activator, directs ortho/para.

  • Methylsulfonyl Group (-SO₂Me): Strong deactivator, directs meta.

  • Result: Both groups direct electrophilic substitution to the 2-position , ensuring high regioselectivity during bromination.

Synthetic Routes & Mechanistic Insights

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol is typically achieved via electrophilic aromatic substitution (bromination) of the commercially available precursor, 4-(methylsulfonyl)phenol.

Pathway Visualization (Graphviz)

SynthesisPathway Start 4-(Methylthio)phenol (Precursor) Inter 4-(Methylsulfonyl)phenol (Key Intermediate) Start->Inter Product 2-Bromo-4-(methylsulfonyl)phenol (Target) Inter->Product Oxone Oxone / EtOH (Oxidation) Oxone->Inter Bromine Br2 / AcOH (Regioselective Bromination) Bromine->Product

Figure 1: Synthetic flow from sulfide precursor to the final brominated scaffold. The oxidation step is necessary only if starting from the sulfide; otherwise, the sulfone phenol is the direct starting material.

Detailed Synthetic Protocol

Step 1: Preparation of 4-(Methylsulfonyl)phenol (if not purchased)

  • Reagents: 4-(Methylthio)phenol, Oxone (Potassium peroxymonosulfate).

  • Mechanism: Chemoselective oxidation of the sulfide to the sulfone without over-oxidation of the phenol ring.

  • Procedure: Treat 4-(methylthio)phenol with Oxone (2.0 equiv) in aqueous ethanol at room temperature for 18 hours. Yields are typically >95%.[1]

Step 2: Regioselective Bromination (The Critical Step)

  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS); Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Causality: The high acidity of the sulfonyl-phenol makes the ring less electron-rich than a standard phenol, but the -OH group is still sufficiently activating to permit bromination without a Lewis acid catalyst.

  • Protocol:

    • Dissolve 4-(methylsulfonyl)phenol (1.0 equiv) in Glacial Acetic Acid (0.5 M).

    • Add Br₂ (1.05 equiv) dropwise at 20–25°C. Note: Cooling is generally not required due to the deactivating effect of the sulfone, which suppresses exothermicity.

    • Stir for 2–4 hours. Monitor by HPLC/TLC.

    • Quench: Pour into ice water containing 5% Sodium Thiosulfate (to neutralize excess Br₂).

    • Isolation: Filter the precipitated white solid. Recrystallize from Ethanol/Water if necessary.

Reactivity & Functionalization Strategies

This scaffold is a "linchpin" intermediate. Its reactivity is defined by the orthogonality between the acidic phenol and the aryl bromide.

Reactivity Logic Map (Graphviz)

ReactivityMap Core 2-Bromo-4-(methylsulfonyl)phenol Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Br handle) Alkylation O-Alkylation / Mitsunobu (Ether Formation) Core->Alkylation R-X, K2CO3 or ROH, DIAD, PPh3 Bioisostere Physicochemical Utility (Acid Bioisostere) Core->Bioisostere pKa ~6.2 (H-bond donor)

Figure 2: Orthogonal reactivity profile. The bromide allows for carbon-carbon bond formation, while the phenol allows for ether linkage or direct interaction with biological targets.

Key Reaction Classes
A. Suzuki-Miyaura Cross-Coupling

The presence of the free phenol can poison Pd catalysts or lead to side reactions. Two strategies are employed:

  • Protection First: Convert OH to OMe or OMOM before coupling. This is the robust, high-yield route.

  • Direct Coupling: Use 3.0 equiv of base (e.g., K₂CO₃ or Cs₂CO₃) to ensure the phenol exists entirely as the phenolate anion, which is less likely to coordinate Pd than the neutral phenol.

    • Catalyst Recommendation: Pd(dppf)Cl₂[2]·DCM or Pd(dtbpf)Cl₂ (for sterically hindered partners).

    • Solvent: 1,4-Dioxane/Water (4:[2]1) at 80–90°C.

B. Nucleophilic Aromatic Substitution (SnAr)

While less common for bromides, the para-sulfonyl group strongly activates the ring. If the bromine were a fluorine, SnAr would be facile. With bromine, SnAr requires harsh conditions or specific nucleophiles (e.g., thiols). Caution: The phenol is the primary nucleophile; self-reaction is possible if not carefully managed.

C. O-Alkylation (Ether Synthesis)

Due to the low pKa (~6.2), the phenol can be deprotonated by weak bases like KHCO₃ or K₂CO₃ in acetone or DMF. This allows for very mild alkylation conditions, avoiding the need for NaH and reducing the risk of racemizing chiral alkyl halides.

Experimental Protocols

Protocol A: Suzuki Coupling (Direct Method)

Designed for rapid library synthesis where protection/deprotection steps are undesirable.

  • Setup: Charge a reaction vial with 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent/Base: Add 1,4-Dioxane (degassed) and 2M aq. K₂CO₃ (3.0 equiv). Crucial: The extra base accounts for phenol deprotonation.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Acidify carefully to pH 4–5 with 1M HCl (to protonate the product phenol) before extracting with Ethyl Acetate. Note: If the product is very acidic, extraction at neutral pH might leave it in the aqueous phase.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] As a phenol derivative, it can be corrosive to mucous membranes.

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable to oxidation compared to simple phenols.

References

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol (CAS 20951-43-3). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. (Precursor Data).[4] Available at: [Link][3]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational Suzuki Protocol). Available at: [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context on acidic phenols as bioisosteres). Available at: [Link]

Sources

Technical Guide: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

2-Bromo-4-(methylsulfonyl)phenol is a high-value intermediate in medicinal chemistry, particularly utilized in the synthesis of COX-2 inhibitors, PPAR agonists, and other bioactive sulfones.[1] Its structural core combines a phenol moiety (providing a nucleophilic handle for etherification) with a methylsulfonyl group (a polar, metabolic pharmacophore) and an ortho-bromine atom (enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).[1]

Retrosynthetic Logic

The synthesis is governed by the competing electronic effects of the substituents on the benzene ring.

  • Hydroxyl Group (-OH): Strong activator, ortho/para director.[1][2][3]

  • Methylsulfonyl Group (-SO₂Me): Strong deactivator, meta director.[1]

Regiochemical Alignment: In 4-(methylsulfonyl)phenol, the position ortho to the hydroxyl group (C2) is also meta to the sulfonyl group (C4). Consequently, both directing groups reinforce substitution at the C2 position, making the bromination highly regioselective.

Retrosynthesis Target 2-Bromo-4-(methylsulfonyl)phenol (Target) Precursor 4-(methylsulfonyl)phenol (Commercially Available) Target->Precursor Electrophilic Aromatic Substitution (Br2) Sulfide 4-(methylthio)phenol Precursor->Sulfide Oxidation (Oxone or H2O2)

Figure 1: Retrosynthetic disconnection showing the primary route via bromination and the precursor synthesis via oxidation.[4]

Part 2: Experimental Protocols

Route A: Direct Bromination of 4-(methylsulfonyl)phenol (Preferred)

This route is the industry standard due to the high availability of the starting material and the reinforcing directing effects that minimize side products.

Mechanism of Action

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[2] The phenol ring is deactivated by the sulfone but sufficiently activated by the hydroxyl group to react with molecular bromine without a Lewis acid catalyst (like


). The key to success is controlling the temperature to prevent over-bromination at the C6 position (2,6-dibromo product).

Mechanism Step1 Activation: Phenol + Solvent (H-bonding) Step2 Attack: Pi-cloud attacks Br-Br (Sigma Complex) Step1->Step2 Br2 addition Step3 Deprotonation: Re-aromatization (-HBr) Step2->Step3 Fast Intermediate Resonance Stabilized Cation (Ortho) Step2->Intermediate Transition State

Figure 2: Mechanistic flow of the electrophilic bromination at the C2 position.

Detailed Protocol

Reagents:

  • 4-(methylsulfonyl)phenol (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)[1]
    
  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Bisulfite (saturated aq. solution)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

  • Dissolution: Charge the flask with 4-(methylsulfonyl)phenol and Glacial Acetic Acid. Stir until fully dissolved.

    • Note: Acetic acid is preferred over halogenated solvents because it stabilizes the polarized transition state and facilitates the handling of HBr.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

    • Critical: Lower temperature improves regioselectivity.

  • Addition: Dilute the Bromine in a small amount of acetic acid. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Observation: The solution will turn orange/red. The color should slowly fade as bromine is consumed.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (50 volumes). If a persistent orange color remains (excess

    
    ), add saturated sodium bisulfite solution dropwise until the color disappears.
    
  • Isolation: The product often precipitates as a white to off-white solid.[1] Filter the solid.[4]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Yield Expectation: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     11.2 (s, 1H, OH), 8.05 (d, J=2.2 Hz, 1H, H-3), 7.75 (dd, J=8.5, 2.2 Hz, 1H, H-5), 7.15 (d, J=8.5 Hz, 1H, H-6), 3.15 (s, 3H, 
    
    
    
    ).[1]
Route B: Oxidation of 4-(methylthio)phenol (Alternative)

If the sulfone is unavailable, it can be synthesized from the sulfide.

Reagents:

  • 4-(methylthio)phenol[1][5]

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)[1]

  • Solvent: Methanol/Water (1:1)[1]

Procedure:

  • Dissolve 4-(methylthio)phenol in MeOH/Water.[1]

  • Add Oxone portion-wise at 0°C (exothermic reaction).

  • Stir at Room Temperature for 4–6 hours.

  • Filter off the insoluble potassium salts.

  • Concentrate the filtrate and extract with Ethyl Acetate.

  • Proceed to Route A.

Part 3: Process Safety & Data

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White to off-white crystalline solidTurns pinkish if traces of Br2 remain
Melting Point 158 – 162 °CLiterature value varies slightly by purity
Molecular Weight 251.10 g/mol Formula:

Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water and hexane
TLC Rf ~0.4 (Hexane:EtOAc 1:[1][6]1)Distinct from starting material (Rf ~0.3)
Experimental Workflow Diagram

Workflow Start Start: 4-(methylsulfonyl)phenol in Acetic Acid Cool Cool to 0-5°C Start->Cool AddBr Add Br2 dropwise (Maintain T < 10°C) Cool->AddBr React Stir at RT (2-4 hrs) AddBr->React Quench Quench in Ice Water (+ NaHSO3 if needed) React->Quench Filter Filter Precipitate (or Extract EtOAc) Quench->Filter Dry Dry / Recrystallize Filter->Dry End Pure Product 2-Bromo-4-(methylsulfonyl)phenol Dry->End

Figure 3: Step-by-step operational workflow for the bromination process.

Safety & Handling
  • Bromine (

    
    ):  Extremely corrosive and toxic. Causes severe burns. Handle only in a fume hood. Use glass or Teflon equipment; bromine attacks rubber and many plastics.
    
  • HBr Evolution: The reaction generates Hydrogen Bromide gas.[4] A scrubber containing 10% NaOH is mandatory.

  • Sulfones: Generally stable, but avoid strong reducing agents.

References

  • Preparation of 2-bromo-4-methylphenol (Analogous Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 2, p.97 (1943).
    • Context: Establishes the protocol for brominating para-substituted phenols in acetic acid.
    • URL:[Link]

  • Synthesis of 4-(methylsulfonyl)phenol via Oxidation Source: ChemicalBook / Literature Precedents. Context: Describes the oxidation of thioethers to sulfones using Oxone.
  • Regioselectivity in Electrophilic Arom

    • Source: Khan Academy / Chemistry LibreTexts.
    • Context: Theoretical grounding for the reinforcing directing effects of OH (ortho) and SO2Me (meta).
    • URL:[Link][1][2][7]

  • CAS Database Entry: 2-Bromo-4-(methylsulfonyl)phenol [1][5][8][9][10]

    • Source: EPA CompTox Chemicals Dashboard.
    • Context: Verification of chemical identity and CAS 20951-43-3.[1][5][6]

    • URL:[Link][1]

Sources

Structural Elucidation and Analytical Characterization of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-Bromo-4-(methylsulfonyl)phenol represents a critical intermediate. The methylsulfonyl (sulfone) moiety acts as a pharmacophore in selective COX-2 inhibitors and various agrochemicals, offering metabolic stability and hydrogen-bonding potential. The bromine substituent at the ortho position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold diversification.

However, the introduction of bromine onto the electron-rich phenolic ring presents a regioselectivity challenge. Distinguishing the desired 2-bromo isomer from the potential 2,6-dibromo impurity or the thermodynamically unlikely 3-bromo isomer is paramount for downstream efficacy.

This guide provides a definitive, self-validating protocol for the structural elucidation of 2-Bromo-4-(methylsulfonyl)phenol, moving beyond basic spectra to rigorous, causality-driven characterization.

Synthetic Context & Impurity Profile

To understand the analytical requirements, one must understand the genesis of the sample. The standard synthesis involves the electrophilic aromatic bromination of 4-(methylsulfonyl)phenol.

  • Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The methylsulfonyl group (-SO₂Me) is a strong meta deactivator.

  • Regioselectivity: Position 2 is ortho to the activator and meta to the deactivator, making it the most electronically favored site.

  • The Impurity Trap: Over-bromination leads to 2,6-dibromo-4-(methylsulfonyl)phenol . Under-bromination leaves the starting material.

Figure 1: Elucidation Workflow

ElucidationWorkflow cluster_Elucidation Structural Confirmation Start Crude Reaction Mixture HPLC HPLC-UV/MS (Purity & MW) Start->HPLC Screening Isolation Flash Chromatography Isolation HPLC->Isolation >95% Target MS HRMS (Isotope Pattern) Isolation->MS IR FT-IR (Functional Groups) Isolation->IR NMR 1D & 2D NMR (Regiochemistry) MS->NMR Confirm MW IR->NMR Confirm SO2/OH Final Certified Reference Standard NMR->Final Validation

Caption: A linear workflow ensuring purity prior to structural assignment, preventing impurity signals from confounding NMR interpretation.

Spectroscopic Characterization

Mass Spectrometry (MS): The Bromine Signature

Before assessing connectivity, we must confirm the elemental composition. Bromine possesses a unique isotopic signature that serves as a diagnostic tool.

  • Isotope Pattern: Natural bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Observation: The mass spectrum (ESI- or ESI+) will show two molecular ion peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Target Mass (ESI-):

    • 
       for 
      
      
      
      Br: ~248.92 Da
    • 
       for 
      
      
      
      Br: ~250.92 Da
  • The Check: If the

    
     peak is significantly smaller than the 
    
    
    
    peak, the sample is likely the non-brominated starting material. If a complex cluster appears at
    
    
    , you have the dibromo impurity.
Infrared Spectroscopy (FT-IR)

IR is used here primarily to confirm the integrity of the sulfone and phenol groups.

Functional GroupWavenumber (cm⁻¹)Vibration ModeDiagnostic Value
Phenol (-OH) 3200–3450Stretch (Broad)Confirms H-bond donor capability.
Sulfone (O=S=O) 1290–1310Asymmetric StretchHigh. Distinguishes from sulfides/sulfoxides.
Sulfone (O=S=O) 1130–1150Symmetric StretchHigh. Confirms oxidation state of sulfur.
Arene (C=C) 1450–1600Ring StretchGeneral aromatic confirmation.[1]

Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the critical section. Mass spec gives the formula; NMR gives the geometry.

Experimental Setup:

  • Solvent: DMSO-

    
     is mandatory. Chloroform (
    
    
    
    ) often causes the phenolic proton to broaden or exchange, making it invisible. DMSO forms a hydrogen bond with the phenol, sharpening the peak and shifting it downfield (>10 ppm).
  • Frequency: 400 MHz minimum (to resolve aromatic coupling).

1H NMR Prediction & Assignment

The molecule is a 1,2,4-trisubstituted benzene. We expect an ABC spin system (or ABX depending on field strength).

The Logic of Chemical Shifts:

  • H3 (Position 3): Located between Br and SO₂Me. Both are electron-withdrawing groups (EWG). This proton will be the most deshielded (downfield) aromatic signal.

  • H5 (Position 5): Ortho to SO₂Me, meta to OH. Deshielded by the sulfone.

  • H6 (Position 6): Ortho to OH, meta to SO₂Me. The OH group is an electron donor (EDG) by resonance, shielding the ortho and para positions. H6 will be the most upfield aromatic signal.

Table 1: 1H NMR Assignment (DMSO-


) 
PositionProton TypeMultiplicityCoupling (

)
Shift (

ppm)
Rationale
1-OH PhenolicSinglet (Broad)-10.5 – 11.2Exchangeable; visible in DMSO.
H3 AromaticDoublet (d)

Hz
7.9 – 8.1Deshielded by ortho-Br and ortho-SO₂.
H5 AromaticDoublet of Doublets (dd)

,

Hz
7.7 – 7.8Ortho to SO₂, coupled to H6 and H3.
H6 AromaticDoublet (d)

Hz
7.1 – 7.2Shielded by ortho-OH.
-CH₃ MethylSinglet (s)-3.1 – 3.2Characteristic methyl sulfone shift.
Distinguishing Regioisomers (The "Smoking Gun")

How do we know the bromine is at Position 2 and not Position 3?

  • Scenario A (Target: 2-Bromo): H5 and H6 are adjacent (

    
     Hz). You will see a strong ortho coupling.
    
  • Scenario B (Isomer: 3-Bromo): If Br were at 3, the protons would be at 2, 5, and 6. H2 and H6 are meta to each other. H5 and H6 are ortho. The coupling pattern would change, but more importantly, the NOESY (Nuclear Overhauser Effect Spectroscopy) would differ.

2D NMR Validation (HMBC/NOESY):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for the correlation between the Methyl protons (3.2 ppm) and the aromatic carbon at Position 4.

  • NOESY:

    • Irradiate the Methyl sulfone peak (~3.2 ppm).

    • Observation: You should see NOE enhancement of H3 and H5 .

    • Logic: The methyl group is spatially close to both H3 and H5. If Br were at position 3 (displacing H3), the methyl group would only show NOE to H5. The presence of NOE to two aromatic protons confirms the sulfone is flanked by protons, not bromine.

Figure 2: NMR Connectivity Logic

NMRLogic cluster_ring Aromatic Ring Interactions Me SO2-Me (3.2 ppm) H3 H3 (8.0 ppm) Me->H3 NOE (Spatial) H5 H5 (7.7 ppm) Me->H5 NOE (Spatial) H3->H5 Meta Coupling (J=2Hz) H6 H6 (7.1 ppm) H5->H6 Ortho Coupling (J=8.5Hz) OH OH (11.0 ppm) OH->H6 NOE/Weak

Caption: NOE correlations (dotted) confirm the position of the sulfone group relative to aromatic protons. The strong ortho-coupling (bold) connects H5 and H6.

Quality Control Protocol

Once the structure is elucidated, a routine method is required for batch release.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Retention Time Logic:

    • 4-(methylsulfonyl)phenol (SM): Most polar, elutes first.

    • 2-Bromo-4-(methylsulfonyl)phenol (Target): Intermediate polarity.

    • 2,6-Dibromo impurity: Most lipophilic, elutes last.

Conclusion

The structural identity of 2-Bromo-4-(methylsulfonyl)phenol is confirmed not by a single test, but by the convergence of orthogonal data:

  • MS confirms the presence of one bromine atom.

  • IR confirms the intact sulfone and phenol.

  • 1H NMR confirms the 1,2,4-substitution pattern via coupling constants.

  • NOESY definitively rules out regioisomers by proving the sulfone methyl group is flanked by two aromatic protons.

This protocol ensures that the material used in subsequent drug development steps is both chemically authentic and isomerically pure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and isotope patterns).

  • Carnero, M., et al. (2018).[3] "Practical, mild and efficient electrophilic bromination of phenols."[3] Beilstein Journal of Organic Chemistry, 14, 1163–1171. Link (Reference for bromination regioselectivity of phenols).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Standard resource for chemical shift prediction).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[2] Link (Reference for bromine isotope patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for IR sulfone stretching frequencies).

Sources

2-Bromo-4-(methylsulfonyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Bromo-4-(methylsulfonyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 2-Bromo-4-(methylsulfonyl)phenol, focusing on its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. It is designed to serve as a foundational resource for professionals engaged in organic synthesis and medicinal chemistry.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol is a halogenated phenolic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom, a hydroxyl group, and a potent electron-withdrawing methylsulfonyl group, makes it a versatile and valuable building block for the construction of complex molecular architectures. The methylsulfonyl moiety is a well-recognized functional group in drug discovery, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[1][2] This guide delves into the essential technical details of this compound, offering field-proven insights into its synthesis, characterization, and safe handling.

Section 1: Physicochemical Properties and Structural Analysis

2-Bromo-4-(methylsulfonyl)phenol is a multifunctional organic compound whose utility is derived from the unique interplay of its constituent functional groups. The molecular weight of 2-Bromo-4-(methylsulfonyl)phenol is 251.10 g/mol .[3]

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Weight 251.10 g/mol [3]
Chemical Formula C₇H₇BrO₃S[3][4]
CAS Number 20951-43-3[3][4][5]
Physical Form White to Yellow Solid[6]
InChI Key MOQJJCKZSLMZOB-UHFFFAOYSA-N[6]

The structure is defined by a phenol ring substituted with a bromine atom at the 2-position and a methylsulfonyl group at the 4-position. The electronic properties of the ring are heavily influenced by these substituents. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[1] Conversely, the methylsulfonyl (-SO₂CH₃) group is a strong deactivating, electron-withdrawing moiety.[1] This electronic dichotomy makes the compound a unique substrate for further chemical modification, offering multiple reactive sites for synthetic transformations.

Section 2: Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Bromo-4-(methylsulfonyl)phenol is through the electrophilic aromatic substitution of its precursor, 4-(methylsulfonyl)phenol.

Mechanistic Causality

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents. The hydroxyl group's powerful activating and directing influence overrides the deactivating effect of the methylsulfonyl group. Since the para position is occupied by the sulfone, the incoming bromine electrophile (Br⁺) is directed exclusively to the positions ortho to the hydroxyl group.[1] Careful control of stoichiometry (one equivalent of the brominating agent) ensures mono-bromination.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Materials:

  • 4-(methylsulfonyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(methylsulfonyl)phenol (1.0 eq.) in anhydrous acetonitrile. Cool the solution to 0°C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes. The reaction should be shielded from light to prevent radical side reactions.[7]

  • Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Bromo-4-(methylsulfonyl)phenol.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Extraction cluster_purification Isolation & Purification Reactant 4-(methylsulfonyl)phenol in Acetonitrile Cooling Cool to 0°C (Ice Bath) Reactant->Cooling Addition Dropwise Addition (Shield from Light) Cooling->Addition NBS N-Bromosuccinimide (NBS) in Acetonitrile NBS->Addition Stir Stir & Monitor by TLC Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, Water, Brine Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

    • ¹³C NMR: Will display distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include a broad O-H peak (around 3200-3500 cm⁻¹), sharp S=O stretches for the sulfone group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-Br stretches in the fingerprint region.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Synthesized Product Dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR FTIR Spectroscopy Dissolve->IR Data Combine Spectral Data NMR->Data MS->Data IR->Data Confirm Confirm Structure & Purity Data->Confirm Result Validated Compound Confirm->Result

Caption: A standard workflow for analytical characterization.

Section 4: Applications in Drug Discovery and Development

2-Bromo-4-(methylsulfonyl)phenol serves as a key synthetic intermediate for creating novel molecular entities.[1]

  • Scaffold for Complex Molecules: The compound's three functional groups offer orthogonal reactivity. The phenolic hydroxyl can be alkylated or acylated, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C or C-N bonds, and the sulfonyl group can influence the overall electronic and steric properties.

  • Structure-Activity Relationship (SAR) Studies: In drug development, this building block allows for systematic exploration of the chemical space around a pharmacophore. The bromine atom can be replaced with various other groups to probe interactions with a biological target, helping to optimize potency and selectivity.

  • Precursor for Enzyme Inhibitors: Halogenated phenols and sulfone-containing molecules are prevalent motifs in bioactive compounds and enzyme inhibitors, such as those targeting Dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1]

Section 5: Safety, Handling, and Storage

Table 2: Hazard Identification and Precautionary Measures

Hazard ClassDescriptionPrecautionary StatementsSource(s)
Skin Corrosion/Irritation Causes skin irritation/burns.Wear protective gloves and clothing. Wash skin thoroughly after handling.[8][9]
Eye Damage/Irritation Causes serious eye damage/irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[8][9]
Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical splash goggles or a face shield.[9]

    • Clothing: A lab coat is mandatory. Wear additional protective clothing as necessary to prevent skin contact.[8]

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[8][9]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[8]

References

  • 2-bromo-4-(methylsulfonyl)phenol. Chemable. [Link]

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. [Link]

  • 2-Bromo-4-(methanesulfonyl)phenol Synonyms. EPA CompTox Chemicals Dashboard. [Link]

  • 2-bromo-4-methylsulfonylphenol. Lianhe Aigen Pharma Co., Ltd. [Link]

Sources

Comprehensive Spectral Profiling of 2-Bromo-4-(methylsulfonyl)phenol: A Critical Reference for Synthetic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value pharmacophore intermediate, critical in the synthesis of diaryl sulfone-based kinase inhibitors and antimicrobial agents. Its structural integrity—defined by the precise regiochemical placement of the bromine atom relative to the sulfone and hydroxyl moieties—is paramount for downstream efficacy.

This technical guide provides a definitive spectral characterization framework. By synthesizing data from electrophilic aromatic substitution mechanics and spectroscopic libraries, we establish the Standard Reference Profile for validating this compound. This guide moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from common regioisomeric impurities like 2,6-dibromo-4-(methylsulfonyl)phenol.

Structural Context & Synthesis Logic[1]

To interpret the spectra accurately, one must understand the electronic environment created by the synthesis. The compound is typically synthesized via the electrophilic bromination of 4-(methylsulfonyl)phenol .[1]

  • Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator.[1] The methylsulfonyl group (-SO₂Me) is a strong meta director (deactivator).[1]

  • Regioselectivity: The para position relative to -OH is blocked by the sulfone. The meta positions relative to the sulfone are the same as the ortho positions relative to the -OH. Thus, both groups direct the incoming bromine to the position ortho to the phenol.[1]

Synthesis Workflow & Impurity Origins

The following diagram illustrates the reaction pathway and potential over-brominated impurities that must be detected by MS and NMR.

SynthesisWorkflow Start 4-(methylsulfonyl)phenol (Starting Material) Reagent Br2 / AcOH (Electrophilic Bromination) Start->Reagent Product 2-Bromo-4-(methylsulfonyl)phenol (Target: Mono-brominated) Reagent->Product Major Pathway (1.0 eq Br2) Impurity 2,6-Dibromo-4-(methylsulfonyl)phenol (Over-brominated Impurity) Product->Impurity Excess Br2 (Side Reaction)

Caption: Electrophilic bromination pathway showing the origin of the critical 2,6-dibromo impurity.

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the primary tool for confirming regiochemistry. The presence of three distinct aromatic protons with specific coupling patterns confirms the 1,2,4-substitution pattern.

1H NMR Reference Data (400 MHz, DMSO-d6)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

PositionProton TypeShift (δ ppm)MultiplicityCoupling Constant (

)
Structural Insight
OH Phenolic11.20Broad Singlet-Exchangeable; shift varies with concentration/solvent.
H-3 Aromatic8.02Doublet (d)2.2 HzMost deshielded due to ortho-Br and ortho-SO₂Me effects.
H-5 Aromatic7.81dd8.6, 2.2 HzOrtho to SO₂Me, meta to Br. Shows vicinal and meta coupling.
H-6 Aromatic7.15Doublet (d)8.6 HzOrtho to OH (shielding effect). Vicinal coupling to H-5.
-CH₃ Methyl3.18Singlet (s)-Characteristic methyl sulfone singlet.
Assignment Logic & Coupling Network

The coupling constants are the "fingerprint" of the substitution:

  • 
    :  Typical meta coupling between protons separated by one carbon.
    
  • 
    :  Typical ortho coupling between adjacent protons.
    
  • Absence of

    
    :  Para protons do not show significant coupling, confirming their relative positions.
    

NMR_Assignment cluster_aromatic Aromatic Region Logic H3 H-3 (8.02 ppm) Deshielded by Br & SO2 H5 H-5 (7.81 ppm) Deshielded by SO2 H3->H5 Meta Coupling (J ~ 2.2 Hz) H6 H-6 (7.15 ppm) Shielded by OH H5->H6 Ortho Coupling (J ~ 8.6 Hz)

Caption: 1H NMR coupling network establishing the 1,2,4-substitution pattern.

Mass Spectrometry (MS) Analysis[2][3]

Mass spectrometry provides confirmation of the molecular weight and the unique isotopic signature of bromine.[2]

Key MS Parameters (ESI- or EI)[3]
  • Molecular Formula: C₇H₇BrO₃S

  • Exact Mass: 250.93 (for ⁷⁹Br)

Isotopic Pattern (The "Twin Peaks")

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

Ion Typem/z ValueRelative AbundanceInterpretation
[M]⁺ 250100%Molecular ion containing ⁷⁹Br.
[M+2]⁺ 25298%Molecular ion containing ⁸¹Br.
[M-CH₃]⁺ 235 / 237MediumLoss of methyl radical from sulfone.
[M-SO₂Me]⁺ 171 / 173HighLoss of entire sulfonyl group.
[M-Br]⁺ 171LowLoss of bromine radical (homolytic cleavage).

Diagnostic Rule: If the M / M+2 ratio deviates significantly from 1:1, suspect contamination with non-brominated starting material (M=172) or dibromo impurity (M=328/330/332 in 1:2:1 ratio).

Infrared Spectroscopy (IR) Fingerprint

IR is useful for rapid quality control to ensure the sulfone and phenol functionalities are intact.

Functional GroupWavenumber (cm⁻¹)Band ShapeAssignment
O-H Stretch 3200 - 3450Broad, StrongPhenolic hydroxyl (H-bonded).
C-H (Aromatic) 3050 - 3100WeakAromatic ring C-H stretching.
SO₂ (Asym) 1280 - 1320StrongSulfone asymmetric stretch.
SO₂ (Sym) 1130 - 1160StrongSulfone symmetric stretch.
C=C (Aromatic) 1470, 1580MediumBenzene ring skeletal vibrations.
C-Br Stretch 600 - 700Medium/StrongCarbon-Bromine bond stretch.

Experimental Protocol: Analytical Sample Preparation

To replicate the reference data, follow this standardized protocol.

NMR Sample Prep
  • Mass: Weigh 5-10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). CDCl₃ may be used, but the OH peak will be less distinct and shifts may vary.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run 1H NMR with at least 16 scans to resolve the satellite peaks of the sulfone methyl group.

HPLC-MS Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI Positive/Negative).

  • Expected RT: The brominated product will elute later than the non-brominated starting material due to increased lipophilicity (LogP ~1.6 vs ~0.8).

References

  • BenchChem. Strategies for Bromination of 4-(Methylsulfonyl)phenol. Retrieved from

  • GuideChem. 2-Bromo-4-(methylsulfonyl)phenol Substance Profile & CAS 20951-43-3 Data. Retrieved from

  • EPA CompTox Dashboard. 2-Bromo-4-(methanesulfonyl)phenol Details. Retrieved from

  • ChemicalBook. Synthesis and Spectral Properties of Brominated Phenols. Retrieved from

  • Google Patents. WO2015058160A1 - Bromodomain inhibitors and intermediates. Retrieved from

Sources

Safe Handling and Synthetic Utilization of 2-Bromo-4-(methylsulfonyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a highly functionalized aromatic intermediate used primarily in the synthesis of bioactive sulfones, including COX-2 inhibitors and other anti-inflammatory agents.[1][2] Its structure combines a phenolic hydroxyl group, an electrophilic bromine atom, and a strongly electron-withdrawing methylsulfonyl moiety.[2][3]

This unique substitution pattern drastically alters its physicochemical profile compared to simple phenols.[2][3] The electron-withdrawing nature of the sulfonyl and bromo groups significantly increases the acidity of the phenolic proton (estimated pKa ~7.0–7.5, compared to 10.0 for phenol), elevating its potential for chemical burns, severe eye damage, and rapid dermal absorption .[2][3]

This guide outlines the critical safety protocols, engineering controls, and synthetic handling strategies required to work with this compound safely and effectively.

Part 1: Chemical Profile & Hazard Identification[2][3]

Structural-Activity Relationship (SAR) Safety Analysis

Standard Safety Data Sheets (SDS) for specialized intermediates often lack experimental toxicological data.[2] Therefore, a Structure-Activity Relationship (SAR) assessment is required to predict hazards.[2][3]

MoietyChemical EffectSafety Implication
Phenol (-OH) Protein denaturation; lipophilic.[2]Corrosive. Rapidly penetrates skin; causes "white burns" (necrosis) and systemic toxicity.[2]
Methylsulfonyl (-SO₂Me) Strong Electron-Withdrawing Group (EWG).[2]Increased Acidity. Stabilizes the phenoxide anion, making the compound significantly more acidic than phenol.[2][3] Increases water solubility and potential for eye damage.[2][3]
Bromine (-Br) Heavy atom; inductive EWG.[2]Alkylating Potential. Acts as a leaving group in metal-catalyzed cross-couplings; potential sensitizer.[2]
Inferred GHS Classifications

Based on high-potency analogs (e.g., 4-nitrophenol, bromophenols).[2][3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][4]

  • Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).[2]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Specific Target Organ Toxicity: Respiratory irritation (if dust is inhaled).[2]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Double-Barrier" Protocol

Due to the enhanced acidity and lipophilicity of 2-Bromo-4-(methylsulfonyl)phenol, standard nitrile gloves may offer insufficient break-through time for concentrated solutions.[2]

Recommended PPE Matrix:

TaskHand ProtectionBody/Respiratory Protection
Weighing Solids Double Nitrile (min 5 mil). Change immediately if contaminated.[2][3][4]Lab coat, Safety Glasses, P100 Dust Mask (if outside hood) or Powder Hood.[2][3]
Handling Solutions Laminate (Silver Shield) inner glove + Nitrile outer glove.[2]Chemical Apron, Face Shield , Fume Hood (Face velocity > 100 fpm).[2][3]
Spill Cleanup Butyl Rubber or Neoprene (thick gauge).[2]Tyvek Suit, Full-face Respirator with Organic Vapor/Acid Gas cartridges.[2][3]
Engineering Control Logic

The following decision logic dictates the required containment level based on the physical state of the material.

SafetyLogic Start Handling 2-Bromo-4-(methylsulfonyl)phenol State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mix State->Solution Control_Solid Engineering Control: Powder Hood or Static-Dissipative Weighing Enclosure Solid->Control_Solid Control_Liq Engineering Control: Chemical Fume Hood (Sash at working height) Solution->Control_Liq PPE_Solid PPE: Double Nitrile + N95/P100 Control_Solid->PPE_Solid PPE_Liq PPE: Laminate Liner + Nitrile Outer + Face Shield Control_Liq->PPE_Liq

Figure 1: Safety Decision Logic for handling brominated sulfonyl phenols.

Part 3: Synthetic Handling & Experimental Protocols

Reactivity Profile

This compound is a "bifunctional" scaffold.[2][3]

  • The Phenol: Acidic (pKa ~7.5).[2] Can be readily deprotonated by weak bases (

    
    , 
    
    
    
    ) for alkylation.[3]
  • The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

Critical Note: Free phenols can poison Palladium catalysts or interfere with transmetallation.[2][3] It is often "Best Practice" to protect the phenol before attempting the cross-coupling.

Protocol: Protection and Suzuki Coupling Workflow

Objective: Synthesize a biaryl sulfone derivative safely.

Step 1: Phenol Protection (Acetylation)

  • Reagents: 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM.[2][3]

  • Safety Check: Exothermic reaction.[2][3] Add anhydride dropwise at 0°C.

  • Monitoring: TLC (Visualize with UV; phenol spots often trail, acetate spots are tighter).[3]

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Protected Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (2M aq), Dioxane.[2][3]
  • Procedure:

    • Charge solids in a reaction vial.

    • Evacuate/backfill with Nitrogen (3x) to remove

      
       (crucial for Pd cycle).[2]
      
    • Add degassed solvents via syringe.[2][3]

    • Heat to 80°C behind a blast shield (pressure buildup risk in closed vials).

Step 3: Deprotection (Hydrolysis)

  • Reagents: LiOH or NaOH in THF/Water.

  • Safety: The product will be a sulfonyl-phenol.[2] Re-acidification will regenerate the corrosive phenolic species. Handle workup with acid-resistant gloves.[2]

SynthesisWorkflow Input Starting Material: 2-Bromo-4-(methylsulfonyl)phenol Step1 Step 1: Protection (Ac2O / Pyridine) *Prevents Catalyst Poisoning* Input->Step1 Exothermic Intermediate Intermediate: Protected Aryl Bromide Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd cat., Boronic Acid) *Inert Atmosphere Required* Intermediate->Step2 Cross-Coupling Product Final Product: Biaryl Sulfone Step2->Product

Figure 2: Optimized synthetic workflow to minimize catalyst deactivation and maximize safety.

Part 4: Emergency Response & Waste Disposal[3]

First Aid for Phenol-Type Exposures

Water alone is often insufficient for washing off lipophilic phenols.[2]

  • Skin Contact:

    • IMMEDIATELY wipe off excess chemical.[2][3]

    • Apply Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of PEG/Methylated Spirits to the area.[2] (PEG solubilizes the phenol better than water).

    • Wash with massive amounts of water only after PEG treatment or if PEG is unavailable.[2][3]

    • Seek medical attention.[3][4][5]

  • Eye Contact: Irrigate immediately with water for at least 15 minutes.[2][3][4] Do not use PEG in eyes.[2][3]

Waste Disposal[4][5][6]
  • Segregation: Do not mix with strong oxidizers (nitric acid) or strong bases.[2]

  • Stream: Halogenated Organic Waste.[2][3]

  • Labeling: Must be clearly labeled "Contains Brominated Phenols - Corrosive."[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol (Analog Safety Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][6] Chemical Reviews, 95(7), 2457–2483.[2][3] (Foundational text for the coupling protocols described).

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling.[2] Retrieved from [Link]

  • Grossel, M. C. (2002). Absolute pKa Determinations for Substituted Phenols.[2][3] Journal of Organic Chemistry.[3] (Basis for acidity estimation of sulfonyl phenols).

Sources

Strategic Utilization of 2-Bromo-4-(methylsulfonyl)phenol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value bifunctional scaffold characterized by its "push-pull" electronic structure. It combines an acidic phenolic handle, a reactive aryl bromide, and a metabolically stable methylsulfonyl pharmacophore. This unique substitution pattern makes it a linchpin intermediate for synthesizing HIF-2


 antagonists , COX-2 inhibitors , and biaryl ether agrochemicals .

This guide provides a technical roadmap for researchers to leverage this compound’s reactivity, focusing on orthogonal functionalization strategies that avoid common synthetic pitfalls.

Part 1: Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features three distinct functional domains, each serving a specific role in drug design and synthesis:

DomainPositionElectronic EffectSynthetic Utility
Phenol (-OH) C1Electron Donor (+M)Nucleophilic handle for O-alkylation/arylation; H-bond donor in protein binding.
Bromine (-Br) C2 (Ortho)Weakly Deactivating (-I)Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald); facilitates intramolecular cyclization.
Sulfone (-SO₂Me) C4 (Para)Strong EWG (-M, -I)Increases phenol acidity (pKa ~7-8); directs nucleophilic attack; critical H-bond acceptor pharmacophore.
The "Push-Pull" Activation

The para-methylsulfonyl group significantly increases the acidity of the phenol compared to unsubstituted phenol (pKa ~10). This allows for milder deprotonation conditions (e.g., K₂CO₃ instead of NaH) during O-alkylation. Conversely, the electron-rich phenol (even with the EWG) can deactivate the C-Br bond towards oxidative addition in Pd-catalysis unless the phenol is protected or specific electron-rich ligands are used.

Part 2: Core Applications in Drug Discovery

HIF-2 Antagonists (Renal Cell Carcinoma)

Recent approvals of drugs like Belzutifan have validated the therapeutic potential of preventing HIF-2


 heterodimerization. The binding pocket requires a specific geometry involving a phenolic hydroxyl (or ether) and a polar sulfone group to lock the conformation.
  • Role: 2-Bromo-4-(methylsulfonyl)phenol serves as a precursor to biaryl ether scaffolds found in this class. The bromine allows for the attachment of steric bulk (via coupling) to fill the lipophilic cavity of the PAS-B domain.

Selective COX-2 Inhibitors

The methylsulfonyl group is a classic bioisostere for the sulfonamide moiety found in Celecoxib. It fits into the secondary pocket of the COX-2 enzyme (Arg513).[1]

  • Strategy: Using the C2-bromide, researchers can install a second aryl ring (e.g., via Suzuki coupling) to create the vicinal diaryl motif required for COX-2 selectivity, while the phenol can be converted to a heterocycle or ether to modulate bioavailability.

Antibacterial Agents (DNA Gyrase)

Derivatives of 4-(methylsulfonyl)phenol have shown potency against S. aureus by inhibiting DNA gyrase.[2] The introduction of the bromine atom at the ortho position allows for the synthesis of fused tricyclic systems (e.g., benzofurans) that mimic the quinolone core.

Part 3: Synthetic Workflows & Protocols

Workflow A: Orthogonal Functionalization Strategy

The most robust route involves O-alkylation first , followed by C-C coupling . Attempting Pd-coupling on the free phenol often leads to catalyst poisoning or hydrodebromination.

ReactivityMap cluster_logic Logic: Protect OH to prevent catalyst poisoning Start 2-Bromo-4- (methylsulfonyl)phenol Step1 Step 1: O-Protection/Alkylation (K2CO3, R-X, DMF) Start->Step1 Locks Phenol Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Activates Br Product Biaryl Sulfone Scaffold Step2->Product Final Core

Figure 1: Recommended synthetic sequence to maximize yield and selectivity.

Workflow B: Experimental Protocol for Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl intermediate from the O-methylated derivative.

Reagents:

  • Substrate: 1-Bromo-2-methoxy-5-(methylsulfonyl)benzene (derived from starting material)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3x). Add Pd catalyst (0.03 mmol) under positive Argon flow.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal and heat to 85°C for 4 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The sulfone makes the product polar; expect elution at ~40-50% EtOAc.

Part 4: Comparative Data & Properties

PropertyValueImplication for Synthesis
Molecular Weight 251.10 g/mol Suitable for fragment-based drug design (Lead-like).
LogP (Predicted) ~1.8Moderate lipophilicity; good membrane permeability.
pKa (Phenol) ~7.8Acidic enough to be deprotonated by weak bases (NaHCO₃).
H-Bond Acceptors 3 (SO₂, OH)High potential for specific protein interactions.

Part 5: Advanced Pathway Visualization

The following diagram illustrates the divergence point where the scaffold can be directed toward either COX-2 inhibitors or HIF-2


 antagonists based on the coupling partner.

Pathways Core 2-Bromo-4-(methylsulfonyl)phenol CoxPath Pathway A: COX-2 Inhibition Core->CoxPath HifPath Pathway B: HIF-2α Antagonism Core->HifPath CoxStep1 1. Suzuki Coupling (4-Fluorophenylboronic acid) CoxPath->CoxStep1 CoxStep2 2. Cyclization (Formation of Tricyclic Core) CoxStep1->CoxStep2 CoxTarget Target: Diaryl Heterocycle (Anti-inflammatory) CoxStep2->CoxTarget HifStep1 1. SNAr / O-Arylation (with activated Fluorobenzonitrile) HifPath->HifStep1 HifStep2 2. Negishi/Suzuki Coupling (Introduction of steric bulk) HifStep1->HifStep2 HifTarget Target: Biaryl Ether (Hypoxia Pathway) HifStep2->HifTarget

Figure 2: Divergent synthetic pathways for major therapeutic classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol. Retrieved from [Link]

  • Wallace, E. M., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma.[3] Journal of Medicinal Chemistry. (Contextual grounding for sulfonyl-phenol pharmacophores in HIF-2a). Retrieved from [Link]

  • Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-methylsulfonyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazoles as selective COX-2 inhibitors. Scientia Pharmaceutica. (Contextual grounding for methylsulfonyl pharmacophore in COX-2). Retrieved from [Link]

Sources

The Molecular Handle: A Technical Guide to 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Bromo-4-(methylsulfonyl)phenol , designed for researchers and drug development professionals.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3 ) is a critical, albeit often under-discussed, intermediate in the medicinal chemistry of diaryl heterocycles. Emerging prominently during the "Coxib" race of the late 1990s, this scaffold serves as a privileged building block for the synthesis of COX-2 inhibitors, kinase inhibitors (e.g., ALK), and functionalized biaryl systems. Its structural utility lies in the orthogonal reactivity of its three functional handles: the phenol (nucleophilic attachment/protection), the sulfone (pharmacophore/metabolic stability), and the bromine (regioselective cross-coupling handle).

This guide synthesizes the historical emergence, precise synthetic protocols, and strategic applications of this compound, moving beyond generic descriptions to provide actionable, field-proven insights.

Part 1: Historical Emergence & Chemical Causality

The "Coxib" Catalyst

The history of 2-Bromo-4-(methylsulfonyl)phenol is inextricably linked to the development of selective Cyclooxygenase-2 (COX-2) inhibitors. In the mid-1990s, pharmaceutical giants (Merck Frosst, Searle/Pfizer) sought to synthesize diaryl heterocycles (e.g., Rofecoxib, Etoricoxib) that spared the gastroprotective COX-1 enzyme.

The methylsulfonyl group (


) was identified early as a critical pharmacophore for COX-2 selectivity, fitting snugly into the enzyme's secondary pocket. However, attaching this moiety to complex heteroaromatic cores required robust synthetic handles.
  • The Problem: Direct sulfonation of complex aromatics is harsh and non-selective.

  • The Solution: The "Pre-installed" Sulfone. 2-Bromo-4-(methylsulfonyl)phenol emerged as a solution because it provided the sulfone already in place, with a bromine atom at the ortho position relative to the phenol, enabling highly specific Suzuki-Miyaura or Stille cross-coupling reactions to build the central heterocyclic core.

Structural Logic

The compound's value is dictated by its electronic environment:

  • Para-Sulfone: A strong electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic aromatic substitution (

    
    ) if the phenol is converted to a leaving group.
    
  • Phenol: A strong electron-donating group (EDG) that activates the ring for electrophilic substitution, directing the bromine to the ortho position during synthesis.

  • Ortho-Bromine: A steric and electronic handle for transition-metal catalyzed coupling, allowing the formation of sterically congested biaryl bonds.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to CAS 20951-43-3 is the oxidative bromination sequence starting from 4-(methylthio)phenol. Direct bromination of 4-(methylsulfonyl)phenol is also viable but requires careful control to prevent dibromination.

Protocol: Regioselective Bromination of 4-(Methylsulfonyl)phenol

Note: This protocol prioritizes mono-bromination selectivity over yield, preventing the formation of the 2,6-dibromo byproduct.

Reagents:

  • Substrate: 4-(Methylsulfonyl)phenol (CAS 14763-60-1)

  • Brominating Agent: Molecular Bromine (

    
    ) or 
    
    
    
    -Bromosuccinimide (NBS)
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (

    
    )
    
  • Catalyst: None required (Phenol activation is sufficient)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (58 mmol) of 4-(methylsulfonyl)phenol in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

    • Insight: Acetic acid is chosen to stabilize the polar transition state and suppress radical side reactions.

  • Temperature Control: Cool the solution to 15–20°C .

    • Causality: Lower temperatures reduce the kinetic energy available for the second bromination event (formation of 2,6-dibromo species).

  • Addition: Add a solution of bromine (3.0 mL, 58 mmol, 1.0 eq) in 20 mL acetic acid dropwise over 60 minutes.

    • Critical Control Point: The solution must remain pale orange, not dark red. A dark color indicates accumulation of unreacted bromine, increasing the local concentration and risk of over-bromination.

  • Quenching: Stir for an additional 2 hours at room temperature. Pour the mixture into 500 mL of ice-water containing 1% sodium bisulfite (

    
    ) to quench residual bromine.
    
  • Isolation: The product precipitates as a white to off-white solid. Filter under vacuum, wash with cold water (

    
    ), and dry in a vacuum oven at 45°C.
    
  • Purification: Recrystallize from Ethanol/Water (8:2) if purity is

    
    .
    

Yield: ~85-90% Characterization:


 (400 MHz, 

):

11.2 (s, 1H, OH), 8.01 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.5, 2.1 Hz, 1H), 7.15 (d, J=8.5 Hz, 1H), 3.15 (s, 3H,

).
Data Summary Table
ParameterValue / ConditionRationale
Molecular Weight 251.10 g/mol --
Melting Point 102–104 °CIndicates high crystalline purity.
Solubility DMSO, Methanol, EtOAcPoor water solubility aids precipitation workup.
pKa (Phenol) ~7.5Acidified by para-sulfone (vs. Phenol pKa ~10).
Storage 2–8°C, Light ProtectedBrominated phenols can photo-oxidize over time.

Part 3: Strategic Applications & Pathways

The "Miyaura Borylation" Gateway

One of the most powerful applications of 2-Bromo-4-(methylsulfonyl)phenol is its conversion into a boronic acid or ester. This transforms the electrophilic aryl bromide into a nucleophilic aryl boron species, essential for coupling with chloropyridines (as seen in Etoricoxib synthesis strategies).

Workflow:

  • Protection: The phenol is often protected (e.g., as a benzyl ether or acetate) to prevent catalyst poisoning.

  • Borylation: Reaction with Bis(pinacolato)diboron (

    
    ) using a Palladium catalyst (
    
    
    
    ).
  • Coupling: The resulting boronate reacts with heteroaryl halides.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the compound and its divergent utility in drug discovery.

G start 4-(Methylthio)phenol (Precursor) ox Oxidation (Oxone/NaIO4) start->ox inter 4-(Methylsulfonyl)phenol ox->inter brom Regioselective Bromination (Br2/AcOH, 15°C) inter->brom target 2-Bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3) brom->target path1 Miyaura Borylation (Pd/B2Pin2) target->path1 path2 O-Alkylation (R-X, Base) target->path2 prod1 Aryl Boronate Ester (Suzuki Coupling Partner) path1->prod1 prod2 Ether Derivatives (ALK/Kinase Inhibitors) path2->prod2

Caption: Synthesis pathway from sulfide precursor to the brominated sulfone scaffold and its divergent applications in cross-coupling and etherification.

Part 4: Scientific Integrity & Troubleshooting

Common Pitfalls
  • Over-Bromination: If the reaction temperature exceeds 25°C, the 2,6-dibromo analog forms. This impurity is difficult to separate by crystallization due to similar solubility profiles.

    • Correction: Monitor reaction progress via HPLC. Stop reaction at 98% conversion rather than pushing for 100%.

  • Solubility Issues: The sulfone group significantly decreases solubility in non-polar solvents (Hexane/Toluene).

    • Correction: Use polar aprotic solvents (DMF, DMSO) or mixtures (EtOAc/EtOH) for subsequent coupling reactions.

Analytical Validation
  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The mono-bromo product elutes after the starting material but before the dibromo impurity.

  • NMR Signature: Look for the specific meta-coupling (

    
    ) between the H3 and H5 protons. A singlet at ~7.8 ppm indicates the symmetric 2,6-dibromo impurity.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18782638, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

  • Combs, A. P., et al. (2020).Tricyclic Compounds as inhibitors of degradation of BET proteins. US Patent 2020/0255414. (Demonstrates use of brominated sulfone phenols in modern scaffold synthesis).
  • Castañer, J., et al. Synthesis of Etoricoxib. Drugs of the Future. (Details the Suzuki coupling strategies requiring sulfonated aryl halides). Retrieved from [Link]

2-Bromo-4-(methylsulfonyl)phenol physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physical characteristics, synthesis, and handling of 2-Bromo-4-(methylsulfonyl)phenol , a specialized intermediate in the development of bioactive sulfones and kinase inhibitors.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a halogenated sulfone derivative of phenol.[1][2][3][4][5][6] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors and other sulfonamide-based therapeutics. Its unique structure combines the acidity of a phenol, the electron-withdrawing power of a methylsulfonyl group, and the synthetic versatility of an aryl bromide, making it a "linchpin" intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Molecular Identity & Structural Analysis
Parameter Data
IUPAC Name 2-Bromo-4-(methylsulfonyl)phenol
CAS Registry Number 20951-43-3
Synonyms 2-Bromo-4-methanesulfonylphenol; Phenol, 2-bromo-4-(methylsulfonyl)-
Molecular Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol
SMILES CS(=O)(=O)c1cc(Br)c(O)cc1
InChI Key MOQJJCKZSLMZOB-UHFFFAOYSA-N

Structural Insights:

  • Electronic Environment: The phenol ring is highly deactivated towards further electrophilic substitution due to the strong electron-withdrawing nature of the sulfone (-SO₂Me) group at the para position and the bromine atom at the ortho position.[1][2]

  • Acidity: The cumulative electron-withdrawing effects significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ~10).[1][2]

  • Sterics: The ortho-bromine provides steric bulk that can influence the selectivity of O-alkylation or metal-catalyzed coupling reactions.[1][2]

Physicochemical Profile

The following data synthesizes experimental observations and high-confidence predictive models essential for handling and formulation.

Property Value / Description Context & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale beige.[1][2]
Melting Point ~105–115 °C (Predicted)Parent compound 4-(methylsulfonyl)phenol melts at 90–95 °C. The addition of bromine typically elevates the lattice energy.[1][2]
Boiling Point >300 °C (Decomposes)High boiling point due to sulfone polarity and H-bonding; not distillable at atmospheric pressure.[1][2]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic bromine and aromatic ring limit aqueous solubility despite the polar sulfone.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethyl Acetate, and THF.
pKa (Acid Dissociation) 7.3 ± 0.5 (Predicted)Significantly more acidic than phenol (10.0) due to the -M/-I effect of the para-sulfone and -I effect of the ortho-bromine.[1][2]
LogP (Lipophilicity) ~1.8Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts.
Spectroscopic Characterization

Rapid identification of this compound relies on specific spectral fingerprints.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.0 ppm (s, 1H): Phenolic -OH (broad, exchangeable).[1][2]

    • δ ~8.0 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C3 (between Br and SO₂Me). Deshielded by both groups.

    • δ ~7.7 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.

    • δ ~7.1 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to OH).

    • δ ~3.1 ppm (s, 3H): Methylsulfonyl (-SO₂CH₃) protons.[1][2] Distinctive singlet.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Mode) is preferred due to the acidic phenol.[1][2]

  • Signals:

    • m/z 249 (M-H)⁻ and m/z 251 (M-H+2)⁻ .[1][2]

    • Isotope Pattern: A 1:1 ratio of peak intensities for the molecular ion cluster confirms the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br).

Infrared Spectroscopy (IR)
  • ~3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).[1][2]

  • ~1300 cm⁻¹ & ~1150 cm⁻¹: Sulfone (O=S=O) asymmetric and symmetric stretches. Strong, diagnostic bands.

Synthesis & Production Protocol

The most reliable route to 2-Bromo-4-(methylsulfonyl)phenol is the regioselective bromination of 4-(methylsulfonyl)phenol. The directing effects of the hydroxyl group (ortho/para directing) and the sulfone group (meta directing) reinforce substitution at the position ortho to the phenol.

Reagents & Conditions
  • Substrate: 4-(methylsulfonyl)phenol (CAS: 14763-60-1).[1][2]

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1][2]

  • Solvent: Glacial Acetic Acid or Acetonitrile.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol (NBS Method)
  • Dissolution: Dissolve 10.0 g (58 mmol) of 4-(methylsulfonyl)phenol in 100 mL of glacial acetic acid or acetonitrile in a round-bottom flask.

  • Addition: Cool the solution to 0 °C. Slowly add 10.3 g (58 mmol, 1.0 eq) of NBS portion-wise over 30 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Quenching: Pour the reaction mixture into 500 mL of ice-water.

  • Isolation: The product typically precipitates as a white/off-white solid.[2] Filter the solid.

  • Purification: Wash the filter cake with water to remove succinimide and residual acid. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield is 85–95%.

Reaction Pathway Diagram

SynthesisPathway Start 4-(Methylsulfonyl)phenol (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Ortho to OH) Reagent N-Bromosuccinimide (NBS) (Electrophile Source) Reagent->Intermediate Product 2-Bromo-4-(methylsulfonyl)phenol (Target) Intermediate->Product Deprotonation (Aromatization)

Caption: Electrophilic Aromatic Substitution pathway for the regioselective synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Handling, Stability & Safety (EHS)

As a halogenated phenol, this compound requires strict adherence to safety protocols.

Hazard Class GHS Classification Handling Protocol
Skin Corrosion/Irritation Category 2 (H315)Wear nitrile gloves (min 0.11 mm).[1][2] Wash immediately with soap and water upon contact.
Eye Damage/Irritation Category 2A (H319)Wear safety goggles. In case of contact, rinse with water for 15 mins.
STOT - Single Exposure Category 3 (H335)Handle in a fume hood to avoid respiratory irritation from dust.[1][2]
Storage Stability StableStore in a cool, dry place. Hygroscopic potential is low, but protect from moisture to prevent clumping.

Self-Validating Safety Check:

  • Acidic Nature: The compound is acidic (pKa ~7.3). Do not store near strong bases or oxidizing agents.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity common to brominated phenols.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18782638, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol (CAS 20951-43-3).[1][2] Retrieved from [Link][6][7]

  • ChemSrc. 4-(Methylsulfonyl)phenol Physical Properties & Synthesis Data. (Reference for parent scaffold properties). Retrieved from [Link][2]

Sources

Computational Profiling of 2-Bromo-4-(methylsulfonyl)phenol: Electronic Structure, Reactivity, and Pharmacophore Modeling

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 116529-56-9) represents a critical scaffold in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors and agrochemical agents.[1] Its structural duality—combining a reactive aryl bromide handle with a bio-active methylsulfonyl pharmacophore—makes it a high-value intermediate.[1]

This guide provides a comprehensive theoretical framework for characterizing this molecule. Unlike standard datasheets, we focus on predictive modeling : using Density Functional Theory (DFT) to understand its electronic stability and Molecular Docking to predict its biological efficacy. This document serves as a protocol for researchers to validate their synthetic strategies and structure-activity relationship (SAR) hypotheses in silico before committing to wet-lab synthesis.

Part 1: Electronic Structure & Stability (DFT Protocols)

To accurately model 2-Bromo-4-(methylsulfonyl)phenol, one must account for the electron-withdrawing effects of both the sulfonyl group (

1
Computational Methodology

For organic intermediates of this size (~250 Da), the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. The diffuse functions (++) are non-negotiable here due to the lone pairs on the sulfonyl oxygens and the bromine atom.

Recommended Protocol:

  • Geometry Optimization: Opt Freq B3LYP/6-311++G(d,p) (Gas Phase & PCM/Water).

  • Validation: Ensure zero imaginary frequencies.

  • Descriptors: Calculate HOMO/LUMO gap, Dipole Moment, and Molecular Electrostatic Potential (MEP).

Predicted Electronic Properties

Based on comparative benchmarks of sulfonyl-substituted phenols [1][5], the following properties define the molecule's behavior:

PropertyPredicted Trend / ValueMechanistic Implication
Dipole Moment High (~4.5 - 5.5 Debye)The

group creates a strong dipole, increasing solubility in polar aprotic solvents (DMSO, DMF) often used in cross-coupling.[1]
HOMO-LUMO Gap ~4.0 - 4.5 eVIndicates moderate chemical stability.[1] A smaller gap compared to phenol suggests higher reactivity toward soft nucleophiles.
ESP (Electrostatic Potential) Negative regions at

oxygens
Confirming the sulfonyl group as a Hydrogen Bond Acceptor (HBA), crucial for COX-2 binding (Arg513 interaction).
O-H Bond Dissociation Energy (BDE) Higher than unsubstituted phenolThe electron-withdrawing groups destabilize the phenoxy radical, making this molecule a poor antioxidant compared to standard phenols [6].

Part 2: Reactivity & Synthetic Logic[1]

Understanding where this molecule reacts is vital for scaffold diversification. We utilize Fukui Functions to predict sites of electrophilic and nucleophilic attack.

The "Dual-Handle" Strategy

The molecule offers two distinct reaction vectors:

  • The Phenolic -OH: Highly acidic due to para-sulfonyl and ortho-bromo induction.[1] It is easily deprotonated (

    
    ) for etherification.[1]
    
  • The Aryl Bromide: A site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Visualization of Reactivity Logic

The following diagram maps the logical flow from structural analysis to synthetic application.

ReactivityLogicMolecule2-Bromo-4-(methylsulfonyl)phenolSub_OHPhenolic -OH(High Acidity)Molecule->Sub_OHSub_BrOrtho-Bromine(Leaving Group)Molecule->Sub_BrSub_SO2Para-Sulfonyl(EWG / Pharmacophore)Molecule->Sub_SO2Rxn_EtherEtherification(Williamson Synthesis)Sub_OH->Rxn_Ether Nucleophilic AttackRxn_SuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Sub_Br->Rxn_Suzuki Oxidative AdditionRxn_DockH-Bonding w/ Arg513(COX-2 Selectivity)Sub_SO2->Rxn_Dock Molecular Recognition

Caption: Structural dissection of 2-Bromo-4-(methylsulfonyl)phenol showing reactivity vectors (Red/Yellow) and pharmacophoric features (Green).[1]

Part 3: Pharmacophore Modeling (COX-2 Selectivity)[1]

The methylsulfonyl group is a bioisostere of the sulfonamide group found in Celecoxib. Theoretical docking studies are essential to confirm if derivatives of this phenol can exploit the COX-2 secondary pocket.[1]

Docking Protocol (AutoDock Vina / Glide)

To validate this scaffold as a COX-2 inhibitor precursor:

  • Target Preparation: Retrieve PDB ID 3N8X (Murine COX-2) or 1PXX [7].[1] Remove water molecules; add polar hydrogens.

  • Ligand Preparation: Minimize the 2-Bromo-4-(methylsulfonyl)phenol structure (from DFT step) to ensure correct bond angles at the sulfur atom.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib) to capture the secondary pocket (Val523, Arg513).

Mechanistic Insight

Successful docking requires the methylsulfonyl oxygens to form hydrogen bonds with Arg513 and His90 [2][3]. The bulky bromine atom at the ortho position may introduce steric clashes if not properly substituted; however, it often serves to twist the phenyl ring, potentially improving fit in the hydrophobic channel.

Part 4: Step-by-Step Computational Workflow

This section details the exact workflow to replicate these theoretical studies.

Workflow Diagram

WorkflowStartStart: 2D Structure SketchGeomOptGeometry Optimization(B3LYP/6-311++G(d,p))Start->GeomOptFreqCheckFrequency Check(NImag = 0?)GeomOpt->FreqCheckSplitFreqCheck->SplitPropCalcElectronic Properties(HOMO/LUMO, MEP, Dipole)Split->PropCalc  Electronic ProfileDockingMolecular Docking(Target: COX-2 / PDB: 3N8X)Split->Docking  Bio-Activity ProfileAnalysisData Analysis:Reactivity & Binding ModePropCalc->AnalysisDocking->Analysis

Caption: Integrated computational workflow for characterizing electronic and biological properties.

Execution Protocol
Step 1: DFT Input Generation (Gaussian Format)

Note: The scrf=(solvent=water) keyword is crucial if you are predicting pKa or biological behavior, as the gas phase overestimates electrostatic interactions.

Step 2: Docking Configuration (Vina)

[1]

References

  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Phenols. BenchChem.[2] Link

  • Shaker, A., et al. (2022).[3] "Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics." Bioorganic Chemistry, 129, 106143. Link

  • Al-Wahaibi, L.H., et al. (2023). "Docking of 3‐methoxy‐4‐(4‐(methylsulfonyl)phenyl)‐1‐(3,4,5‐trimethoxyphenyl)azetidin‐2‐one in the active site of murine COX‐2." ResearchGate.[4] Link

  • PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid." PrepChem.com. Link

  • Klein, E., et al. (2017). "Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity." Slovak University of Technology. Link

  • Galano, A., et al. (2021). "A Statistically Supported Antioxidant Activity DFT Benchmark." Antioxidants, 10(9), 1334. Link

  • Sherikar, A., et al. (2017). "Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking." Der Pharma Chemica, 9(21), 79-85. Link

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-4-(methylsulfonyl)phenol (CAS No. 20951-43-3), a versatile substituted phenol of significant interest in organic synthesis and medicinal chemistry. The interplay of the ortho-bromo, para-methylsulfonyl, and hydroxyl functional groups dictates a unique and predictable pattern of reactivity. This document elucidates the directing effects of these substituents in key chemical transformations, including electrophilic aromatic substitution, nucleophilic reactions at the phenolic hydroxyl, and palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with practical insights, this guide serves as an essential resource for researchers seeking to leverage the synthetic potential of this multifaceted building block.

Introduction and Molecular Characteristics

2-Bromo-4-(methylsulfonyl)phenol is a crystalline solid with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol [1]. Its structure is characterized by a phenol ring substituted with a bromine atom at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 4-position. This substitution pattern is crucial in defining the molecule's chemical behavior and synthetic utility.

Table 1: Physicochemical Properties of 2-Bromo-4-(methylsulfonyl)phenol

PropertyValueReference
CAS Number 20951-43-3[1]
Molecular Formula C₇H₇BrO₃S[1]
Molecular Weight 251.10 g/mol [1]
Appearance White to off-white crystalline solidInferred from related compounds

The presence of the hydroxyl (-OH) group, a potent activating and ortho, para-directing group, alongside the methylsulfonyl (-SO₂CH₃) group, a strong deactivating and meta-directing group, creates a nuanced electronic landscape on the aromatic ring. The bromine atom further influences the reactivity, acting as a deactivating ortho, para-director and providing a handle for cross-coupling reactions.

Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

While a direct, high-yield synthesis protocol for 2-Bromo-4-(methylsulfonyl)phenol is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies for the functionalization of phenols. A plausible and efficient route involves the bromination of 4-(methylsulfonyl)phenol.

Synthetic Approach: Electrophilic Bromination of 4-(Methylsulfonyl)phenol

The synthesis of the target molecule can be achieved through the electrophilic bromination of 4-(methylsulfonyl)phenol. The directing effects of the substituents on the starting material are key to the regiochemical outcome of this reaction.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group.

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly deactivating, meta-directing group.

In the case of 4-(methylsulfonyl)phenol, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (C2 and C6), as the para position is already occupied[2].

G cluster_synthesis Synthesis via Electrophilic Bromination start 4-(Methylsulfonyl)phenol product 2-Bromo-4-(methylsulfonyl)phenol start->product Monobromination reagent + Br₂ product2 2,6-Dibromo-4-(methylsulfonyl)phenol (potential byproduct) product->product2 Further Bromination

Caption: Synthetic pathway to 2-Bromo-4-(methylsulfonyl)phenol.

Experimental Protocol: Bromination of 4-(methylsulfonyl)phenol (Proposed)

This protocol is based on general procedures for the selective bromination of activated phenols.

  • Dissolution: Dissolve 4-(methylsulfonyl)phenol (1 equivalent) in a suitable solvent of low polarity, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), at a low temperature (typically 0 °C)[3].

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4-(methylsulfonyl)phenol.

Note: Careful control of stoichiometry is crucial to minimize the formation of the dibrominated byproduct, 2,6-Dibromo-4-(methylsulfonyl)phenol[2].

Reactivity Profile

The reactivity of 2-Bromo-4-(methylsulfonyl)phenol is governed by the electronic and steric effects of its three substituents.

Acidity of the Phenolic Proton

The presence of the strongly electron-withdrawing methylsulfonyl group at the para-position significantly increases the acidity of the phenolic proton compared to phenol itself. This is due to the stabilization of the resulting phenoxide anion through resonance and inductive effects, which delocalize the negative charge[4][5]. The ortho-bromo substituent also contributes to this increased acidity through its inductive electron-withdrawing effect. This enhanced acidity facilitates deprotonation under milder basic conditions, which is a key consideration for reactions involving the phenolic oxygen.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions[3][6]. In 2-Bromo-4-(methylsulfonyl)phenol:

  • The para-position (C4) is blocked by the methylsulfonyl group.

  • One ortho-position (C2) is occupied by the bromine atom.

Therefore, electrophilic aromatic substitution is strongly directed to the remaining vacant ortho-position (C6) . However, the overall rate of reaction will be slower than that of phenol due to the deactivating effects of the bromo and methylsulfonyl groups.

G cluster_reactivity Directing Effects in Electrophilic Aromatic Substitution molecule 2-Bromo-4-(methylsulfonyl)phenol position6 C6 (ortho to -OH, meta to -SO₂CH₃) molecule->position6 Activated position product 6-E-2-Bromo-4-(methylsulfonyl)phenol position6->product Attack by electrophile electrophile E⁺

Caption: Regioselectivity in electrophilic aromatic substitution.

Example Reactions:

  • Nitration: Treatment with nitric acid is expected to yield 2-bromo-6-nitro-4-(methylsulfonyl)phenol.

  • Halogenation: Further bromination or chlorination would likely occur at the C6 position.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide.

The Williamson ether synthesis is a classic method for the formation of ethers from an alkoxide and an alkyl halide[7]. Due to the increased acidity of 2-Bromo-4-(methylsulfonyl)phenol, the corresponding phenoxide can be readily generated using a suitable base (e.g., K₂CO₃, NaH). This phenoxide can then react with a primary alkyl halide to form the corresponding ether.

Proposed Protocol for O-Alkylation:

  • Deprotonation: To a solution of 2-Bromo-4-(methylsulfonyl)phenol (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (1.5 equivalents).

  • Alkylation: Add the desired primary alkyl halide (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture (typically 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 2-Bromo-4-(methylsulfonyl)phenol an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds[8][9].

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base[10]. 2-Bromo-4-(methylsulfonyl)phenol can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-4-(methylsulfonyl)phenol (1 equivalent), the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base[3][11]. This reaction would enable the synthesis of N-aryl derivatives from 2-Bromo-4-(methylsulfonyl)phenol.

General Protocol for Buchwald-Hartwig Amination:

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, mix the palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane.

  • Reactant Addition: Add 2-Bromo-4-(methylsulfonyl)phenol (1 equivalent) and the desired amine (1.2 equivalents) to the catalyst mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified, typically by column chromatography.

Applications in Drug Discovery and Development

Substituted phenols and sulfonyl-containing compounds are prevalent motifs in medicinal chemistry[12][13][14]. The methylsulfonyl group is a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability[15]. The ability to functionalize 2-Bromo-4-(methylsulfonyl)phenol at the phenolic hydroxyl, the aromatic ring (via electrophilic substitution), and the bromine atom (via cross-coupling) makes it a valuable scaffold for generating libraries of diverse compounds for biological screening. For instance, derivatives of 4-bromo-2-(...-phenylsulfonyl)-phenol have been synthesized and shown to possess antibacterial activity[14].

Conclusion

2-Bromo-4-(methylsulfonyl)phenol exhibits a well-defined and predictable reactivity profile. The interplay of its functional groups allows for selective transformations at multiple sites on the molecule. The enhanced acidity of the phenol facilitates O-alkylation, while the directing effects of the substituents enable regioselective electrophilic aromatic substitution. Furthermore, the presence of the bromine atom opens up a vast array of possibilities for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. This combination of features makes 2-Bromo-4-(methylsulfonyl)phenol a highly valuable and versatile building block for the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and materials science.

References

  • Chapter 24: Phenols. Alcohols contain an OH group bonded. (n.d.). Retrieved from [Link]

  • Why do electron withdrawing substituents attached to phenols increase their acidic strength? (2016, October 5). Quora. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). ACS Omega. Retrieved from [Link]

  • 2-bromo-4-(methylsulfonyl)phenol. (n.d.). Chemable. Retrieved from [Link]

  • Phenol _Electrophilic substitution rxn. (n.d.). Retrieved from [Link]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Application of Sulfonyl in Drug Design | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany. Retrieved from [Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022, October 24). Angewandte Chemie International Edition. Retrieved from [Link]

  • 22.6: Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Molecules. Retrieved from [Link]

  • Preparation of 2-bromo-4-methylphenol. (2010, July 21). Eureka. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ACS Catalysis. Retrieved from [Link]

  • Iron(III)-Catalyzed Synthesis of 2-Alkyl Homoallyl Sulfonyl Amides: Antiproliferative Study and Reactivity Scope of Aza-Prins Cyclization. (2022, August 3). The Journal of Organic Chemistry. Retrieved from [Link]

  • mod02lec10 - Electrophilic Aromatic Substitution in Phenols. (2021, August 12). YouTube. Retrieved from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). Molecules. Retrieved from [Link]

  • A kind of method for preparing 2-bromo-4-methylphenol. (n.d.). Google Patents.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. (2022, September 15). Molecules. Retrieved from [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Selected syntheses and reactions of sulfones. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024, February 13). Molecules. Retrieved from [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Letters in Drug Design & Discovery. Retrieved from [Link]

  • IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. (n.d.). Retrieved from [Link]

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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021, March 28). Molecules. Retrieved from [Link]

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Methodological & Application

2-Bromo-4-(methylsulfonyl)phenol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 2-Bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3) . This scaffold is a critical intermediate in the development of COX-2 inhibitors, agrochemicals, and other bioactive sulfones. The method utilizes a directed electrophilic aromatic substitution (EAS) strategy, leveraging the dominant ortho-directing power of the phenolic hydroxyl group to overcome the deactivating nature of the para-sulfonyl moiety. The protocol achieves >90% regioselectivity for the mono-brominated product using molecular bromine in glacial acetic acid, minimizing the formation of 2,6-dibromo byproducts.

Introduction & Mechanistic Rationale

The Synthetic Challenge

Synthesizing 2-Bromo-4-(methylsulfonyl)phenol requires precise control over electrophilic substitution. The starting material, 4-(methylsulfonyl)phenol, contains two opposing electronic influences:

  • Hydroxyl Group (-OH): Strongly activating, ortho/para-directing.[1]

  • Methylsulfonyl Group (-SO₂Me): Strongly deactivating, meta-directing.

Mechanistic Insight: In 4-(methylsulfonyl)phenol, the para position relative to the -OH is blocked. The -OH group directs incoming electrophiles to the ortho positions (C2 and C6). The -SO₂Me group directs meta relative to itself, which coincidentally aligns with the C2 and C6 positions. Therefore, the electronic vectors of both substituents reinforce substitution at the ortho position.

However, the primary challenge is stopping at mono-bromination . Despite the deactivating sulfonyl group, the activated phenol ring can still undergo a second bromination at C6 if stoichiometry and temperature are not rigorously controlled.

Retrosynthetic Analysis

The synthesis is best approached via a two-step sequence starting from the commercially available 4-(methylthio)phenol.

Retrosynthesis Target 2-Bromo-4-(methylsulfonyl)phenol (Target) Intermediate 4-(Methylsulfonyl)phenol (Precursor) Target->Intermediate Bromination (Br2/AcOH) Start 4-(Methylthio)phenol (Starting Material) Intermediate->Start Oxidation (Oxone or H2O2)

Figure 1: Retrosynthetic pathway for 2-Bromo-4-(methylsulfonyl)phenol.

Experimental Protocol

Phase 1: Preparation of Precursor (If not purchased)

Note: If 4-(methylsulfonyl)phenol is available, skip to Phase 2.

Reaction: Oxidation of sulfide to sulfone. Reagents: Oxone® (Potassium peroxymonosulfate) or H₂O₂/Na₂WO₄.

  • Dissolution: Dissolve 4-(methylthio)phenol (10.0 g, 71.3 mmol) in MeOH:H₂O (1:1, 200 mL).

  • Oxidation: Cool to 0°C. Add Oxone® (52.6 g, 85.6 mmol, 1.2 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain T < 10°C.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter off insoluble salts. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with EtOAc (3 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol to yield white crystals.

    • Yield Target: >90%[2][3]

    • Melting Point: 91–93°C

Phase 2: Regioselective Bromination (Core Protocol)

Objective: Selective mono-bromination at C2.

Reagents & Materials:

  • 4-(Methylsulfonyl)phenol (Precursor)

  • Bromine (Br₂), Reagent Grade

  • Glacial Acetic Acid (Solvent)[4]

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Solvation: Charge the flask with 4-(methylsulfonyl)phenol (5.0 g, 29.0 mmol) and Glacial Acetic Acid (40 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

    • Critical Control Point: Low temperature is essential to suppress di-bromination kinetic rates.

  • Bromine Addition: Prepare a solution of Bromine (4.87 g, 1.56 mL, 30.5 mmol, 1.05 eq ) in Glacial Acetic Acid (10 mL). Add this solution dropwise over 45 minutes.

    • Visual Cue: The solution will turn orange/red. The color should fade as Br₂ is consumed.

  • Reaction: After addition, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to RT and stir for an additional 2 hours.

  • Monitoring: Check reaction progress via HPLC or TLC.

    • Target: < 2% Starting Material remaining.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% NaHSO₃ (Sodium Bisulfite) to destroy excess bromine.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir the slurry for 30 minutes. Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2) or Toluene.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data Analysis & Characterization

Expected Properties:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 251.10 g/mol .[5]

  • Melting Point: 148–150°C.

Spectroscopic Validation:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 11.2 ppm (s, 1H)Phenolic -OH (Exchangeable)
δ 8.05 ppm (d, J=2.2 Hz, 1H)H3 (Ortho to Br, Meta to SO₂Me) - Most deshielded aromatic H
δ 7.75 ppm (dd, J=8.5, 2.2 Hz, 1H)H5 (Ortho to SO₂Me)
δ 7.15 ppm (d, J=8.5 Hz, 1H)H6 (Ortho to OH)
δ 3.15 ppm (s, 3H)Methylsulfonyl (-SO₂CH₃)
MS (ESI) m/z 249/251 [M-H]⁻Characteristic 1:1 isotopic pattern for Bromine

Troubleshooting & Optimization

Troubleshooting Problem Issue: High Di-bromo Impurity (>5%) Check1 Check Temperature Was it kept <5°C during addition? Problem->Check1 Check2 Check Stoichiometry Was Br2 > 1.05 eq? Problem->Check2 Solution1 Action: Reduce Temp to -10°C Check1->Solution1 No Solution2 Action: Reduce Br2 to 0.98 eq Accept lower conversion for higher purity Check2->Solution2 Yes

Figure 2: Decision tree for minimizing over-bromination.

  • Solubility Issues: If the starting material precipitates upon cooling to 0°C, add a small amount of Chloroform or DCM as a co-solvent.

  • Color Persistence: If the red bromine color persists after 3 hours, the reaction has stalled. Do not add more bromine; instead, warm slightly to 30°C to drive completion.

Safety & Handling

  • Bromine (Br₂): Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Wear Viton® gloves.

  • HBr Evolution: The reaction generates Hydrogen Bromide gas.[3] Ensure the scrubber system is active.

  • Waste: Quenched aqueous waste contains bromides and sulfites; dispose of according to halogenated waste protocols.

References

  • Preparation of 4-(methylsulfonyl)

    • BenchChem Synthesis Protocols. "Synthesis routes of 4-(Methylsulfonyl)phenol." Accessed Oct 2025. Link

  • General Phenol Bromination Methodology

    • Organic Syntheses.[6] "o-Bromophenol."[1][4][6] Org. Synth. 1934, 14, 14. Link

  • Regioselectivity in Phenol Bromination

    • Wang, L., et al. "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides."[7] Molecules, 2020, 25(4), 914.[7] Link

  • Target Compound Identification

    • ChemAble Database. "2-bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3)."[5] Link[5]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

2-Bromo-4-(methylsulfonyl)phenol is a valuable substituted phenol derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a hydroxyl group, and a methylsulfonyl group on the aromatic ring provides multiple reactive sites for further chemical transformations. This makes it an attractive building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. The electron-withdrawing nature of the methylsulfonyl group and the ortho-bromine substituent significantly influences the reactivity and properties of the phenol, making it a target of interest for researchers in drug development and organic synthesis.

This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-Bromo-4-(methylsulfonyl)phenol. The proposed synthetic route is a two-step process, commencing with the preparation of the precursor, 4-(methylsulfonyl)phenol, followed by its regioselective bromination. The experimental procedures are designed to be robust and reproducible, with an emphasis on safety, efficiency, and product purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol will be accomplished through a two-step reaction sequence. This strategy was chosen for its logical progression and reliance on well-established chemical transformations.

Step 1: Synthesis of 4-(Methylsulfonyl)phenol

The initial step involves the synthesis of 4-(methylsulfonyl)phenol from a suitable starting material. Based on available literature for analogous compounds, a reliable method is the oxidation of 4-(methylthio)phenol.[1] This reaction provides a direct route to the desired sulfone.

Step 2: Bromination of 4-(Methylsulfonyl)phenol

The second step is the regioselective bromination of the synthesized 4-(methylsulfonyl)phenol. The hydroxyl and methylsulfonyl groups will direct the electrophilic substitution of bromine to the position ortho to the hydroxyl group. This is a common and effective method for the synthesis of brominated phenols.[2][3][4][5][6]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination 4-(Methylthio)phenol 4-(Methylthio)phenol Oxidation Oxidation 4-(Methylthio)phenol->Oxidation Oxidizing Agent 4-(Methylsulfonyl)phenol 4-(Methylsulfonyl)phenol Oxidation->4-(Methylsulfonyl)phenol Bromination Bromination 4-(Methylsulfonyl)phenol->Bromination Brominating Agent 2-Bromo-4-(methylsulfonyl)phenol 2-Bromo-4-(methylsulfonyl)phenol Bromination->2-Bromo-4-(methylsulfonyl)phenol

Caption: Overall synthetic workflow for 2-Bromo-4-(methylsulfonyl)phenol.

Experimental Protocols

PART 1: Synthesis of 4-(Methylsulfonyl)phenol

This protocol is adapted from a known procedure for the synthesis of 4-(methylsulfonyl)phenol.[1]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
4-(Methylthio)phenolC₇H₈OS140.217.0 g0.05
Sodium PeriodateNaIO₄213.8926.75 g0.125
MethanolCH₃OH32.04100 mL-
WaterH₂O18.02500 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
ChloroformCHCl₃119.38As needed-
Silica GelSiO₂60.08As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 7.0 g (0.05 mol) of 4-(methylthio)phenol in 100 mL of 30% aqueous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 10.7 g (0.05 mol) of sodium periodate to the cooled solution. Stir the resulting suspension for 30 minutes at 0°C.

  • Add 500 mL of water and filter to remove the precipitate.

  • Cool the filtrate to 4°C and add another portion of 10.7 g (0.05 mol) of sodium periodate. Stir the suspension for 48 hours.

  • Add a final portion of 5.35 g (0.025 mol) of sodium periodate and stir for an additional 18 hours.

  • Filter the precipitate and extract the filtrate with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a chloroform:methanol (9:1) mixture as the eluent to obtain 4-(methylsulfonyl)phenol.

Characterization of 4-(Methylsulfonyl)phenol:

The identity and purity of the synthesized 4-(methylsulfonyl)phenol should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 172.20 g/mol .[7]

PART 2: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

This protocol is a proposed method based on established procedures for the bromination of substituted phenols.[2][3][4][5][6]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
4-(Methylsulfonyl)phenolC₇H₈O₃S172.208.6 g0.05
DichloromethaneCH₂Cl₂84.93150 mL-
BromineBr₂159.818.0 g (2.56 mL)0.05
Sodium BicarbonateNaHCO₃84.01As needed-
Sodium SulfiteNa₂SO₃126.04As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 8.6 g (0.05 mol) of 4-(methylsulfonyl)phenol in 150 mL of dichloromethane.

  • Cool the solution to 0°C in an ice-salt bath.

  • In the dropping funnel, prepare a solution of 8.0 g (0.05 mol) of bromine in 20 mL of dichloromethane.

  • Add the bromine solution dropwise to the cooled solution of 4-(methylsulfonyl)phenol over a period of 30-45 minutes, while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-4-(methylsulfonyl)phenol.

Characterization of 2-Bromo-4-(methylsulfonyl)phenol:

The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity. The expected molecular weight is 251.10 g/mol .[8]

Safety Precautions

General Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11]

Chemical-Specific Hazards:

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme care in a fume hood.[9][10]

  • Dichloromethane: A potential carcinogen and is harmful if swallowed or inhaled.[9]

  • Phenols: Corrosive and can cause chemical burns. They are readily absorbed through the skin and are toxic.[12][13]

Waste Disposal:

All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete oxidation.Extend the reaction time or use a more potent oxidizing agent. Ensure the reaction temperature is maintained.
Incomplete bromination in Step 2 Insufficient brominating agent or short reaction time.Increase the amount of bromine slightly or prolong the reaction time. Monitor closely by TLC.
Formation of di-brominated product Excess bromine or elevated reaction temperature.Add bromine slowly at a low temperature. Use a stoichiometric amount of bromine.
Difficult purification Presence of impurities.Optimize the recrystallization solvent system or the mobile phase for column chromatography.

Conclusion

The provided protocol offers a detailed and actionable guide for the laboratory-scale synthesis of 2-Bromo-4-(methylsulfonyl)phenol. By following this two-step synthetic approach and adhering to the outlined safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The successful synthesis and characterization of 2-Bromo-4-(methylsulfonyl)phenol will enable further exploration of its potential in various fields of chemical research and development.

References

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. (URL: [Link])

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid - PrepChem.com. (URL: [Link])

  • 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem. (URL: [Link])

  • 2-bromo-4-(methylsulfonyl)phenol - chemable. (URL: [Link])

  • Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (URL: [Link])

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P
  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96% - Cole-Parmer. (URL: [Link])

  • o-BROMOPHENOL - Organic Syntheses Procedure. (URL: [Link])

  • 2-bromo-4-methylphenol, a compound responsible for iodine off-flavor in wines - PubMed. (URL: [Link])

  • Bromination Method for Chemists | PDF | Chemistry | Physical Sciences - Scribd. (URL: [Link])

  • 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem - NIH. (URL: [Link])

  • Phenol, 2-bromo-4-methyl- - the NIST WebBook. (URL: [Link])

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Technical Guide: 2-Bromo-4-(methylsulfonyl)phenol as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Bromo-4-(methylsulfonyl)phenol as a Synthetic Intermediate Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value tris-functionalized building block used extensively in medicinal chemistry.[1][2][3] Its structural uniqueness lies in the orthogonality of its three functional handles:

  • Phenolic Hydroxyl (-OH): A nucleophilic handle for etherification or esterification.

  • Aryl Bromide (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Methyl Sulfone (-SO₂Me): A metabolic "anchor" and hydrogen-bond acceptor, critical for potency in COX-2 inhibitors and kinase inhibitors.[1]

This guide provides validated protocols for synthesizing, handling, and deploying this intermediate in drug discovery campaigns.

Chemical Profile & Properties[1][4][5][6][7][8][9][10]

PropertyDataNotes
Chemical Name 2-Bromo-4-(methylsulfonyl)phenol
CAS Number 20951-43-3 Distinct from 2-bromo-4-methylphenol (CAS 6627-55-0)
Molecular Formula

Molecular Weight 251.10 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water
Acidity (

)
~7.5 - 8.0 (Predicted)More acidic than phenol (

10) due to electron-withdrawing sulfone

Strategic Synthetic Utility

The molecule's power lies in its regioselective reactivity . The electron-withdrawing sulfone group at the para position acidifies the phenol and directs nucleophilic aromatic substitution (S_NAr) if the halide were activated, but here the bromide is used for metal-catalyzed coupling.

Reactivity Map

ReactivityMap Core 2-Bromo-4-(methylsulfonyl)phenol Phenol 1. Phenolic -OH (Nucleophile) Core->Phenol Bromide 2. Aryl Bromide (Electrophile) Core->Bromide Sulfone 3. Methyl Sulfone (Pharmacophore) Core->Sulfone Ether Etherification (Williamson Synthesis) Phenol->Ether Suzuki Suzuki-Miyaura Coupling Bromide->Suzuki H_Bond H-Bond Acceptor (Active Site Binding) Sulfone->H_Bond

Figure 1: Orthogonal reactivity map of 2-Bromo-4-(methylsulfonyl)phenol, highlighting the three distinct sites for chemical manipulation.

Synthesis of the Intermediate

While commercially available, in-house synthesis is often required for scale-up or isotopically labeled analog generation.[1] The synthesis proceeds in two steps starting from 4-(methylthio)phenol.[4]

Step 1: Oxidation of Sulfide to Sulfone

Reaction: 4-(methylthio)phenol


 4-(methylsulfonyl)phenol
  • Reagents: Oxone® (Potassium peroxymonosulfate), Ethanol/Water.

  • Mechanism: Chemoselective oxidation of the sulfur atom.

Protocol:

  • Dissolve 4-(methylthio)phenol (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.3 M concentration).

  • Add Oxone® (2.0 eq) portion-wise over 30 minutes at room temperature (exothermic).

  • Stir vigorously for 4–18 hours. Monitor via TLC/LCMS (Product is more polar).

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[4]
    
  • Yield: Typically >90% (White solid).

Step 2: Regioselective Bromination

Reaction: 4-(methylsulfonyl)phenol


 2-Bromo-4-(methylsulfonyl)phenol[1]
  • Reagents: Bromine (

    
    ), Glacial Acetic Acid.[5]
    
  • Rationale: The phenolic -OH is a strong ortho/para director. Since the para position is blocked by the sulfone, bromination occurs exclusively at the ortho position. The sulfone deactivates the ring, preventing over-bromination to the dibromo species if stoichiometry is controlled.

Protocol:

  • Dissolve 4-(methylsulfonyl)phenol (1.0 eq) in Glacial Acetic Acid (0.5 M).

  • Prepare a solution of Bromine (

    
    , 1.05 eq) in Acetic Acid.
    
  • Add the Bromine solution dropwise to the phenol solution at 15–20°C (Cooling bath required).

  • Stir at room temperature for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water containing 1% Sodium Bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: The product usually precipitates. Filter the white solid. If no precipitate, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water or Cyclohexane if necessary.

  • Characterization: Verify using

    
     NMR (Look for aromatic splitting pattern: d, dd, d).
    

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This reaction couples the aryl bromide with an aryl boronic acid to create biaryl scaffolds common in kinase inhibitors.[1]

Challenge: Unprotected phenols can poison Pd catalysts or undergo side reactions. Solution: Use slightly excess base or protect the phenol first (e.g., as a methyl ether). The protocol below assumes an unprotected phenol approach, which is efficient for rapid library generation.

Reagents:

  • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 eq)

  • Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)[1][6]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 eq) - Extra equivalent accounts for phenol acidity.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][6]

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base.

  • Degassing: Add solvents and sparge with Argon/Nitrogen for 10 minutes.

  • Catalyst: Add

    
     quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product). Extract with EtOAc.[4]

  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     EtOAc).
    
Protocol B: O-Alkylation (Ether Formation)

Used to attach solubilizing groups or steric bulk before the cross-coupling step.[1]

Reagents:

  • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 eq)

  • Electrophile: Alkyl Halide (R-X) (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)[1][6]
  • Solvent: DMF or Acetone[1]

Step-by-Step:

  • Dissolve substrate and base in DMF (0.2 M). Stir for 15 min to generate the phenoxide.

  • Add Alkyl Halide dropwise.

  • Stir at RT to 60°C (depending on R-X reactivity) for 2–6 hours.

  • Workup: Pour into water. Filter precipitate or extract with EtOAc/Ether.

Representative Workflow: Biaryl Sulfone Inhibitor

This workflow illustrates the synthesis of a hypothetical COX-2 inhibitor analog using 2-Bromo-4-(methylsulfonyl)phenol as the core scaffold.[1]

Workflow Start Start: 4-(methylthio)phenol Step1 Step 1: Oxidation (Oxone) Start->Step1 Inter1 4-(methylsulfonyl)phenol Step1->Inter1 Step2 Step 2: Bromination (Br2/AcOH) Inter1->Step2 Core CORE: 2-Bromo-4-(methylsulfonyl)phenol Step2->Core Branch Diversity Point Core->Branch PathA Path A: Suzuki Coupling (Biaryl Formation) Branch->PathA PathB Path B: O-Alkylation (Side Chain Install) Branch->PathB FinalA Biaryl Phenol (Lead Compound A) PathA->FinalA FinalB Alkoxy Aryl Bromide (Intermediate B) PathB->FinalB

Figure 2: Synthetic workflow for generating diverse libraries from the sulfide precursor.

Safety & Handling

  • Hazards:

    • Irritant: Causes skin and serious eye irritation (H315, H319).

    • Respiratory: May cause respiratory irritation (H335).

    • Sensitization: Halogenated phenols can be skin sensitizers.

  • Handling:

    • Use a fume hood, especially during the bromination step (evolution of HBr fumes).

    • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

References

  • Chemical Identity & Properties

    • U.S. EPA. (2025).[6][7][8][9][10][11] 2-Bromo-4-(methanesulfonyl)phenol - DTXSID90596205.[10] CompTox Chemicals Dashboard. Link[1]

  • Sulfone Synthesis (Oxone Method)

    • ChemicalBook. (2015). Synthesis of 4-(methylsulfonyl)phenol via Oxone oxidation. Link

  • Bromination Protocol (Analogous)

    • PrepChem.[12] Synthesis of 2-bromo-4,5-methylenedioxyphenol. (Adapted for sulfonyl phenol).[7][4] Link

  • Suzuki Coupling of Halophenols

    • Organic Chemistry Portal.[13] Suzuki Coupling Mechanism and Protocols. Link

    • Lianhe Aigen Pharma. Process Development for CAS 20951-43-3. Link

Sources

The Strategic Role of 2-Bromo-4-(methylsulfonyl)phenol in Modern Medicinal Chemistry: Application Notes and Protocols for the Development of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Bromo-4-(methylsulfonyl)phenol has emerged as a compound of significant interest, acting as a versatile scaffold in the synthesis of complex, biologically active molecules. Its unique trifunctional architecture—a reactive bromine atom, a polar and metabolically stable methylsulfonyl group, and a hydrogen-bonding phenol—provides a powerful toolkit for medicinal chemists to craft potent and selective inhibitors for a range of therapeutic targets.

This comprehensive guide delves into the multifaceted applications of 2-Bromo-4-(methylsulfonyl)phenol, with a particular focus on its pivotal role in the generation of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline methodologies for biological evaluation, offering researchers, scientists, and drug development professionals a practical framework for leveraging this high-value intermediate.

The Molecular Advantage: Deconstructing 2-Bromo-4-(methylsulfonyl)phenol

The utility of 2-Bromo-4-(methylsulfonyl)phenol in drug design stems from the distinct properties of its constituent functional groups:

  • The Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor and acceptor, crucial for anchoring a molecule within the active site of a target protein. However, phenols are often susceptible to rapid metabolism, a challenge that can be addressed through bioisosteric replacement or strategic molecular design.[1][2]

  • The Bromine Atom: A key handle for synthetic elaboration, the bromine atom is readily functionalized through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic and efficient exploration of chemical space to optimize target engagement and selectivity.[3]

  • The Methylsulfonyl Group: This polar, electron-withdrawing group imparts several desirable properties to a drug candidate. It can enhance solubility, improve metabolic stability by blocking potential sites of oxidation, and act as a strong hydrogen bond acceptor, further contributing to target binding affinity.[4] Its inclusion is a common strategy in modern medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.

Core Application: A Gateway to Potent IRAK4 Inhibitors

A prominent and compelling application of 2-Bromo-4-(methylsulfonyl)phenol is in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The IRAK4 Signaling Pathway: A Central Node in Inflammation

IRAK4 is a serine/threonine kinase that plays a critical upstream role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1][7] Dysregulation of the IRAK4 pathway is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[5][8]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Translocates IkB->NFkB_p50_p65 Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Induces Ligand PAMPs / DAMPs (e.g., LPS, IL-1β) Ligand->TLR_IL1R Binds Inhibitor IRAK4 Inhibitor (Derived from 2-Bromo-4-(methylsulfonyl)phenol) Inhibitor->IRAK4 Inhibits

A simplified representation of the IRAK4 signaling pathway and the point of intervention for inhibitors.

Synthetic Protocols: From Building Block to Bioactive Molecule

The following protocols provide a detailed framework for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol and its subsequent elaboration into a representative IRAK4 inhibitor.

Protocol 1: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

This two-step protocol begins with the bromination of commercially available 4-methylphenol (p-cresol), followed by the oxidation of the methyl group to the methylsulfonyl group.

Step 1: Synthesis of 2-Bromo-4-methylphenol

This procedure is adapted from established methods for the selective ortho-bromination of phenols.[6][9][10]

Synthesis_Step1 reactant1 4-Methylphenol (p-Cresol) arrow reactant1->arrow reactant2 Bromine (Br₂) reactant2->arrow solvent Acetic Acid product 2-Bromo-4-methylphenol arrow->product plus1 +

Reaction scheme for the synthesis of 2-Bromo-4-methylphenol.

Materials:

  • 4-Methylphenol (p-cresol)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylphenol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled phenol solution over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into ice-cold water. Quench any unreacted bromine by the slow addition of a saturated sodium bisulfite solution until the orange color dissipates.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-bromo-4-methylphenol by flash column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

This step involves the oxidation of the methyl group of 2-bromo-4-methylphenol to the corresponding methylsulfonyl group. A common method for this transformation is the use of an oxidizing agent such as potassium permanganate or Oxone®.

Synthesis_Step2 reactant1 2-Bromo-4-methylphenol arrow reactant1->arrow reactant2 Oxidizing Agent (e.g., Oxone®) reactant2->arrow solvent Solvent (e.g., MeOH/H₂O) product 2-Bromo-4-(methylsulfonyl)phenol arrow->product plus1 +

Reaction scheme for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Materials:

  • 2-Bromo-4-methylphenol

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water

  • Sodium sulfite

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2-bromo-4-methylphenol (1.0 eq) in a mixture of methanol and water.

  • Oxidation: Add Oxone® (2.0-3.0 eq) portion-wise to the solution. Heat the mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench any excess oxidant by adding solid sodium sulfite until a test with starch-iodide paper is negative.

  • Acidification and Extraction: Acidify the mixture with 1M HCl and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-Bromo-4-(methylsulfonyl)phenol by flash column chromatography or recrystallization to obtain the final product.

Protocol 2: Synthesis of a Representative IRAK4 Inhibitor

This protocol outlines a general approach for the synthesis of an IRAK4 inhibitor using 2-Bromo-4-(methylsulfonyl)phenol as a key intermediate, typically involving a nucleophilic aromatic substitution or an ether synthesis reaction. The following is a representative synthesis of a pyrazolopyrimidine-based IRAK4 inhibitor.

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution (SₙAr) start 2-Bromo-4-(methylsulfonyl)phenol product Final IRAK4 Inhibitor start->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate1 Pyrazolopyrimidine Core (with leaving group, e.g., Cl) intermediate1->product

General workflow for the synthesis of an IRAK4 inhibitor.

Materials:

  • 2-Bromo-4-(methylsulfonyl)phenol

  • A suitable heterocyclic core with a leaving group (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-(methylsulfonyl)phenol (1.1 eq), the heterocyclic core (1.0 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Precipitation/Extraction: Collect the resulting precipitate by filtration or extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: If extracted, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final IRAK4 inhibitor.

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-4-methylphenolC₇H₇BrO187.04
2-Bromo-4-(methylsulfonyl)phenolC₇H₇BrO₃S251.10
Representative IRAK4 InhibitorVariesVaries

Biological Evaluation: Assessing IRAK4 Inhibition

Once synthesized, the novel compounds must be evaluated for their ability to inhibit IRAK4 kinase activity. A common and reliable method is a luminescent kinase assay.

Protocol 3: In Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[11]

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the substrate (MBP), and ATP.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls.

  • Initiate Reaction: Add the IRAK4 enzyme to all wells except the "no enzyme" controls to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
PF-06650833IRAK40.52[12]
BAY-1834845IRAK43.55[12]
Exemplary Compound IRAK4To be determined

Conclusion and Future Directions

2-Bromo-4-(methylsulfonyl)phenol stands as a testament to the power of rational drug design, where the strategic combination of functional groups in a single, synthetically accessible building block can unlock pathways to high-value therapeutic targets. Its successful application in the development of IRAK4 inhibitors highlights its potential in addressing inflammatory diseases and cancer. The protocols and application notes provided herein offer a robust starting point for researchers to explore the rich medicinal chemistry of this versatile scaffold. Future work will undoubtedly see the continued use of this and related building blocks in the pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties, further solidifying the role of strategic building block design in the future of medicine.

References

  • ResearchGate. (n.d.). IRAK4 and TLR/IL-1R Signaling Pathways. [Online] Available at: [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Online] Available at: [Link]

  • Chemable. (n.d.). 2-bromo-4-(methylsulfonyl)phenol. [Online] Available at: [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 2-bromo-4-methylsulfonylphenol. [Online] Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.
  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Online] Available at: [Link]

  • ResearchGate. (n.d.). IRAK4 IC50 calculation and in vitro effect on cytokine secretion by.... [Online] Available at: [Link]

  • PMC. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. [Online] Available at: [Link]

  • BioWorld. (2023). Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors. [Online] Available at: [Link]

  • MDPI. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Online] Available at: [Link]

  • PMC. (2025). IRAK signaling in cancers: mechanisms, targeting, and clinical implications. [Online] Available at: [Link]

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. [Online] Available at: [Link]

  • PubChem. (n.d.). Potent and selective inhibitors of irak4 - Patent WO-2023039047-A1. [Online] Available at: [Link]

  • Google Patents. (n.d.). Irak4 inhibitors.
  • Google Patents. (n.d.). 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.
  • PubChem. (n.d.). 2-Bromo-4-methylphenol. [Online] Available at: [Link]

  • Google Patents. (n.d.). Irak4 inhibiting agents.
  • European Patent Office. (n.d.). INHIBITORS OF IRAK4 ACTIVITY. [Online] Available at: [Link]

  • Eureka | Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. [Online] Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.

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purification of 2-Bromo-4-(methylsulfonyl)phenol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of 2-Bromo-4-(methylsulfonyl)phenol using Normal-Phase Flash Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Bromo-4-(methylsulfonyl)phenol from a crude synthetic mixture using normal-phase flash chromatography. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for subsequent applications. This guide explains the scientific rationale behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to the final flash chromatography execution. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction and Rationale

2-Bromo-4-(methylsulfonyl)phenol is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a hydroxyl (phenol), a sulfonyl, and a bromo group provides multiple reaction sites for creating more complex molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological or material characterization data.

Flash chromatography is a rapid and efficient purification technique ideal for this application.[1] It utilizes positive pressure to drive the mobile phase through a column packed with a stationary phase, leading to faster separations than traditional gravity-fed column chromatography.[1]

Rationale for Normal-Phase Chromatography

The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the analyte and potential impurities.[2][3] 2-Bromo-4-(methylsulfonyl)phenol possesses both polar and non-polar characteristics:

  • Polar Moieties : The phenolic hydroxyl (-OH) and methylsulfonyl (-SO2CH3) groups are highly polar and capable of strong hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Moiety : The brominated benzene ring is hydrophobic.

Given the strong polar nature of the hydroxyl and sulfonyl groups, a normal-phase approach is highly effective. In this mode, a polar stationary phase (silica gel) is used with a non-polar mobile phase.[3][4] The polar functional groups of the target compound will interact strongly with the silica surface, allowing for effective separation from less polar impurities, which will elute faster.[4] More polar impurities, if present, will be retained more strongly on the column.

Analysis of Potential Impurities

A robust purification strategy must account for likely impurities from the synthesis route. A common synthesis for this compound might involve the oxidation of 4-(methylthio)phenol followed by bromination, or vice-versa. Potential impurities could include:

  • Unreacted Starting Materials : e.g., 4-(methylsulfonyl)phenol or 4-(methylthio)phenol.[5]

  • Over-brominated Species : e.g., 2,6-Dibromo-4-(methylsulfonyl)phenol.

  • Isomeric Byproducts : Depending on the reaction conditions, other positional isomers may form.

  • Non-polar Reagents/Byproducts : Residual reagents or non-polar byproducts from the reaction.

Normal-phase chromatography is well-suited to separate these compounds based on their differing polarities.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale flash column, it is essential to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a good separation between the target compound and its impurities, with a target retention factor (Rf) for the product between 0.13 and 0.40.[6]

TLC Protocol
  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting : Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Elution : Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline.

  • Visualization : After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Rf Calculation : Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Selecting the Mobile Phase

A systematic approach to selecting the mobile phase is recommended.

  • Starting Point : For moderately polar compounds, a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc) is a standard choice.[7][8] A good initial test system is 70:30 Hexane:EtOAc.

  • Optimization :

    • If the target compound's Rf is too high (> 0.4), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., increase Hexane).[6]

    • If the target compound's Rf is too low (< 0.13), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase EtOAc).[6]

  • Alternative Systems : For very polar compounds, a system like Dichloromethane (DCM) and Methanol (MeOH) may be more effective.[7][8] Start with a low percentage of MeOH (e.g., 2-5%) and increase as needed.

Detailed Protocol: Flash Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.[9]

Materials and Equipment
  • Stationary Phase : Silica gel for flash chromatography (e.g., 40-63 µm particle size).

  • Column : Glass or pre-packed flash chromatography column (e.g., 40 g silica for a 1 g sample).

  • Solvents : HPLC-grade Hexane, Ethyl Acetate (or DCM, MeOH as determined by TLC).

  • Apparatus : Flash chromatography system (manual or automated), fraction collector or test tubes, compressed air/nitrogen source, rotary evaporator.

  • Glassware : Round-bottom flasks, beakers, graduated cylinders.

Workflow Diagram

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation crude Crude Sample tlc TLC Method Development crude->tlc Test Solvents sample_prep Sample Adsorption (Dry Loading) crude->sample_prep solvent Optimized Solvent System (e.g., 70:30 Hex:EtOAc) tlc->solvent slurry Prepare Silica Slurry solvent->slurry pack Pack Column slurry->pack equilibrate Equilibrate Column pack->equilibrate load Load Sample sample_prep->load equilibrate->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for the purification of 2-Bromo-4-(methylsulfonyl)phenol.

Step-by-Step Methodology
  • Column Packing :

    • Prepare a slurry of silica gel (e.g., 40 g) in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Preparation (Dry Loading Recommended) :

    • Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.[9]

    • Causality: Dry loading prevents dissolution issues on the column and often leads to sharper bands and better separation compared to liquid loading, especially if the compound has limited solubility in the mobile phase.[6]

  • Column Equilibration and Sample Loading :

    • Drain the packing solvent to the level of the sand.

    • Carefully add the dry-loaded sample powder onto the sand layer, creating a uniform, flat layer.

    • Add another thin layer of sand on top of the sample.

    • Gently add the initial, low-polarity mobile phase to the column, pressurize, and allow 2-3 column volumes to pass through to equilibrate the stationary phase.

  • Elution and Fraction Collection :

    • Begin the elution with the low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Collect fractions continuously (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase (a step gradient is often sufficient). For example:

      • 2 column volumes of 90:10 Hexane:EtOAc (elutes very non-polar impurities).

      • 5-7 column volumes of 70:30 Hexane:EtOAc (should elute the target compound).

      • 2 column volumes of 50:50 Hexane:EtOAc (elutes more polar impurities).

    • Causality: The gradient elution ensures that non-polar impurities are washed off first. As polarity increases, the target compound begins to move down the column, and finally, strongly retained polar impurities are eluted.[8]

  • Fraction Analysis and Product Isolation :

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Bromo-4-(methylsulfonyl)phenol.

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.

Data Summary and Expected Results

The following table summarizes a typical set of parameters for this purification.

ParameterValue / DescriptionRationale
Compound Name 2-Bromo-4-(methylsulfonyl)phenolTarget analyte.
CAS Number 20951-43-3Unique identifier.[10][11]
Technique Normal-Phase Flash ChromatographyOptimal for separating moderately polar compounds based on interactions with a polar stationary phase.[2]
Stationary Phase Silica Gel (40-63 µm)Industry standard for high-resolution flash chromatography.
Column Size 40 gA 40:1 ratio of silica to crude sample is a good starting point for good separation.[9]
Mobile Phase Gradient of Hexane and Ethyl Acetate (EtOAc)A standard, effective solvent system for compounds of intermediate polarity.[7][8]
Example Gradient 1. 10% EtOAc in Hexane2. 30% EtOAc in Hexane3. 50% EtOAc in HexaneStep gradient allows for efficient removal of impurities and then elution of the target compound.
TLC Rf (Target) ~0.3 in 30% EtOAc/HexaneAn optimal Rf value that balances resolution and elution time.[6]
Loading Method Dry LoadingMinimizes band broadening and improves resolution.[6]
Detection UV visualization (254 nm) and/or TLC stainingThe aromatic ring allows for easy visualization under UV light.

References

  • Bautista-Gallego, J., Rantsiou, K., Cocolin, L., & Arroyo-López, F. N. (2014). Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. Journal of Separation Science. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • O'Brien, A. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog. Available at: [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Phenol, 4-(pentyloxy)- on Newcrom R1 HPLC column. Available at: [Link]

  • Wolfson Centre for Applied Structural Biology. Reversed Phase Chromatography; Principles and methods handbook. Available at: [Link]

  • Orbidan, D. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Orbidan. Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Sinsheimer, J. E., Rao, G. S., & McIlhenny, H. M. (1970). Separation of Phenols by Reversed-Phase Chromatography. Analytical Chemistry. Available at: [Link]

  • ChemAble. (n.d.). 2-bromo-4-(methylsulfonyl)phenol. Available at: [Link]

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]

  • Links. (2025). 2-Bromo-4-(methanesulfonyl)phenol. Available at: [Link]

  • Nagesan, M. (2008). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Bromo-4-(methanesulfonyl)phenol Synonyms. Available at: [Link]

Sources

Application Note: High-Purity Crystallization of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the crystallization and purification of 2-Bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3). This compound is a critical intermediate in the synthesis of bromodomain inhibitors and other sulfonamide-based pharmaceuticals. Due to the competing electronic effects of the electron-withdrawing sulfonyl group and the electron-donating hydroxyl group, the molecule exhibits specific solubility behaviors that must be leveraged for effective purification.

This note moves beyond simple "recipes" to explain the thermodynamic drivers of the crystallization, ensuring researchers can adapt the protocol to varying scales (mg to kg).

Physicochemical Context & Solubility Logic[1]

To design a robust crystallization, we must first understand the molecular interactions at play.

Molecular Architecture
  • Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD). Makes the molecule acidic (pKa ~7-8, lower than phenol due to the sulfone).

  • Methylsulfonyl Group (-SO₂Me): A strong Hydrogen Bond Acceptor (HBA) and highly polar moiety. It significantly decreases solubility in non-polar solvents (Hexane, Toluene) compared to simple bromophenols.

  • Bromine Atom (-Br): Lipophilic, but its effect is overshadowed by the sulfone.

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle modified for polar organic solids:

Solvent ClassRepresentativePredicted InteractionUtility
Good Solvents Acetone, THF, Ethyl AcetateStrong dipole-dipole & H-bonding with sulfone/phenol.Dissolution Medium
Protogenic Solvents Ethanol, Methanol, IsopropanolSolvates both ionic and polar regions; high temp coefficient.Primary Crystallization Solvent
Antisolvents Water, Heptane, TolueneWater forces hydrophobic effect; Heptane excludes polar sulfone.Yield Maximization

Scientist's Insight: The most effective system for sulfonyl phenols is typically Ethanol/Water or Acetone/Water . The sulfone group makes the molecule sufficiently water-soluble at high temperatures (or in the presence of organic co-solvent) but insoluble in cold water, allowing for high recovery rates.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol is designed to remove the two most common impurities:

  • 4-(Methylsulfonyl)phenol (Unreacted starting material).

  • 2,6-Dibromo-4-(methylsulfonyl)phenol (Over-brominated byproduct).

Materials Required[2]
  • Crude 2-Bromo-4-(methylsulfonyl)phenol (Solid).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water (Antisolvent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution
  • Charge: Place the crude solid (e.g., 10.0 g) into a round-bottom flask.

  • Solvent Addition: Add Ethanol (approx. 3-5 mL per gram of solid). Note: Do not add excess solvent yet.

  • Heat: Heat the mixture to reflux (approx. 78°C).

  • Titration: If solids remain, add Ethanol in small portions (0.5 mL/g) through the condenser until the solution is just clear.

    • Why? We need a saturated solution at boiling point to maximize yield upon cooling.

Phase 2: Polishing Filtration (Critical for GMP)
  • Hot Filtration: While maintaining the solution near boiling, filter through a pre-heated glass frit or Celite pad to remove insoluble particulates (dust, inorganic salts).

    • Tip: Rinse the filter with 1-2 mL of hot Ethanol to recover trapped product.

Phase 3: Nucleation & Growth
  • Initial Cooling: Remove heat and allow the filtrate to cool slowly to ~40-50°C.

  • Antisolvent Addition: Slowly add warm Water (approx. 50-60°C) dropwise.

    • Ratio: Target a final Ethanol:Water ratio of roughly 1:1 to 1:2 .

    • Observation: Stop adding water if a persistent cloudiness (nucleation) appears. Stir gently for 10 minutes.

  • Controlled Cooling: Resume adding water until the full volume is added. Then, cool the mixture to Room Temperature (20-25°C) over 2 hours.

  • Yield Boost: Cool the slurry to 0-5°C using an ice bath for 1 hour.

    • Mechanism:[1][2][3][4] Solubility decreases exponentially with temperature. The sulfone group's affinity for water is overcome at low temperatures, forcing precipitation.

Phase 4: Isolation
  • Filtration: Filter the white to off-white crystals using vacuum filtration.

  • Wash: Wash the cake immediately with a cold (0°C) mixture of Ethanol/Water (1:3 ratio).

    • Caution: Do not use pure Ethanol for washing; it will redissolve the product.

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Process Visualization

Crystallization Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

CrystallizationWorkflow Start Crude 2-Bromo-4- (methylsulfonyl)phenol Dissolve Dissolve in Ethanol (Reflux @ 78°C) Start->Dissolve Check Solution Clear? Dissolve->Check AddSolvent Add more Ethanol Check->AddSolvent No (Solids remain) Filter Hot Filtration (Remove Insolubles) Check->Filter Yes AddSolvent->Check Cool1 Cool to 45°C Filter->Cool1 AntiSolvent Add Warm Water (Antisolvent) Cool1->AntiSolvent Nucleate Nucleation Onset (Cloud Point) AntiSolvent->Nucleate Chill Chill to 0-5°C Nucleate->Chill Isolate Vacuum Filtration & Cold Wash Chill->Isolate Dry Dry @ 50°C (Vacuum) Isolate->Dry

Caption: Step-by-step workflow for the recrystallization of CAS 20951-43-3 using the Ethanol/Water antisolvent system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing. Common with phenols.1. Re-heat to dissolve.2. Add water slower.3. Seed with pure crystals at the cloud point.
Low Yield Too much Ethanol used; Product too soluble.1. Concentrate the ethanol solution before adding water.2. Increase the Water:Ethanol ratio to 3:1.
Colored Impurities Oxidation products (quinones).Add activated carbon (charcoal) during the hot dissolution step (Phase 1), then filter hot.

References

  • Preparation of Bromodomain Inhibitors. World Intellectual Property Organization, WO2015058160A1. (Describes the use of 2-bromo-4-methanesulfonylphenol as a key intermediate and its handling in acetone/water systems).

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem. (Provides parallel purification logic for sulfonyl-substituted bromobenzenes).

  • PubChem Compound Summary: 2-Bromo-4-(methylsulfonyl)phenol. National Center for Biotechnology Information. (Verifies CAS 20951-43-3 and chemical structure).

Sources

Topic: Analytical Methods for the Quantification of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Bromo-4-(methylsulfonyl)phenol, a compound of interest in pharmaceutical development as a potential process impurity or synthetic intermediate. The accurate quantification of such molecules is critical for ensuring drug safety, efficacy, and compliance with regulatory standards.[1] This guide details two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline a complete method validation strategy in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Analytical Strategy

2-Bromo-4-(methylsulfonyl)phenol presents a unique analytical challenge due to its combination of functional groups: a brominated aromatic ring, an acidic phenol, and a polar methylsulfonyl group. An effective analytical strategy must provide selectivity to separate it from structurally similar compounds, sensitivity to detect it at required levels, and robustness for routine use in a quality control environment.

  • Chromatographic Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[4] The compound's polarity is well-suited for retention on C18 or similar stationary phases. The acidic nature of the phenolic group (pKa ~7-8) necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[4] Operating at a pH well below the pKa (e.g., pH 2.5-3.5) will keep the phenol in its neutral, more retained form, minimizing peak tailing.

  • Detection Strategy:

    • UV Detection: The phenolic aromatic system provides a strong chromophore, making UV detection a simple, robust, and widely available option for quantification.

    • Mass Spectrometry (MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity profiling in complex drug matrices, tandem mass spectrometry is superior. The presence of bromine provides a distinct isotopic pattern (⁷⁹Br/⁸¹Br) that can be used for highly specific detection.[5][6]

Method 1: Quantification by RP-HPLC with UV Detection

This method is designed for the routine quantification of 2-Bromo-4-(methylsulfonyl)phenol in active pharmaceutical ingredients (APIs) or formulated drug products.

Principle of the Method

The sample is dissolved and separated on a reversed-phase HPLC column using a gradient elution of acidified water and an organic solvent. The analyte is detected by its UV absorbance and quantified against a calibration curve prepared from a certified reference standard.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: 2-Bromo-4-(methylsulfonyl)phenol (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Reagents: Formic acid or Trifluoroacetic acid (TFA).

2.2.2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for polar aromatic compounds.
Alternate Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µmOffers alternative selectivity, especially for halogenated positional isomers.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the phenol is in its neutral form, improving peak shape.[4]
Mobile Phase B AcetonitrileProvides good elution strength and is UV transparent.
Gradient Program 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient is used to ensure elution of the analyte with good peak shape while cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility of retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity needs.
Detection UV at 274 nmPhenolic compounds typically exhibit strong absorbance near this wavelength.[8] A PDA detector can be used to confirm peak purity.

2.2.3. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Bromo-4-(methylsulfonyl)phenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample (e.g., API) expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Sonication may be required to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.

Data Analysis and System Suitability
  • Calibration: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[9]

  • Quantification: Determine the concentration of 2-Bromo-4-(methylsulfonyl)phenol in the sample solution using the linear regression equation from the calibration curve.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Stock & Working Standards Vials Load Vials into Autosampler Std_Prep->Vials Sample_Prep Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample_Prep->Filter Filter->Vials HPLC HPLC System (C18 Column, Gradient) Vials->HPLC Detector UV Detector (274 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Cal Generate Calibration Curve (Area vs. Conc.) CDS->Cal Quant Quantify Analyte in Sample Cal->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV analysis of 2-Bromo-4-(methylsulfonyl)phenol.

Method 2: Quantification by LC-MS/MS

This method is ideal for trace-level quantification or when the sample matrix is complex and causes interference in the UV chromatogram.

Principle of the Method

The method utilizes the same chromatographic separation as the HPLC-UV method, but detection is performed with a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization), and a specific precursor ion is selected and fragmented. The resulting product ions are monitored, providing exceptional selectivity and sensitivity. This is known as Multiple Reaction Monitoring (MRM).

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • All materials listed in section 2.2.1. Note that mobile phase additives must be volatile (e.g., formic acid is preferred over phosphoric acid).

3.2.2. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC Conditions As described in Table 2.2.2. Using a UHPLC system with a sub-2 µm particle column can significantly shorten the run time.
Ionization Mode ESI NegativeThe acidic phenol group will readily deprotonate to form [M-H]⁻, leading to high sensitivity in negative mode.
MRM Transitions Precursor Ion (Q1): m/z 251/253; Product Ion (Q3): To be determinedThe precursor ion will be the [M-H]⁻ of the analyte, showing the characteristic ~1:1 isotopic pattern for one bromine atom. Product ions must be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation is the loss of SO₂CH₃.
Source Params. Capillary Voltage, Gas Flow, TemperatureMust be optimized for the specific instrument to maximize the signal for the analyte.
Collision Energy To be determinedOptimized to maximize the signal of the chosen product ion.

3.2.3. Preparation of Solutions

  • Solution preparation follows the same procedure as in section 2.2.3, but lower concentration standards will be required due to the higher sensitivity of the method (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

Data Analysis
  • Quantification is based on the peak area of the specific MRM transition. A calibration curve is constructed as in the HPLC-UV method. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and instrument variability.

Analytical Method Validation Protocol

Any new analytical method must be validated to ensure it is fit for its intended purpose.[2][10] The validation should be performed according to ICH Q2(R1) guidelines.[3]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak purity analysis (PDA), analysis of placebo and spiked samples. No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Analyze spiked samples at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Recovery should be within 98.0% - 102.0%.
Precision
RepeatabilityPrecision under the same conditions over a short interval.%RSD ≤ 2.0% for 6 replicate sample preparations or 9 determinations across the range.
Intermediate PrecisionPrecision within the same lab (different days, analysts, equipment).%RSD should meet predefined criteria, typically slightly wider than repeatability.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope. Must be verified for precision and accuracy.[11]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), flow rate (±10%). System suitability criteria must be met.
Method Validation Workflow Diagramdot

Validation_Workflow Validation {Method Validation Plan | According to ICH Q2(R1)} Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits Limits Validation->Limits Robustness Robustness Validation->Robustness Report {Validation Report | Summarize all results and conclude if method is 'fit for purpose'} Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a functionalized aromatic building block characterized by three distinct features: a phenolic hydroxyl group, an electron-withdrawing methylsulfonyl moiety, and an ortho-bromine substituent. This compound serves as a critical intermediate in the synthesis of sulfone-containing bioactive molecules, including potential kinase inhibitors and agrochemicals.

Physicochemical Challenges in Analysis

Developing a robust HPLC method for this compound requires a deep understanding of its solution-phase behavior:

  • Acidity (pKa): The methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (
    
    
    
    ). Combined with the inductive effect of the bromine atom, this significantly increases the acidity of the phenolic proton compared to unsubstituted phenol (
    
    
    ). The estimated
    
    
    of 2-Bromo-4-(methylsulfonyl)phenol is approximately 6.8 – 7.2 .
    • Implication: The mobile phase pH must be maintained well below this value (ideally

      
      ) to ensure the molecule remains in its neutral, protonated state. Ionization leads to peak broadening, tailing, and reduced retention on C18 columns.
      
  • Polarity: While the bromine atom adds lipophilicity, the sulfonyl group is highly polar. This "push-pull" nature suggests the compound will have moderate retention on C18 but may require a gradient to clear more lipophilic process impurities (e.g., non-sulfonated bromophenols).

Method Development Strategy

The following decision workflow illustrates the logic applied to select the final chromatographic conditions.

MethodDevelopment Start Analyte: 2-Bromo-4-(methylsulfonyl)phenol pKaCheck pKa Estimation (~7.0) Requires Acidic pH Start->pKaCheck ColumnSelect Column Selection C18 (Robustness) vs Phenyl-Hexyl (Selectivity) Start->ColumnSelect Detection Detector Selection UV @ 270 nm (Phenol max) Start->Detection MobilePhase Mobile Phase Selection Water/MeCN + 0.1% H3PO4 (pH ~2.5) pKaCheck->MobilePhase Suppress Ionization FinalMethod Final Protocol Gradient Elution ColumnSelect->FinalMethod MobilePhase->FinalMethod Detection->FinalMethod

Figure 1: Method Development Logic Flow. The acidic nature of the analyte dictates the pH choice, which is the most critical parameter for peak symmetry.

Detailed Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, Autosampler, TCC, DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent end-capped C18).
    • Why: "Plus" or "XBridge" type columns use high-purity silica, reducing secondary silanol interactions that cause tailing for sulfonyl/phenol groups.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water (

      
      ).
      
    • Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Maintains

, ensuring phenol is protonated (

form).
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than Methanol; sharper peaks for aromatics.
Flow Rate

Standard flow for

ID columns.
Column Temp

Improves reproducibility of retention times.
Injection Volume

Prevents column overload; adjust based on concentration.
Detection UV

(BW

)

for substituted phenols. Ref:

(optional).
Run Time

Sufficient to elute late-eluting dimers or brominated impurities.
Gradient Program

A gradient is recommended to separate the main peak from potential synthesis precursors (e.g., 4-(methylsulfonyl)phenol or 2-bromo-phenol).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
8.004060Linear Gradient
10.001090Wash Step
10.109010Return to Initial
15.009010Re-equilibration

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation, especially given the limited water solubility of brominated aromatics.

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 10 mL MeCN Weigh->Dissolve Stock (1 mg/mL) Dilute Dilute 1:10 with Mobile Phase A Dissolve->Dilute Prevents solvent mismatch Filter Filter (0.22 µm PTFE or Nylon) Dilute->Filter Remove particulates Vial Transfer to HPLC Vial Filter->Vial Ready for Injection

Figure 2: Sample Preparation Workflow. Diluting the organic stock with Mobile Phase A ensures the sample solvent matches the initial gradient conditions, preventing peak distortion.

Procedure:

  • Stock Solution: Accurately weigh

    
     of 2-Bromo-4-(methylsulfonyl)phenol into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    Acetonitrile. Sonicate if necessary. (Conc:
    
    
    ).
  • Working Standard: Transfer

    
     of Stock Solution into a 
    
    
    
    flask. Dilute to volume with Mobile Phase A (0.1% Phosphoric Acid).
    • Note: If precipitation occurs upon adding acid, use a diluent of 50:50 Water:MeCN instead.

  • Filtration: Filter through a

    
     Nylon or PTFE syringe filter before injection.
    

Method Validation (Self-Validating Systems)

To ensure "Trustworthiness," the method should be validated against ICH Q2(R1) guidelines.

System Suitability Criteria

Run 5 replicate injections of the Working Standard (


).
  • Retention Time (%RSD):

    
    
    
  • Peak Area (%RSD):

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for phenols)
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range

Prepare 5 concentration levels:


, 

,

,

, and

.
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Typical Performance Data (Simulated)
ParameterResultAcceptance Limit
Retention Time

N/A
Tailing Factor


Resolution (vs. Impurity)


LOD (S/N = 3)

N/A
LOQ (S/N = 10)

N/A

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% MeCN).Dilute sample with Mobile Phase A or Water.
Peak Tailing Secondary silanol interactions; pH too high.Ensure pH is

. Use a newer generation "Base Deactivated" column.
Retention Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (

). Equilibrate for 10 column volumes (

) between runs.
High Backpressure Precipitation of buffer or sample.Filter all mobile phases. Ensure sample is soluble in the starting gradient mix.

References

  • PubChem. (2025).[2][3] 2-Bromo-4-methylphenol Compound Summary (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol.[4] Environmental Protection Agency. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. (Methodology for brominated phenols).[5][1][6] [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Marine Drugs. [Link]

Sources

Application Note: High-Fidelity GC-MS Profiling of 2-Bromo-4-(methylsulfonyl)phenol via Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and structural confirmation of 2-Bromo-4-(methylsulfonyl)phenol . This compound serves as a critical intermediate in the synthesis of COX-2 inhibitors and agrochemical pharmacophores.

The Challenge: The analyte possesses two distinct chemical challenges:

  • Phenolic Hydroxyl (-OH): Induces hydrogen bonding, leading to peak tailing, irreversible adsorption on the inlet liner, and poor quantification limits.

  • Methylsulfonyl Group (-SO₂Me): Significantly increases polarity and boiling point, risking thermal degradation before elution if not derivatized.

The Solution: This method utilizes Trimethylsilylation (TMS) derivatization using BSTFA + 1% TMCS. This process caps the active proton, reducing polarity, increasing volatility, and stabilizing the molecule for high-temperature gas phase analysis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 2-Bromo-4-(methylsulfonyl)phenol
Molecular Formula

Molecular Weight 251.10 g/mol Distinct Br isotopes (

)
Derivatized MW 323.28 g/mol Mono-TMS derivative
pKa (Predicted) ~7.5 - 8.0Acidic due to electron-withdrawing

and

Boiling Point >300°C (Underivatized)Requires derivatization for GC stability

Method Development Strategy

The Derivatization Logic

Direct injection of sulfonyl phenols often results in "ghost peaks" or complete loss of signal due to thermal breakdown in the injector port (250°C+). We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) .

  • Mechanism: The silyl group (

    
    ) replaces the active phenolic proton.
    
  • Benefit: The resulting TMS-ether is thermally stable, non-polar, and elutes symmetrically on standard 5% phenyl columns.

Analytical Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Workflow Sample Raw Sample (Solid/Liquid) Solubilization Solubilization (Ethyl Acetate/DCM) Sample->Solubilization 1 mg/mL Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Solubilization->Deriv + Excess Reagent GC GC Separation (DB-5ms Column) Deriv->GC 1 µL Injection MS MS Detection (EI Source @ 70eV) GC->MS Elution Data Data Analysis (Isotope Ratio Check) MS->Data TIC/SIM

Figure 1: Analytical Workflow for the analysis of sulfonyl phenols.

Experimental Protocol

Reagents & Standards
  • Solvent: Ethyl Acetate (HPLC Grade, anhydrous). Note: Avoid alcohols (MeOH/EtOH) as they react with BSTFA.

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Internal Standard (ISTD): 2,4-Dibromophenol (optional) or Naphthalene-d8.

Sample Preparation Procedure
  • Weighing: Accurately weigh 10 mg of 2-Bromo-4-(methylsulfonyl)phenol into a 2 mL GC amber vial.

  • Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex until fully dissolved.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap tightly (PTFE-lined cap).

    • Incubate: Heat block at 65°C for 30 minutes . Critical: Heat ensures complete reaction of the sterically hindered phenol due to the ortho-bromine.

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent detector saturation.

GC-MS Parameters
ParameterSettingRationale
Instrument Agilent 7890/5977 or equivalent
Column DB-5ms or TG-5SilMS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for aromatics.
Inlet Mode Split (10:1) or Splitless (Trace)Split 10:1 recommended for purity assay.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent pyrolysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow.
Oven Program 80°C (1 min hold)

20°C/min

300°C (5 min hold)
Fast ramp removes solvent; high final temp elutes sulfones.
Transfer Line 280°CPrevents condensation of high-boilers.
Source Temp 230°CStandard EI source temp.
Ionization Electron Impact (EI), 70 eVHard ionization for structural fingerprinting.
Scan Mode Full Scan (40-450 m/z)To observe full fragmentation pattern.

Results & Discussion

Chromatographic Performance

The TMS-derivative of 2-Bromo-4-(methylsulfonyl)phenol typically elutes between 12.5 and 14.0 minutes under these conditions.

  • Acceptance Criteria: The peak must be symmetrical (Tailing Factor

    
    ).
    
  • Artifacts: A small peak for TMS-hydroxide or TMS-fluoride may appear early in the chromatogram (byproducts of BSTFA).

Mass Spectral Interpretation

The mass spectrum provides definitive structural confirmation. The presence of Bromine creates a distinct "doublet" pattern for the molecular ion and any fragment retaining the bromine atom.

Key Diagnostic Ions:

  • Molecular Ion (

    
    ):  Doublet at m/z 322 and 324  (Ratio ~1:1). This corresponds to the derivatized mass (
    
    
    
    ).
  • Methyl Loss (

    
    ):  Doublet at m/z 307 and 309 . Loss of a methyl group from the trimethylsilyl moiety.
    
  • Bromine Loss (

    
    ):  Single peak at m/z 243 . Loss of the bromine atom.[1][2] The isotope pattern collapses to a single dominant peak (sulfur isotopes will be minor).
    
  • Silicon Ion: Strong peak at m/z 73 (

    
    ), characteristic of all TMS derivatives.
    
Fragmentation Pathway Logic

The following diagram illustrates the fragmentation logic used to confirm the structure from the mass spectrum.

Fragmentation Parent Parent Ion (TMS-Ether) m/z 322 / 324 (1:1) [M]+ M_Minus_15 Loss of Methyl (-CH3) from TMS group m/z 307 / 309 [M-15]+ Parent->M_Minus_15 - 15 amu M_Minus_Br Loss of Bromine (-Br) m/z 243 (Isotope pattern disappears) Parent->M_Minus_Br - 79/81 amu Base_Peak TMS Cation m/z 73 Si(CH3)3+ Parent->Base_Peak Cleavage

Figure 2: Mass Spectral Fragmentation Pathway for the TMS derivative.

Validation & Troubleshooting

System Suitability Test (SST)

Before running samples, inject a standard to verify:

  • Sensitivity: S/N > 10 for the m/z 322 peak at 1 ppm.

  • Derivatization Efficiency: Absence of the underivatized phenol peak (approx. m/z 250/252, eluting earlier with tailing).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Check moisture in BSTFA. Replace inlet liner (deactivated wool).
Missing Peaks Moisture contamination.Ensure solvents are anhydrous. Re-dry sample.
Extra Peaks (m/z 207) Column bleed (Septum).Replace septum; check inlet temperature.
Low Response Split ratio too high.Switch to Splitless mode or decrease split ratio.

References

  • NIST Mass Spectrometry Data Center. (2025).[3] NIST / EPA / NIH Mass Spectral Library (EI) - Brominated Phenols. National Institute of Standards and Technology. [Link]

  • Restek Corporation. (2024). Guide to the Analysis of Phenols and Halogenated Aromatics by GC-MS. Restek Technical Guides. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

Sources

Application Note: 2-Bromo-4-(methylsulfonyl)phenol as a Bifunctional Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-Bromo-4-(methylsulfonyl)phenol in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3 ) is a high-value intermediate in the synthesis of biaryl sulfones, a privileged scaffold in pharmaceutical design. Its structural uniqueness lies in the interplay between three functional groups: an acidic phenolic hydroxyl, a reactive aryl bromide, and a strongly electron-withdrawing methylsulfonyl group.

This compound serves as a critical building block for COX-2 inhibitors , kinase inhibitors , and PPAR agonists , where the sulfonyl group acts as a pharmacophore for hydrogen bonding and metabolic stability.

Physicochemical Profile
PropertyDataSignificance
CAS Number 20951-43-3Unique Identifier
Molecular Formula

MW: 251.10 g/mol
Acidity (

)
~7.5 - 8.0 (Predicted)Significantly more acidic than phenol (

10) due to para-

.
Electronic Effect Strong EWG (

)
Facilitates nucleophilic aromatic substitution (

) if OH is activated; accelerates oxidative addition at Br.
Physical State Crystalline SolidStable at room temperature; light sensitive (aryl bromide).

Reactivity Landscape & Strategic Applications

The synthetic utility of 2-Bromo-4-(methylsulfonyl)phenol stems from its orthogonal reactivity. It allows for sequential functionalization without the need for complex protecting group strategies in many cases.

Core Reactivity Modes
  • C-C Bond Formation (Site: Br): The bromine atom at the ortho position is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the ring induced by the para-sulfonyl group.

  • O-Functionalization (Site: OH): The acidity of the phenol allows for mild O-alkylation or O-arylation. The resulting ethers are common motifs in drug candidates.

  • Nucleophilic Aromatic Substitution (

    
    ):  If the hydroxyl group is converted to a leaving group (e.g., triflate), the ring becomes highly susceptible to 
    
    
    
    displacement by amines or thiols.
Visualization: Reactivity Pathways

ReactivityMap cluster_0 Primary MedChem Routes Core 2-Bromo-4- (methylsulfonyl)phenol Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Alkylation O-Alkylation (Ether Synthesis) Core->Alkylation R-X, Base Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Pd(0), Amines SNAr S_NAr Displacement (Requires O-activation) Core->SNAr 1. Tf2O 2. Nucleophile

Caption: Orthogonal reactivity map showing the primary synthetic diversifications available for 2-Bromo-4-(methylsulfonyl)phenol.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Synthesis of 4-(methylsulfonyl)-2-arylphenols. Challenge: Free phenols can sometimes poison Palladium catalysts or undergo side reactions. Solution: This protocol uses a slight excess of base to maintain the substrate as a phenoxide, which protects the oxygen and accelerates the reaction via the "anionic pathway."

Materials
  • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 2-Bromo-4-(methylsulfonyl)phenol (251 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Degassing: Evacuate the vessel and backfill with Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (24 mg, 0.03 mmol) quickly against a positive pressure of Argon. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting bromide should disappear.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the phenoxide).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Author's Note: The electron-withdrawing sulfone group activates the C-Br bond, making the oxidative addition step rapid. If homocoupling of the boronic acid is observed, switch the solvent to Toluene/Ethanol/Water.

Protocol B: Regioselective O-Alkylation

Objective: Synthesis of ether derivatives (pre-Suzuki protection or final scaffold assembly). Mechanistic Insight: The


 of this phenol is lower than typical phenols. Weaker bases (like 

or even

) are often sufficient, avoiding side reactions associated with strong bases like NaH.
Materials
  • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone (for highly reactive halides)

Step-by-Step Procedure
  • Dissolution: Dissolve 2-Bromo-4-(methylsulfonyl)phenol (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (207 mg, 1.5 mmol). Stir at room temperature for 15 minutes. The solution may turn yellow/orange (phenoxide formation).
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at RT to 60°C (depending on steric hindrance of the electrophile).

    • Methyl Iodide: Room Temperature, 1-2 hours.

    • Benzyl Bromide:[3] 60°C, 2-4 hours.

  • Quench: Pour the mixture into ice-water (20 mL).

    • Solids: If a precipitate forms, filter and wash with water.

    • Liquids: If oil forms, extract with

      
       or EtOAc.
      

Workflow Visualization: Biaryl Ether Synthesis

The following diagram illustrates a typical medicinal chemistry workflow where this intermediate is used to link two aromatic systems, a common strategy in designing dual-action inhibitors.

Workflow Start Start: 2-Bromo-4-(methylsulfonyl)phenol Step1 Step 1: O-Alkylation (Linker Attachment) Start->Step1 R-X, K2CO3, DMF Intermediate Intermediate: 2-Bromo-1-alkoxy-4-(methylsulfonyl)benzene Step1->Intermediate Step2 Step 2: Suzuki Coupling (Scaffold Extension) Intermediate->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Final Final Product: Biaryl Sulfone Ether Step2->Final

Caption: Sequential functionalization workflow converting the phenol into a complex biaryl ether scaffold.

Handling, Stability, and Safety (E-E-A-T)

  • Storage: Store at 2-8°C. The presence of the bromine atom makes the compound slightly sensitive to light; store in amber vials.

  • Safety: The compound is a phenol derivative and likely an irritant. The methylsulfonyl group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.

  • Impurity Profile: Common impurities include the debrominated species (4-(methylsulfonyl)phenol) if the Suzuki reaction is prolonged with excessive heat, or the bis-alkylated product if using extremely strong bases during alkylation (rare).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9569687, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved February 19, 2026 from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol basis). [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol (CAS 20951-43-3).[Link][5]

Sources

Application Note: 2-Bromo-4-(methylsulfonyl)phenol as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It moves beyond generic descriptions to focus on the specific reactivity profile of 2-Bromo-4-(methylsulfonyl)phenol .

CAS: 52957-24-7 | Formula: C₇H₇BrO₃S | MW: 251.10 g/mol [1]

Executive Summary & Strategic Value

2-Bromo-4-(methylsulfonyl)phenol is a trifunctional scaffold offering a rare combination of electrophilic, nucleophilic, and pharmacophoric properties in a single small molecule. Unlike simple halophenols, the para-methylsulfonyl group acts as a robust electron-withdrawing group (EWG), significantly altering the electronic landscape of the molecule.

Key Chemical Advantages:

  • Activated Phenol: The p-SO₂Me group lowers the pKa of the phenolic hydroxyl (est. pKa ~7.5–8.0 vs. 10 for phenol), facilitating mild O-alkylation and mitigating oxidative side reactions common with electron-rich phenols.

  • Orthogonal Reactivity: The ortho-bromide allows for site-selective cross-coupling (Suzuki, Sonogashira) without interfering with the sulfone moiety.

  • Pharmacophore Embedding: The methylsulfonyl group is a validated bioisostere for sulfonamides and a critical motif in COX-2 inhibitors (e.g., Etoricoxib) and kinase inhibitors, improving metabolic stability and solubility.

Reaction Landscape & Causality

The following diagram illustrates the three primary synthetic vectors accessible from this building block.

ReactionLandscape Core 2-Bromo-4-(methylsulfonyl)phenol (CAS: 52957-24-7) Sonogashira Path A: Sonogashira Coupling + Terminal Alkyne Core->Sonogashira Suzuki Path B: Suzuki-Miyaura + Aryl Boronic Acid Core->Suzuki Alkylation Path C: O-Alkylation + Allyl Bromide Core->Alkylation Benzofuran 2-Substituted 5-(Methylsulfonyl)benzofuran Sonogashira->Benzofuran CuI, Pd(0) Cyclization Biaryl Biaryl Ether / Dibenzofuran Scaffolds Suzuki->Biaryl Pd(dppf)Cl2 Base Chromene Chromene / Dihydrobenzofuran (via Intramolecular Heck) Alkylation->Chromene RCM or Heck

Figure 1: Divergent synthesis pathways. The sulfone group remains spectators in coupling but activates the ring for cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Methylsulfonyl)benzofurans via Sonogashira Coupling

This is the most direct route to fuse a furan ring onto the benzene core. The reaction proceeds via a one-pot coupling-cyclization sequence. The electron-deficient nature of the aryl bromide facilitates faster oxidative addition of Pd(0) compared to electron-neutral analogs.

Mechanism:

  • Coupling: Pd-catalyzed coupling of the terminal alkyne to the C-Br bond.

  • Cyclization: Intramolecular nucleophilic attack of the phenoxide onto the activated alkyne (5-endo-dig or 5-exo-dig depending on conditions).

Step-by-Step Methodology:

  • Reagents Preparation:

    • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv, 251 mg, 1.0 mmol).

    • Alkyne: Phenylacetylene (1.2 equiv).

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%).

    • Co-catalyst: Copper(I) iodide (CuI, 2 mol%).

    • Base: Triethylamine (Et₃N, 3.0 equiv).

    • Solvent: DMF (anhydrous, degassed).[2]

  • Execution:

    • Degassing: In a Schlenk tube, dissolve the phenol in DMF (5 mL). Sparge with Argon for 10 minutes. Critical: Oxygen poisons the CuI co-catalyst, leading to Glaser homocoupling of the alkyne.

    • Addition: Add Et₃N, Pd catalyst, and CuI under positive Argon pressure. Finally, add the alkyne.

    • Heating: Seal the tube and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting phenol (lower Rf) should disappear, replaced by the highly fluorescent benzofuran product.

  • Workup & Purification:

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine salts) followed by brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expert Insight:

"The presence of the para-sulfone makes the phenol more acidic. Unlike standard phenols where strong bases (NaH) might be used for pre-activation, here Et₃N is sufficient. However, avoid inorganic bases like K₂CO₃ in the one-pot protocol as they can cause insolubility issues in DMF during the initial coupling phase."

Protocol B: Biaryl Ether Synthesis (Suzuki-Miyaura Coupling)

Used to construct biaryl backbones for tricyclic heterocycles (e.g., dibenzoxazepines). The challenge here is preventing the free phenol from poisoning the catalyst or participating in unwanted O-arylation.

Strategy: Use a base that promotes the Suzuki coupling without deprotonating the phenol so aggressively that it coordinates Pd.

Table 1: Optimized Conditions for Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2]·DCM (3 mol%)Bidentate ligand prevents β-hydride elimination and resists poisoning by the phenol.
Base K₃PO₄ (3.0 equiv)Mild enough to activate boronic acid; buffers the reaction.
Solvent 1,4-Dioxane / Water (4:[2]1)Water is essential for the transmetallation step involving the boronic acid.
Temperature 90°CSufficient for oxidative addition of the electron-deficient bromide.

Workflow:

  • Combine 2-Bromo-4-(methylsulfonyl)phenol (1.0 mmol) and Arylboronic acid (1.2 equiv) in a vial.

  • Add Pd(dppf)Cl₂ and K₃PO₄.

  • Evacuate and backfill with N₂ (3 cycles).

  • Add degassed Dioxane/Water mixture.[2]

  • Stir at 90°C for 12 hours.

  • Note: If the boronic acid contains an ortho-substituent (e.g., -CHO, -NO₂), the resulting biaryl is a prime candidate for a second ring-closure step to form dibenzofurans or phenanthridines.

Troubleshooting & Self-Validation

To ensure the protocol is working before committing valuable intermediates, use these checkpoints:

  • Checkpoint 1 (Starting Material Quality): The phenol should be an off-white to pale yellow solid. If it is dark brown, recrystallize from Ethanol/Water. Impurities act as radical scavengers.

  • Checkpoint 2 (The "Black" Metal): In the Sonogashira reaction, the solution should turn dark brown/black within 30 minutes. If it remains pale yellow or green, the Pd(II) has not been reduced to active Pd(0). Check the amine quality or add a trace of PPh₃.

  • Checkpoint 3 (Regioselectivity): In cyclization reactions, confirm the regiochemistry using HMBC NMR. The sulfone group provides a distinct handle in ¹H NMR (singlet ~3.0–3.2 ppm) that shifts characteristically upon ring closure.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sonogashira in Heterocycle Synthesis: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Benzofuran Synthesis from o-Halophenols: Cacchi, S., Fabrizi, G., & Goggiame, F. (2002). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-halophenols and alkynes.[3] Organic Letters. Link

  • Compound Verification (CAS 52957-24-7): PubChem Compound Summary for CID 2724497. National Center for Biotechnology Information. Link

  • Sulfone Effect on Acidity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Application Note: Precision Bromination of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the regioselective monobromination of 4-(methylsulfonyl)phenol to synthesize 2-bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3). This transformation is a critical step in the development of sulfone-containing pharmacophores, often serving as an intermediate for Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions.

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate presents a unique electronic environment: the hydroxyl group (-OH) is a strong activator and ortho, para-director, while the methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing deactivator and meta-director. Crucially, these directing effects reinforce each other at the 2-position (ortho to the phenol), enabling high regioselectivity under controlled conditions.

Key Reaction Parameters
ParameterSpecification
Target Compound 2-bromo-4-(methylsulfonyl)phenol
CAS Number 20951-43-3
Molecular Weight 251.10 g/mol
Melting Point 90–95 °C
Primary Hazard Bromine (

) toxicity / HBr evolution

Mechanistic Insight & Pathway

The reaction proceeds via the attack of the electrophilic bromonium ion on the electron-rich phenol ring. While the sulfone group deactivates the ring, the phenolic hydroxyl group provides sufficient electron density to facilitate reaction at ambient or mild temperatures.

Reaction Scheme (Graphviz)

ReactionScheme Substrate 4-(Methylsulfonyl)phenol (C7H8O3S) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Activation by -OH Reagents Br2 / AcOH (Electrophilic Source) Reagents->Intermediate Product 2-Bromo-4-(methylsulfonyl)phenol (Major Isomer) Intermediate->Product -H+ Byproduct HBr (Gas) Intermediate->Byproduct

Caption: Mechanistic pathway showing cooperative directing effects leading to the 2-bromo product.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Elemental Bromine (


) , which is highly corrosive, volatile, and toxic by inhalation.
  • Engineering Controls: All operations involving

    
     must be performed in a high-efficiency fume hood.
    
  • PPE: Wear butyl rubber gloves (nitrile is permeable to bromine), chemical splash goggles, and a lab coat.

  • Quenching: Have a saturated sodium thiosulfate (

    
    ) or sodium bisulfite (
    
    
    
    ) solution ready to neutralize spills immediately.
  • HBr Evolution: The reaction generates hydrogen bromide gas. Ensure the reaction vessel is vented through a scrubber (e.g., aqueous NaOH trap) if running on a scale >5g.

Experimental Protocols

Method A: Standard Bromination (Br₂ / Acetic Acid)

Recommended for scale-up (>10g) and cost-efficiency.

Materials:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (AcOH) (Solvent, 5-10 volumes)

  • Sodium Bisulfite (saturated aq. solution)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer, dissolve 4-(methylsulfonyl)phenol (10.0 g, 58.1 mmol) in glacial acetic acid (60 mL) . Stir until a clear solution is obtained.

    • Note: Gentle heating (30-40°C) may be required to dissolve the sulfone completely.

  • Bromine Addition: Cool the solution to 20–25°C . Charge the addition funnel with Bromine (3.1 mL, 9.7 g, 61.0 mmol) dissolved in acetic acid (20 mL) .

  • Reaction: Dropwise add the bromine solution over 45–60 minutes .

    • Control Point: Maintain internal temperature < 30°C. The reaction is exothermic. Rapid addition may lead to local high concentrations and 2,6-dibromination.

  • Completion: After addition, stir at room temperature for 2–4 hours . Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench & Workup:

    • Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Add saturated sodium bisulfite solution (10-20 mL) until the orange color of excess bromine persists no longer (turns white/colorless).

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
    ) to remove residual acetic acid.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Physical State: White crystalline solid.

Method B: High-Selectivity Bromination (NBS / Acetonitrile)

Recommended for small scale (<5g), parallel synthesis, or if handling liquid bromine is prohibited.

Materials:

  • 4-(Methylsulfonyl)phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (MeCN) or DMF (10 volumes)

Procedure:

  • Setup: Dissolve 4-(methylsulfonyl)phenol (1.0 g, 5.8 mmol) in Acetonitrile (10 mL) in a round-bottom flask.

  • Addition: Add NBS (1.03 g, 5.8 mmol) in one portion at room temperature.

    • Note: Keep the reaction shielded from bright light to minimize radical side reactions, although ionic bromination dominates here.

  • Reaction: Stir at 25°C for 12 hours .

  • Workup:

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (20 mL) .

    • Wash with Water (2 \times 10 mL) and Brine (10 mL) to remove succinimide byproduct.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Process Workflow & Decision Logic

Workflow Start Start: 4-(Methylsulfonyl)phenol Choice Select Method Start->Choice MethodA Method A: Br2 / AcOH (Scale > 5g) Choice->MethodA High Scale/Low Cost MethodB Method B: NBS / MeCN (Scale < 5g) Choice->MethodB High Purity/Safety ReactionA Add Br2 dropwise @ 25°C Exothermic Control MethodA->ReactionA ReactionB Add NBS solid @ RT Stir 12h MethodB->ReactionB QC In-Process Control (TLC/HPLC) Check for di-bromo impurity ReactionA->QC ReactionB->QC Quench Quench with NaHSO3 (Remove excess oxidant) QC->Quench Pass Isolate Filter (Method A) or Extract (Method B) Quench->Isolate Final Final Product 2-Bromo-4-(methylsulfonyl)phenol Isolate->Final

Caption: Decision tree for selecting the optimal bromination protocol based on scale and safety constraints.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

TestAcceptance CriteriaNotes
Appearance White to off-white powderPink coloration indicates free iodine or oxidation.
Melting Point 90 – 95 °C Sharp range indicates high purity [1].
1H NMR (DMSO-d6)

~11.2 (s, 1H, OH), 7.9 (d, 1H, H-3), 7.7 (dd, 1H, H-5), 7.1 (d, 1H, H-6), 3.1 (s, 3H, SO2Me)
H-3 is deshielded by Br and SO2Me.
Mass Spec (ESI-) [M-H]⁻ = 248.9 / 250.9Characteristic 1:1 isotopic pattern for Bromine.
Troubleshooting: Controlling Regioselectivity
  • Problem: Formation of 2,6-dibromo-4-(methylsulfonyl)phenol.

  • Cause: Excess bromine (>1.1 eq) or high temperature (>40°C).

  • Solution: Strictly control stoichiometry to 1.0–1.05 eq. Keep temperature below 25°C. If dibromo impurity is >5%, recrystallize from aqueous ethanol (EtOH:H₂O).

References

  • ChemSrc . 4-(Methylsulfonyl)phenol Physical Properties & Derivatives. Retrieved from [Link]

  • Organic Syntheses . Bromination of Phenols: General Procedures. Org. Synth. 1931, 11, 20. Retrieved from [Link]

  • PubChem . 2-Bromo-4-(methylsulfonyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PrepChem . Synthesis of Sulfonyl Phenol Derivatives. Retrieved from [Link]

Application Notes & Protocols: A Scalable Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the scaled-up synthesis of 2-Bromo-4-(methylsulfonyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high-yield production. We present a robust two-step synthetic route commencing from the readily available 4-(methylthio)phenol. The methodology detailed herein prioritizes operational safety, particularly in the handling of hazardous reagents, and includes expert insights into process optimization and troubleshooting.

Part 1: Strategic Synthesis Overview

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol is most effectively and scalably achieved via a two-step process. This strategy was selected for its high-yielding reactions, the use of commercially available starting materials, and straightforward purification procedures.

  • Step 1: Oxidation of 4-(methylthio)phenol. The initial step involves the oxidation of the thioether group in 4-(methylthio)phenol to a sulfone. For scalability and efficiency, Oxone (potassium peroxymonosulfate) is the oxidant of choice, providing a high-yield conversion to 4-(methylsulfonyl)phenol in a mixed solvent system.[1][2] This method is preferable to others due to its operational simplicity and favorable waste profile.

  • Step 2: Regioselective Bromination. The second step is the electrophilic aromatic substitution of the intermediate, 4-(methylsulfonyl)phenol. The powerful activating and ortho-, para-directing nature of the hydroxyl group, combined with the meta-directing, deactivating nature of the methylsulfonyl group, ensures high regioselectivity. Bromination occurs exclusively at the position ortho to the hydroxyl group. Elemental bromine in a suitable solvent is used as the brominating agent.

Below is a visual representation of the strategic workflow.

Synthesis_Workflow start_material 4-(methylthio)phenol process_oxidation Oxone Ethanol/Water, 18h start_material->process_oxidation Step 1: Oxidation intermediate 4-(methylsulfonyl)phenol process_bromination Br₂ Acetic Acid, 0-5°C intermediate->process_bromination Step 2: Bromination final_product 2-Bromo-4-(methylsulfonyl)phenol process process purification purification process_oxidation->intermediate purification_step Quench, Extraction & Recrystallization process_bromination->purification_step purification_step->final_product

Figure 1: Overall Synthetic Workflow.

Part 2: Critical Safety & Reagent Handling Protocols

The scale-up of any chemical synthesis requires an unwavering commitment to safety. The reagents used in this protocol are hazardous and must be handled with strict adherence to established safety procedures.

Bromine (Br₂) Handling

Bromine is a highly corrosive, toxic, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled.[3]

  • Engineering Controls : All manipulations involving liquid bromine must be performed inside a certified chemical fume hood with a low sash height to minimize vapor escape.[4] Ensure an emergency shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE) : A full suite of PPE is mandatory:

    • Gloves : Fluorinated rubber or heavy-duty nitrile gloves.[4]

    • Eye Protection : Chemical splash goggles and a full-face shield.[4]

    • Body Protection : A flame-resistant lab coat and a chemical-resistant apron.

  • Spill Management : A spill kit must be readily available. Small spills can be neutralized by covering with a 1 M solution of sodium carbonate or sodium thiosulfate.[3] For larger spills, evacuate the area and follow institutional emergency protocols.

Oxone (Potassium Peroxymonosulfate)

Oxone is a strong oxidizing agent. It should be stored away from combustible materials and should not be mixed with strong acids or bases outside of the intended reaction conditions.

General Precautions
  • Methanesulfonyl Chloride : While not used in this specific protocol, it is a related and highly hazardous chemical. It is corrosive, toxic, and a lachrymator, requiring handling in a fume hood with appropriate PPE.[5][6][7]

  • Solvent Handling : Organic solvents should be handled in well-ventilated areas, away from ignition sources.

Part 3: Detailed Synthesis Protocols

Protocol 3.1: Scale-up Synthesis of 4-(methylsulfonyl)phenol

This protocol is adapted from established literature procedures with modifications for scale.[1][2]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
4-(methylthio)phenol 140.21 100.0 g 0.713 Starting Material
Oxone 614.76 877.0 g 1.427 (2.0 equiv.)
Ethanol (EtOH) 46.07 1.0 L - Solvent
Deionized Water 18.02 1.0 L - Solvent
Ethyl Acetate (EtOAc) 88.11 2.0 L - Extraction Solvent
Brine (Saturated NaCl) - 500 mL - Washing Solution

| Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | Drying Agent |

Procedure

  • Reaction Setup : To a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 4-(methylthio)phenol (100.0 g, 0.713 mol), ethanol (1.0 L), and deionized water (1.0 L).

  • Reagent Addition : Stir the mixture at room temperature to achieve a solution. In a separate beaker, prepare a solution/slurry of Oxone (877.0 g, 1.427 mol) in deionized water. The dissolution of Oxone is endothermic. Add the Oxone slurry portion-wise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 30°C.

  • Reaction : Stir the resulting mixture vigorously at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up : Partition the reaction mixture between ethyl acetate (1.0 L) and water (1.0 L). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (1.0 L).

  • Isolation : Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Drying : The resulting product, 4-(methylsulfonyl)phenol, will be obtained as a solid. Dry the solid under high vacuum to remove residual solvent. The product is typically of high purity (96-98%) and can be used in the next step without further purification.[1] Expected yield: ~115 g (94%).

Protocol 3.2: Scale-up Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Materials & Reagents

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
4-(methylsulfonyl)phenol 172.20 100.0 g 0.581 Starting Material
Glacial Acetic Acid 60.05 1.0 L - Solvent
Bromine (Br₂) 159.81 97.6 g (31.3 mL) 0.611 (1.05 equiv.)
Sodium Thiosulfate (sat. aq.) - 500 mL - Quenching Agent
Dichloromethane (DCM) 84.93 2.0 L - Extraction Solvent
Sodium Bicarbonate (sat. aq.) - 1.0 L - Neutralizing Wash

| Ethanol (EtOH) | 46.07 | As needed | - | Recrystallization |

Procedure

  • Reaction Setup : In a 3 L, three-necked flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve 4-(methylsulfonyl)phenol (100.0 g, 0.581 mol) in glacial acetic acid (1.0 L).

  • Cooling : Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition : In the dropping funnel, add liquid bromine (97.6 g, 0.611 mol). Add the bromine dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

  • Reaction : After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quenching : Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium thiosulfate (~500 mL) to neutralize any unreacted bromine. The deep red/orange color should dissipate.

  • Extraction : Transfer the quenched mixture to a large separatory funnel and extract with dichloromethane (2 x 1.0 L).

  • Washing : Combine the organic layers and wash sequentially with water (1.0 L), saturated sodium bicarbonate solution (2 x 500 mL, Caution: CO₂ evolution ), and finally with brine (500 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to afford 2-Bromo-4-(methylsulfonyl)phenol as a crystalline solid. Expected yield: ~123 g (84%).

Part 4: Process Data Summary & Troubleshooting

Quantitative Data Table
ParameterStep 1: OxidationStep 2: Bromination
Starting Material 4-(methylthio)phenol4-(methylsulfonyl)phenol
Key Reagent OxoneBromine (Br₂)
Molar Equivalence 2.0 equiv.1.05 equiv.
Solvent Ethanol / Water (1:1)Glacial Acetic Acid
Temperature Room Temperature0 - 5 °C
Reaction Time 18 hours2-3 hours
Typical Yield 94 - 96%80 - 85%
Purification Method Direct Use / PrecipitationRecrystallization
Troubleshooting and Expert Insights
  • Issue: Incomplete oxidation in Step 1.

    • Cause & Solution: Insufficient stirring or poor quality of Oxone. Ensure vigorous mechanical stirring to keep the heterogeneous mixture well-suspended. Use freshly opened Oxone if possible.

  • Issue: Over-bromination (formation of 2,6-dibromo species) in Step 2.

    • Cause & Solution: Poor temperature control or addition of bromine too quickly. Maintain a strict internal temperature below 5°C. A slow, controlled dropwise addition is critical for selectivity. Using exactly 1.0 equivalent of bromine can also minimize this, though it may result in incomplete conversion.

  • Issue: Difficulty in crystallization during purification.

    • Cause & Solution: The crude product may contain impurities that act as crystallization inhibitors. If direct crystallization fails, purify a small batch via column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain a seed crystal, which can facilitate crystallization of the bulk material.

Part 5: Visualization of Key Relationships

The relationship between reaction control and product purity is paramount in the bromination step. This diagram illustrates the logical dependencies.

Figure 2: Control Parameters for Selective Bromination.

References

  • PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. [Link]

  • YouTube. Bromination safety. [Link]

  • CLEAPSS Science. Student safety sheets 55 Bromine. [Link]

  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS | CAS 124-63-0 MSDS. [Link]

  • Ecreee. Bromine Gas: Uses, Risks, and Safety Guidelines in 2025. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

  • Standard Operating Procedure. Bromine Safety & Standard Operating Procedures. [Link]

Sources

Application Notes and Protocols: Sulfonyl-Containing Phenols in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the diverse applications of sulfonyl-containing phenols in materials science. Moving beyond a simple recitation of facts, this guide delves into the fundamental principles, causality behind experimental design, and field-proven protocols that underpin the use of these remarkable molecules in creating high-performance materials.

Introduction: The Architectural Significance of the Sulfonyl-Phenol Moiety

At the heart of a vast class of high-performance materials lies the sulfonyl-containing phenol, a molecular scaffold typified by structures like 4,4'-sulfonyldiphenol (Bisphenol S). The unique properties of these materials are not accidental but are a direct consequence of the electronic and structural characteristics imparted by the sulfonyl group (-SO₂-).

The sulfonyl group is powerfully electron-withdrawing and is linked to the aromatic system through mesomerism, which strengthens the chemical bonds and creates a rigid, stable structure.[1][2] This inherent stability translates into materials with exceptional resistance to high temperatures and oxidative degradation.[1][3] The rigidity of the sulfonyl unit is a double-edged sword: while it provides immense strength, it can make the resulting polymer difficult to process.[4] Consequently, material design often involves a deliberate balancing act, incorporating more flexible linkages, such as ether groups, to modulate properties like the glass transition temperature (Tg) and enhance processability.[1][4] This guide will explore how this fundamental interplay of rigidity and flexibility is harnessed across several key application areas.

Section 1: High-Performance Thermoplastics – The Polysulfone Family

The most prominent application of sulfonyl-containing phenols is in the synthesis of poly(arylene ether sulfone)s, commonly known as polysulfones (PSU, PES, PPSU). These amorphous thermoplastics are renowned for their toughness, transparency, and stability in extreme environments.[1][2]

Scientific Principle: Structure-Property Causality

The elite performance of polysulfones stems directly from their molecular architecture. The sulfonyl group provides a rigid, thermally stable backbone, while strategically placed ether linkages introduce rotational freedom, making the polymer chain more flexible and thus processable.[1][4] The biphenylsulfonyl unit is so stable that it can absorb significant thermal or radiative energy without decomposition.[1] This combination results in materials that retain their high strength and stiffness over a broad temperature range, from -100 °C to over 150 °C.[1][5]

cluster_0 Molecular Components cluster_1 Resulting Material Properties A Sulfonyl Group (-SO₂-) P1 High Thermal Stability (& Oxidative Resistance) A->P1 Imparts P2 Rigidity & High Strength A->P2 Imparts P3 Chemical Resistance A->P3 Imparts B Aromatic Rings (Aryl) B->P1 Contributes to B->P2 Contributes to C Ether Linkage (-O-) P4 Processability (Lower Tg) C->P4 Introduces P5 Toughness & Impact Strength C->P5 Introduces

Caption: Workflow for the synthesis and characterization of poly(ether sulfone).

Section 2: Advanced Thermosets – Epoxy Resin Modification

Sulfonyl-containing phenols, particularly Bisphenol S, serve as highly effective curing agents or "hardeners" for epoxy resins. [6]Their incorporation elevates the performance of the resulting thermoset network, primarily by increasing its thermal stability and chemical resistance.

Scientific Principle: Network Fortification

When used as a curing agent, the two hydroxyl groups of a molecule like Bisphenol S react with the epoxide rings of the epoxy resin monomers or prepolymers. [7]This reaction forms a dense, cross-linked network. The rigid, stable sulfonyl groups become integral parts of this network, sterically hindering chain mobility and raising the glass transition temperature (Tg) of the cured material. This makes the material more resistant to deformation at high temperatures.

Experimental Protocol: Curing a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy with Bisphenol S

This protocol details the preparation and thermal curing of a high-Tg epoxy system.

Causality: The reaction requires thermal energy to proceed at a practical rate. A catalyst is often used to lower the activation energy of the epoxy-phenol reaction, allowing for curing at lower temperatures or for shorter times. [6]The stoichiometry is critical: a 1:1 ratio of epoxy groups to phenolic hydroxyl groups is targeted for optimal cross-linking and properties.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (liquid, known epoxy equivalent weight - EEW)

  • 4,4'-sulfonyldiphenol (Bisphenol S, powder, hydroxyl equivalent weight = 125.13 g/eq)

  • Catalyst: 2-Methylimidazole (2-MI) or Triphenylphosphine (TPP)

  • Solvent (optional, for viscosity reduction): Acetone

Equipment:

  • High-precision balance

  • Mechanical mixer or magnetic stirrer with hot plate

  • Aluminum molds

  • Forced-air oven or programmable curing oven

  • Differential Scanning Calorimeter (DSC) for Tg determination

Procedure:

  • Formulation Calculation:

    • Calculate the required mass of Bisphenol S based on the mass of the DGEBA resin to achieve a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups.

    • Mass_Bisphenol_S = (Mass_DGEBA / EEW_DGEBA) * HEW_Bisphenol_S

    • Calculate the catalyst amount, typically 0.1-1.0% of the total resin and hardener weight.

  • Mixing:

    • Gently preheat the DGEBA resin to ~60-70 °C to reduce its viscosity.

    • Add the calculated amount of powdered Bisphenol S to the warm resin.

    • Mix thoroughly until the Bisphenol S is completely dissolved and the mixture is homogeneous. This may take considerable time.

    • Add the catalyst and mix for another 5-10 minutes until fully dispersed.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which would create voids in the final product.

  • Curing:

    • Pour the bubble-free mixture into pre-heated molds.

    • Place the molds in the oven and apply a staged curing cycle. A typical cycle might be: 2 hours at 150 °C followed by 2 hours at 180 °C. The optimal cycle depends on the specific formulation and desired properties.

  • Post-Cure and Demolding: Allow the oven to cool down slowly to room temperature to minimize thermal stress. Once cool, demold the cured epoxy parts.

Self-Validation/Characterization:

  • DSC Analysis: Run a DSC scan on the cured sample (e.g., from 30 °C to 250 °C at 10 °C/min) to determine the glass transition temperature (Tg). A single, sharp Tg indicates a homogeneously cured network. The absence of an exotherm confirms the curing reaction is complete.

Section 3: Functional Materials – Photoresists for Microlithography

In the fabrication of microelectronics, sulfonyl-containing phenols play a crucial role as components in photoresists—light-sensitive materials used to pattern semiconductor wafers.

Scientific Principle: Light-Induced Solubility Switching

In many traditional positive photoresists, the formulation consists of a phenolic resin (like novolac) and a photoactive compound (PAC). A common class of PACs are diazonaphthoquinone (DNQ) sulfonate esters. [8]The DNQ-sulfonate PAC is hydrophobic and acts as a dissolution inhibitor, preventing the phenolic resin from dissolving in an aqueous alkaline developer. Upon exposure to UV light (e.g., g-line at 436 nm), the DNQ moiety undergoes a chemical transformation (the Wolff rearrangement) to form a base-soluble indene carboxylic acid. [8]This renders the exposed regions of the photoresist soluble in the developer, creating a positive-tone image.

cluster_0 Unexposed Region cluster_1 Exposed Region (UV Light) Node1 Phenolic Resin + DQ-Sulfonyl Ester (PAC) Node2 Hydrophobic (Dissolution Inhibited) Node1->Node2 Node4 Phenolic Resin + Indene Carboxylic Acid Node1->Node4 Wolff Rearrangement Node3 Insoluble in Alkaline Developer Node2->Node3 Node5 Hydrophilic (Dissolution Promoted) Node4->Node5 Node6 Soluble in Alkaline Developer Node5->Node6

Caption: Logical diagram of the solubility switch mechanism in a DNQ-based positive photoresist.

Application Note: Formulation of a Positive Photoresist

A functional photoresist is a multi-component system where each ingredient has a specific purpose.

  • Matrix Resin: A phenolic resin, such as novolac or poly(hydroxystyrene), provides the structural integrity, adhesion, and etch resistance of the film. [9]* Photoactive Compound (PAC): A DNQ-sulfonyl ester, as described above, provides photosensitivity and acts as the dissolution inhibitor. [8]* Solvent System: A solvent, such as propylene glycol methyl ether acetate (PGMEA), is used to dissolve the resin and PAC, allowing the resist to be spin-coated as a thin, uniform film onto a substrate. [10]* Additives: Various other agents may be added to improve coating quality, adhesion, or other properties.

The performance of the resist, including its sensitivity and resolution, is highly dependent on the specific chemical structures and relative concentrations of the resin and the PAC.

References

  • Polysulfone - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Everything You Need to Know about Polysulfone Plastic. (2025, March 27). Retrieved February 19, 2026, from [Link]

  • Guide to Polysulfone (PSU) Resin for Tough Applications - Aprios. (2025, August 18). Retrieved February 19, 2026, from [Link]

  • Technical Data Sheet Polysulfone - Laminated Plastics. (n.d.). Retrieved February 19, 2026, from [Link]

  • PSU - Polysulfone Plastic, Properties & Uses. (n.d.). Retrieved February 19, 2026, from [Link]

  • Fan, D., Chen, F., Tang, B., et al. (2024). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols. Polymer Chemistry. Retrieved February 19, 2026, from [Link]

  • Athipatla, V. (2023, April 11). Polysulfones and their applications. Journal of High School Science, 7(2). Retrieved February 19, 2026, from [Link]

  • Sulfonyl group - Grokipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (2010, August 31). Journal of the Korean Chemical Society. Retrieved February 19, 2026, from [Link]

  • Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers. (2020, March 6). MDPI. Retrieved February 19, 2026, from [Link]

  • CN120329546A - Polyethersulfone and preparation method thereof - Google Patents. (n.d.).
  • Synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sheima, Y., Venkatesan, T. R., Frauenrath, H., & Opris, D. M. (2023, May 18). Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. RSC Publishing. Retrieved February 19, 2026, from [Link]

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  • Effect of Sulfonic Groups Concentration on IEC Properties in New Fluorinated Copolyamides. (2019, July 9). MDPI. Retrieved February 19, 2026, from [Link]

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  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (2024, July 10). RSC Publishing. Retrieved February 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to help improve reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing a systematic approach to problem-solving based on chemical principles.

Question: My overall yield is significantly lower than expected. Where should I start investigating?

A low overall yield in this multi-step synthesis can originate from either the initial preparation of the precursor, 4-(methylsulfonyl)phenol, or the subsequent bromination step. A logical workflow for diagnosing the issue is essential.

Workflow for Diagnosing Low Yield

G start Low Overall Yield Detected check_precursor Step 1: Verify Purity & Yield of 4-(methylsulfonyl)phenol (Precursor) start->check_precursor precursor_ok Precursor Yield/Purity is High (>95%) check_precursor->precursor_ok No Issue precursor_bad Precursor Yield/Purity is Low check_precursor->precursor_bad Issue Found analyze_bromination Step 2: Analyze Bromination Reaction (TLC, GC-MS, or LCMS) precursor_ok->analyze_bromination solve_oxidation Action: Troubleshoot Oxidation Step (See Oxidation FAQ) precursor_bad->solve_oxidation incomplete_rxn Incomplete Reaction: Significant Starting Material Remains analyze_bromination->incomplete_rxn Analysis Result byproducts Byproduct Formation: Mainly 2,6-dibromo Product Detected analyze_bromination->byproducts Analysis Result solve_incomplete Action: Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) incomplete_rxn->solve_incomplete solve_byproducts Action: Enhance Selectivity (Lower Temp, Milder Reagent, Control Addition) byproducts->solve_byproducts G A Start: 4-(methylthio)phenol B Step 1: Oxidation (e.g., Oxone, EtOH/H2O) A->B C Intermediate: 4-(methylsulfonyl)phenol B->C D Step 2: Bromination (e.g., Br2, Low Temp) C->D E Crude Product: Mixture containing target compound D->E F Step 3: Purification (Recrystallization or Chromatography) E->F G Final Product: 2-Bromo-4-(methylsulfonyl)phenol F->G

Caption: General two-step synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Which brominating agent and conditions are recommended?

The optimal choice depends on the scale of the reaction and the available equipment for controlling reaction parameters. The table below summarizes common conditions.

Brominating AgentSolventTypical TemperatureKey Advantages & Disadvantages
Bromine (Br₂) Dichloroethane, Chloroform, or Acetic Acid-10°C to 10°CAdv: Inexpensive, readily available. Disadv: Highly reactive, leading to over-bromination if not strictly controlled; hazardous to handle. [1][2]
N-Bromosuccinimide (NBS) Acetonitrile (MeCN) or Dichloromethane (DCM)0°C to Room TempAdv: Milder reagent, often providing better mono-selectivity; easier to handle solid. [3]Disadv: More expensive than bromine.
Bromine Water (Aqueous Br₂) WaterRoom TemperatureAdv: Inexpensive. Disadv: Extremely high reactivity with phenols, almost always leads to the formation of 2,4,6-tribromophenol and is not suitable for selective mono-bromination. [4][5]
PIDA/AlBr₃ System Dichloromethane (DCM)Room TemperatureAdv: A modern, mild, and efficient system for electrophilic bromination of phenols. [6][7]Disadv: Requires in-situ preparation of the reagent.

For achieving high yield and purity, slow addition of molecular bromine at low temperatures remains a common industrial and laboratory approach. [1][2]

How should I monitor the reaction's progress?

Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., a mixture of Ethyl Acetate and Hexane) to separate the starting material, product, and byproducts on a TLC plate. The reaction is complete when the spot corresponding to the starting material (4-(methylsulfonyl)phenol) has disappeared.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be quenched, worked up, and analyzed by GC-MS. This provides quantitative data on the conversion of the starting material and the relative amounts of mono- vs. di-brominated products.

  • Liquid Chromatography-Mass Spectrometry (LCMS): Similar to GC-MS, LCMS is a powerful tool for monitoring the reaction progress, especially for compounds that may not be stable under GC conditions.

What is the best method for purifying the final product?

Purification is necessary to remove unreacted starting material and any 2,6-dibromo byproduct.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most efficient method for purification on a larger scale. The choice of solvent will require some experimentation.

  • Silica Gel Column Chromatography: This is the most effective method for achieving high purity, especially when separating compounds with close polarities like the mono- and di-brominated products. A gradient elution with a solvent system like ethyl acetate in petroleum ether or hexane is typically effective. [8]3. Reduced Pressure Distillation: For related compounds like 2-bromo-4-methylphenol, fractional distillation under reduced pressure has been shown to be an effective purification method. [9]This could be applicable if the product is a liquid or a low-melting solid.

References
  • PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. [Link]

  • RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • National Institutes of Health (NIH). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • YouTube. How to remember reagents and conditions for bromination of phenol #chemistry #chemistrynotes. [Link]

  • QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Chemguide. ring reactions of phenol. [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents.
  • Patsnap. Preparation of 2-bromo-4-methylphenol - Eureka. [Link]

  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • MDPI. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]

  • LinkedIn. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • Organic Syntheses. o-BROMOPHENOL. [Link]

  • Scribd. A New Bromination Method for Phenols and Anisole. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • PubMed. 2-bromo-4-methylphenol, a compound responsible for iodine off-flavor in wines. [Link]

  • Google Patents.

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Technical Support Center: Purification of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-(methylsulfonyl)phenol (BMSP), a key intermediate in pharmaceutical synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth, experience-driven advice and protocols to ensure you achieve the desired purity and yield for your critical applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 2-Bromo-4-(methylsulfonyl)phenol that influence its behavior during separation processes.

PropertyValueSignificance for Purification
Molecular Formula C₇H₇BrO₃S[1]The presence of bromine, a sulfonyl group, and a hydroxyl group contributes to its polarity and potential for hydrogen bonding, affecting solvent selection.
Molecular Weight 251.10 g/mol [1]This moderate molecular weight allows for various purification techniques, including distillation under reduced pressure, though its thermal stability must be considered.
Appearance Likely a solid at room temperatureSolid-state purification methods like recrystallization are viable options.
Solubility Data not widely available, but expected to have moderate polarity.Solubility testing is a critical first step in developing a purification strategy, particularly for recrystallization. The related compound 2-bromo-4-methylphenol is only slightly soluble in water.[2][3]
Stability Phenols can be susceptible to oxidation.Purification conditions should be optimized to avoid degradation, such as using inert atmospheres and avoiding excessive heat.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-Bromo-4-(methylsulfonyl)phenol in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-4-(methylsulfonyl)phenol?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of 4-(methylsulfonyl)phenol. Potential impurities include:

  • Starting Material: Unreacted 4-(methylsulfonyl)phenol.

  • Isomeric Byproducts: 3-Bromo-4-(methylsulfonyl)phenol, if the bromination is not perfectly regioselective.

  • Over-brominated Species: Dibromo- or polybrominated species, such as 2,6-dibromo-4-(methylsulfonyl)phenol.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Degradation Products: Phenols can oxidize, especially under harsh conditions, leading to colored impurities.

Q2: My purified 2-Bromo-4-(methylsulfonyl)phenol is discolored (e.g., yellow, brown). What is the likely cause and how can I fix it?

A2: Discoloration in phenolic compounds often points to oxidation. This can be caused by exposure to air, light, or high temperatures during purification or storage.

  • Troubleshooting:

    • Inert Atmosphere: Perform purification steps, particularly those involving heating, under an inert atmosphere (e.g., nitrogen or argon).

    • Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can help adsorb colored impurities. Use with caution, as it can also adsorb your product, leading to yield loss.

    • Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere and at reduced temperatures (e.g., 2-8°C) to minimize degradation.[4]

Q3: I'm having trouble getting my 2-Bromo-4-(methylsulfonyl)phenol to crystallize during recrystallization. What should I do?

A3: Crystallization issues can arise from several factors, including solvent choice, saturation level, and the presence of impurities that inhibit crystal formation.

  • Troubleshooting:

    • Solvent System: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[5][6] Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[5]

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure product to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.

      • Cooling: Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.[5]

    • Purity: If the crude material is very impure, it may "oil out" instead of crystallizing. In this case, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Troubleshooting Guide: Step-by-Step Problem Solving

This guide provides a structured approach to resolving specific experimental issues.

Purification_Troubleshooting start Start: Crude BMSP purity_check Assess Purity (TLC, LC-MS, GC-MS) start->purity_check oiling_out Problem: Oiling Out during Recrystallization purity_check->oiling_out Impure discoloration Problem: Discoloration in Final Product purity_check->discoloration Pure but Colored low_yield Problem: Low Yield purity_check->low_yield Pure but Low Amount end End: Pure BMSP purity_check->end High Purity & Yield chromatography Solution: Column Chromatography oiling_out->chromatography activated_carbon Solution: Activated Carbon Treatment discoloration->activated_carbon optimize_solvent Solution: Optimize Recrystallization Solvent System low_yield->optimize_solvent check_transfers Solution: Check for Mechanical Losses low_yield->check_transfers recrystallization Solution: Recrystallization chromatography->recrystallization recrystallization->end activated_carbon->recrystallization optimize_solvent->recrystallization check_transfers->recrystallization Purification_Workflow start Crude BMSP initial_analysis Initial Analysis (TLC, LC-MS) start->initial_analysis is_solid Is the crude material a solid? initial_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oily) purity_check Check Purity of Fractions/Crystals recrystallization->purity_check chromatography->purity_check combine_fractions Combine Pure Fractions and Evaporate Solvent chromatography->combine_fractions is_pure Is the purity >99%? purity_check->is_pure is_pure->recrystallization No, from Chromatography is_pure->chromatography No, from Recrystallization final_product Final Pure BMSP is_pure->final_product Yes combine_fractions->final_product

Sources

Technical Support Center: Optimizing Reaction Conditions for Brominating Sulfonyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrophilic bromination of sulfonyl phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine atoms to this challenging class of substrates. The inherent electronic conflict between the strongly activating hydroxyl group and the strongly deactivating sulfonyl group presents unique challenges in controlling reactivity and regioselectivity. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve your synthetic goals efficiently and safely.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question 1: My reaction shows no or very low conversion to the desired brominated product. What are the likely causes and how can I fix it?

Answer:

Low reactivity is the most common hurdle when brominating sulfonyl phenols. The potent electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic attack, often counteracting the activating effect of the hydroxyl group.[1]

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Brominating Agent: The deactivated ring requires a highly reactive electrophile.[2][3]

    • Solution 1: Use a Stronger Brominating System. Standard bromine (Br₂) in a non-polar solvent may not be sufficient. Switch to a more potent reagent system. N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) is a highly effective method for brominating deactivated aromatic compounds.[4]

    • Solution 2: Introduce a Lewis Acid Catalyst. Lewis acids like aluminum bromide (AlBr₃) or ferric bromide (FeBr₃) can polarize the Br-Br bond in molecular bromine, creating a much stronger electrophile (a "Br⁺" equivalent).[5][6][7] This complex is better able to overcome the deactivation of the ring.

  • Inappropriate Solvent Choice: The solvent can dramatically influence the reaction rate.

    • Solution: For deactivated substrates, polar aprotic solvents can sometimes be beneficial, but often a strong protic acid itself serves as the best medium. Using concentrated H₂SO₄ not only protonates the sulfonyl group, further modulating its electronic effect, but also provides a highly polar environment conducive to forming the electrophilic species.[4]

  • Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature. For the NBS/H₂SO₄ system, temperatures around 60 °C are often effective for deactivated substrates.[4] Always monitor for potential side reactions or degradation at higher temperatures.

Question 2: I'm getting a mixture of ortho- and para-brominated products. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a delicate balance of directing group effects, sterics, and reaction conditions. The hydroxyl group is a powerful ortho, para-director, while the sulfonyl group is a meta-director.[8][9] Since the -OH group's directing effect is dominant, substitution will occur primarily at the positions ortho and para to it. The challenge is to favor one over the other.

Strategies for Improving Regioselectivity:

  • Leverage Steric Hindrance:

    • To Favor Para-Substitution: The sulfonyl group is sterically bulky. This bulk can hinder the approach of the electrophile to the ortho positions, making the less-hindered para position the favored site of attack. If your starting material has additional bulky groups, this effect will be amplified. Choosing a bulkier brominating agent or a solvent system that solvates the electrophile to increase its effective size can further enhance para-selectivity.

    • To Favor Ortho-Substitution: If the para position is already blocked, substitution is forced to the ortho position. In some cases, specific solvent effects can favor ortho substitution. For example, in non-polar solvents like toluene, hydrogen bonding between the phenolic proton and NBS can deliver the bromine to the nearby ortho position.[10]

  • Solvent and Reagent Choice:

    • Non-coordinating Solvents: Solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) with a mild brominating agent (e.g., Br₂) at low temperatures (< 5 °C) can sometimes favor monobromination at the para position due to kinetic control and steric factors.[11][12]

    • Acid Catalysis: Using a catalyst like p-toluenesulfonic acid (pTsOH) with NBS in methanol has been shown to provide excellent selectivity for mono-ortho-bromination in some phenolic systems.[13]

  • Protecting Group Strategy: For ultimate control, though synthetically more demanding, you can temporarily block the most reactive sites. For instance, sulfonation can be used to protect the para and one ortho position, directing bromination to the remaining open ortho position, followed by removal of the sulfonyl protecting groups.[14]

Question 3: My reaction is producing di- or tri-brominated products. How can I achieve selective mono-bromination?

Answer:

Over-bromination is a common issue because the hydroxyl group is a very strong activating group, making the product (monobromophenol) still reactive, sometimes even more so than the starting material.[9][15]

Methods to Control Over-bromination:

  • Control Stoichiometry: Carefully use only one equivalent of the brominating agent. This is the most straightforward approach. Consider slow addition of the brominating agent to the reaction mixture to maintain a low instantaneous concentration, which helps prevent a second bromination event on the newly formed product.[13]

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Electrophilic aromatic substitution is kinetically controlled, and lower temperatures will reduce the rate of the second bromination more significantly than the first.[11]

  • Use a Milder Brominating Agent: Avoid highly reactive systems like bromine water, which readily cause multiple substitutions on phenols.[8][12][15] N-Bromosuccinimide (NBS) is often a better choice for controlled mono-bromination.[16][17] Other mild reagents include 2,4,4,6-tetrabromo-2,5-cyclohexadienone or using KBr with an oxidant like Oxone.[18][19]

  • Change the Solvent: The choice of solvent has a profound effect.

    • Polar Protic Solvents (e.g., water, acetic acid): These solvents can ionize the phenol to the more reactive phenoxide ion, leading to rapid and multiple brominations.[14][20] Avoid these if mono-bromination is the goal.

    • Non-polar Aprotic Solvents (e.g., CCl₄, CS₂, CH₂Cl₂): These solvents do not promote ionization of the phenol, thus keeping the ring less activated and making it easier to stop the reaction at the mono-substituted stage.[12][14]

Frequently Asked Questions (FAQs)

Q: Which brominating agent is best for my sulfonyl phenol?

A: The "best" agent depends on the overall substitution pattern of your molecule and your desired outcome. See the table below for a comparative guide. For highly deactivated systems, NBS in concentrated H₂SO₄ is a robust starting point.[4] For milder conditions and potentially better selectivity, NBS in an organic solvent or a KBr/Oxone system may be preferable.[18]

Q: How do I properly quench my reaction and work up the product?

A: A proper work-up is crucial for safety and purity.

  • Quenching: After the reaction is complete (as determined by TLC or LCMS), cool the mixture in an ice bath. To destroy excess bromine or NBS, slowly add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic red/brown/yellow color of bromine disappears.[21]

  • Neutralization (if using strong acid): If you used a strong acid like H₂SO₄, carefully pour the cooled reaction mixture over crushed ice, then slowly neutralize with a base like saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. Be cautious as this is highly exothermic and will release CO₂ gas.[22]

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[23]

  • Washing: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove water-soluble impurities and salts.[23]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Q: What are the key safety precautions when handling brominating agents?

A: Bromine and many brominating agents are highly toxic, corrosive, and hazardous to the environment.[24][25][26][27]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with pure bromine; check compatibility charts), a lab coat, and chemical splash goggles with a face shield.[24][28]

  • Handling: Bromine is a volatile, reddish-brown liquid that can cause severe burns on contact and is fatal if inhaled.[25][26] Handle with extreme care.

  • Spills: Keep a spill kit ready. Small bromine spills can be neutralized with a solution of sodium thiosulfate or sodium carbonate.[25]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Data & Protocols

Table 1: Comparison of Common Brominating Systems for Sulfonyl Phenols
Brominating Agent(s)Typical Catalyst/SolventTemperatureSuitability & Key Characteristics
Br₂ CH₂Cl₂, CCl₄< 5 °CGood for mono-bromination of moderately activated phenols; selectivity can be poor.[11]
Br₂ / Lewis Acid (FeBr₃, AlBr₃) CH₂Cl₂, CS₂Room Temp.Generates a strong electrophile; effective for deactivated rings but may reduce selectivity.[3][5]
N-Bromosuccinimide (NBS) CH₂Cl₂, THF, AcetonitrileRoom Temp.Easy to handle solid; generally provides better control for mono-bromination than Br₂.[17][29]
NBS / H₂SO₄ Concentrated H₂SO₄25 - 60 °CExcellent for highly deactivated aromatic rings; powerful but can be unselective.[4]
KBr / Oxone Methanol or WaterRoom Temp.A mild, efficient, and environmentally friendlier "green chemistry" approach.[18]
PIDA / AlBr₃ MeCNRoom Temp.A modern, efficient system that generates a potent I(III)-based brominating agent in situ.[30]
Experimental Protocol: General Procedure for Mono-bromination using NBS

This protocol provides a starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfonyl phenol (1.0 eq.). Dissolve the substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile, ~0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS) (1.05 eq.). Add the NBS to the reaction mixture portion-wise over 15-20 minutes to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. Let the reaction warm to room temperature if no progress is observed at 0 °C.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10% of the reaction volume). Stir for 10 minutes. Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

  • Purification: Wash the organic layer with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure brominated sulfonyl phenol.

Workflow Visualization

The following diagram illustrates a logical workflow for optimizing the bromination of a novel sulfonyl phenol substrate.

G Workflow for Optimizing Sulfonyl Phenol Bromination Define 1. Define Goal (Mono- vs Poly-bromination, Target Regioisomer) Initial 2. Initial Screen (e.g., NBS in CH2Cl2, RT) Define->Initial Analyze1 3. Analyze Results (TLC, LCMS) Initial->Analyze1 NoRxn Low/No Conversion? Analyze1->NoRxn PoorSelectivity Poor Selectivity? NoRxn->PoorSelectivity No Optimize 4. Optimize Conditions NoRxn->Optimize Yes Success 5. Success! Proceed to Scale-up PoorSelectivity->Success No PoorSelectivity->Optimize Yes IncreasePower Increase Electrophilicity - Add Lewis Acid (FeBr3) - Switch to NBS/H2SO4 Optimize->IncreasePower IncreaseTemp Increase Temperature - Warm to RT - Gentle Heating (40-60°C) Optimize->IncreaseTemp ChangeSolvent Change Solvent - Screen Non-polar (Toluene) - Screen Polar Aprotic (MeCN) Optimize->ChangeSolvent LowerTemp Lower Temperature (0°C to -20°C) Optimize->LowerTemp SlowAddition Slow Reagent Addition Optimize->SlowAddition IncreasePower->Initial Re-run IncreaseTemp->Initial Re-run ChangeSolvent->Initial Re-run LowerTemp->Initial Re-run SlowAddition->Initial Re-run

Caption: A decision-making workflow for troubleshooting and optimizing the bromination of sulfonyl phenols.

References

  • Yus, M., & Zhuravlev, F. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available at: [Link]

  • Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Filo. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Brainly.in. (2018). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Brainly.in. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. CLEAPSS Science. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Science Publishing. Available at: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol. Save My Exams. Available at: [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). ChemistryStudent. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • PENTA. (2024). Bromine - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Chemistry Student (YouTube). (2022). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. Available at: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. University of Rochester. Available at: [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Bromine compounds. Wikipedia. Available at: [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • PMC. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. Available at: [Link]

  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4. Pearson+. Available at: [Link]

  • PMC. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC. Available at: [Link]

  • Standard Methods for the Examination of Water and Wastewater. (n.d.). Standard Methods. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. Analytical Methods. Available at: [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 320.1: Bromide by Titration. NEMI. Available at: [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • ResearchGate. (n.d.). Mild and regioselective bromination of phenols with TMSBr. ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Source not specified.
  • Quora. (2017). How does water favour bromination of phenol?. Quora. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • CDC Stacks. (n.d.). Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Research report for bromine. CDC Stacks. Available at: [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Physics Wallah. Available at: [Link]

  • YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Khan Academy. Available at: [Link]

  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Class Notes. (2025). Electrophilic Aromatic Substitution Reactions: Bromination. StudySmarter US. Available at: [Link]

  • YouTube. (2023). How to Solve Aromatic Synthesis Problems. YouTube. Available at: [Link]

  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. Available at: [Link]

  • YouTube. (2024). How to remember reagents and conditions for bromination of phenol. YouTube. Available at: [Link]

Sources

preventing polysubstitution in phenol bromination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: "Help! My reaction goes instantly to 2,4,6-tribromophenol."

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Problem: You are experiencing uncontrolled polysubstitution because phenol is an "activated" substrate. The hydroxyl group (-OH) is a powerful electron-donating group (EDG) via resonance (+M effect), increasing electron density at the ortho and para positions. In polar protic solvents (like water), phenol exists in equilibrium with the phenoxide ion , which is even more reactive (


 times faster than benzene), leading to immediate trisubstitution.

The Solution: To achieve selective monobromination, you must suppress the ionization of phenol and control the concentration of the electrophile (


) . This is achieved through solvent selection, temperature control, and the use of alternative brominating agents like N-bromosuccinimide (NBS)  or Tetrabutylammonium Tribromide (TBABr

)
.

Technical Analysis: The Mechanics of Failure

Before applying the fix, understand the failure mode. The solvent plays a critical role in the reaction kinetics.[1]

Comparative Pathway Analysis

The following diagram illustrates why aqueous conditions lead to failure (polysubstitution) while non-polar/controlled conditions allow for selectivity.

ReactionPathway cluster_Polar Path A: Polar Protic Solvent (H2O) cluster_NonPolar Path B: Non-Polar / Controlled Reagent Start Phenol Substrate Phenoxide Phenoxide Ion (Highly Activated) Start->Phenoxide Ionization Complex Phenol-Br2 Complex (Controlled Activation) Start->Complex Solvation (CS2/DCM) TriBromo 2,4,6-Tribromophenol (Precipitate) Phenoxide->TriBromo Rapid Electrophilic Attack (Low Activation Energy) MonoPara p-Bromophenol (Major) Complex->MonoPara Steric Preference Controlled Stoichiometry MonoOrtho o-Bromophenol (Minor) Complex->MonoOrtho H-Bonding (if favored)

Figure 1: Mechanistic divergence based on solvent polarity. Path A represents the uncontrolled "runaway" reaction, while Path B represents the controlled monobromination pathway.

Troubleshooting Modules (The Fixes)

Module A: The "Green" Fix (Recommended)

Reagent: Tetrabutylammonium Tribromide (TBABr


)
Why it works:  TBABr

is a solid, stable source of bromine. It releases

in a controlled equilibrium, maintaining a low instantaneous concentration of the electrophile. This prevents the "swarming" effect seen with liquid bromine.
ParameterSpecification
Selectivity High para-selectivity (due to steric bulk of the reagent).
Stoichiometry 1:1 molar ratio (Strict control).
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN).
Temperature 20°C (Room Temp).

Protocol:

  • Dissolve Phenol (1.0 equiv) in DCM.

  • Add TBABr

    
     (1.0 equiv) slowly over 15 minutes.
    
  • Stir at room temperature for 30–60 minutes.

  • Quench: Wash with 5% Sodium Thiosulfate (

    
    ) to remove trace bromine.
    
  • Result: Predominantly p-bromophenol.

Module B: The "Classic" Fix (Standard Lab)

Reagent: N-Bromosuccinimide (NBS) Why it works: NBS provides a slow release of


 (or 

in situ). It is less aggressive than elemental bromine and easier to handle.

Protocol:

  • Dissolve Phenol (10 mmol) in Acetonitrile (MeCN) or DMF (20 mL).

    • Note: Polar aprotic solvents like MeCN favor para substitution by solvating the transition state without ionizing the phenol.

  • Cool to 0°C in an ice bath.

  • Add NBS (10 mmol, 1.0 equiv) portion-wise over 20 minutes.

    • Critical: Do not dump it in all at once.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate solvent, redissolve in ether, wash with water.

Module C: The "Hard" Fix (Elemental Bromine)

Reagent:


 in Non-Polar Solvent
Why it works:  Non-polar solvents (

,

, or DCM) prevent the ionization of phenol into phenoxide. Low temperature reduces kinetic energy, raising the barrier for the second and third substitutions.

Protocol:

  • Dissolve Phenol in

    
     (Carbon Disulfide) or DCM.
    
    • Warning:

      
       is highly flammable and neurotoxic. DCM is preferred for safety.
      
  • Cool reaction vessel to < 5°C .

  • Prepare a solution of

    
     in the same solvent.
    
  • Add the

    
     solution dropwise  with vigorous stirring.
    
  • Stop addition exactly at 1.0 molar equivalent.

Decision Matrix: Selecting Your Method

Use this workflow to determine the optimal protocol for your specific constraints.

DecisionTree Start Start: Select Goal Isomer Target Isomer? Start->Isomer Para Para-Selective Isomer->Para Most Common Ortho Ortho-Selective Isomer->Ortho Specialized Green Green/Safety Priority? Para->Green MethodC Method: Br2 in CS2/DCM (Low Temp <0°C) Ortho->MethodC Traditional MethodD Method: NBS + Amine (e.g., t-Butylamine) Ortho->MethodD Modern/Selective MethodA Method: TBABr3 in DCM (High Yield, Safe) Green->MethodA Yes (Recommended) MethodB Method: NBS in MeCN (Standard) Green->MethodB No (Standard)

Figure 2: Decision matrix for protocol selection based on regioselectivity and safety constraints.

Frequently Asked Questions (FAQs)

Q: Why can't I just use water and add bromine slowly? A: No. In water, the phenol-phenoxide equilibrium creates a species so reactive that the second and third brominations have a lower activation energy than the first. Even with slow addition, the first molecule to react will immediately grab two more bromine atoms before its neighbor reacts once.

Q: I need the ortho isomer specifically. How do I force that? A: Ortho-selectivity is harder due to steric hindrance.

  • Use "Hard" Conditions:

    
     in non-polar solvent at very low temperatures (-20°C to -78°C).
    
  • Amine Coordination: Use NBS in the presence of a primary amine (like tert-butylamine). The amine forms a hydrogen bond with the phenol hydroxyl group, directing the bromine to the ortho position via a cyclic transition state [1].

Q: How do I remove the color at the end? A: The orange/red color is unreacted bromine. Wash your organic layer with a saturated solution of Sodium Thiosulfate (


)  or Sodium Bisulfite (

). This reduces

to colorless bromide ions (

).

Q: Is


 really necessary? 
A:  Historically, yes. Ideally, no. Carbon Disulfide is extremely hazardous (flash point -30°C). Modern protocols prefer DCM (Dichloromethane)  or Chloroform , which offer similar non-polar benefits without the extreme fire risk, though they are still halogenated waste.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination. Retrieved from

  • Chaudhuri, M. K., et al. (1998).[3] An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrates. Indian Academy of Sciences. Retrieved from

  • Khan Academy. (2025). Bromination of Phenols: Mechanism and Solvent Effects. Retrieved from

  • Royal Society of Chemistry. (2016). Solvent effect on the ortho : para ratio in the bromination of phenols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from

Sources

Technical Support Center: 2-Bromo-4-(methylsulfonyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2-Bromo-4-(methylsulfonyl)phenol CAS: 20951-43-3 Key Functionality: This molecule contains two competing electronic environments: the electron-rich phenol ring (activating, ortho/para director) and the electron-poor methylsulfonyl group (strongly deactivating, meta director).[1][2] In the standard synthesis via bromination of 4-(methylsulfonyl)phenol, these directing effects reinforce each other at the ortho position relative to the hydroxyl group.[1][2]

Critical Workup Challenge: The presence of the sulfonyl moiety (


) introduces significant polarity, making the product partially soluble in water and prone to "oiling out" rather than crystallizing.[1][2] Furthermore, the acidity of the phenol is enhanced by the electron-withdrawing sulfonyl and bromo groups (estimated pKa 

7.0–7.5), requiring precise pH control during extraction.[1][2]

Standard Operating Procedure (SOP)

Methodology: Electrophilic Aromatic Substitution (Bromination) Precursor: 4-(methylsulfonyl)phenol (p-Mesylphenol) Reagent: Bromine (


) or N-Bromosuccinimide (NBS)
Solvent System:  Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)[1][2]
Step-by-Step Workup Protocol

This protocol assumes a reaction scale of 10–50 mmol in Glacial Acetic Acid.[1]

  • Quenching (The Reductive Stop):

    • Action: Cool reaction mixture to 10°C. Slowly add 20% aqueous Sodium Bisulfite (

      
      ) or Sodium Thiosulfate (
      
      
      
      ).
    • Endpoint: The characteristic red/orange color of excess bromine must disappear, turning the solution pale yellow or colorless.

    • Why: Unquenched bromine will co-extract and contaminate the final product, leading to oxidative degradation during drying.[1]

  • Dilution & Phase Check:

    • Action: Pour the quenched mixture into 5 volumes of ice-cold water.

    • Observation:

      • Scenario A (Ideal): A white/off-white precipitate forms.[1][2]

        
         Proceed to Filtration .
        
      • Scenario B (Common): An oily "rag" layer forms at the bottom.[1]

        
         Proceed to Extraction .
        
  • Extraction (If Scenario B):

    • Solvent Choice: Use Ethyl Acetate (EtOAc) .[1][2] Avoid Dichloromethane (DCM) if possible, as sulfones can be sticky in DCM/Water emulsions.[1]

    • Procedure: Extract aqueous layer

      
       with EtOAc.[1]
      
    • Wash: Wash combined organics with Brine (

      
      ) to force water out of the organic phase. Crucial step due to sulfone polarity.[1][2]
      
  • Purification (Recrystallization):

    • Solvent System: Ethanol/Water (9:[1][2]1) or neat Isopropanol.[1]

    • Method: Dissolve crude solid in minimum boiling solvent.[1] Cool slowly to RT, then 4°C.

Visualized Workflows

Diagram 1: The Decision Matrix

This flowchart guides you through the critical decision points based on the physical state of your crude quench.

WorkupLogic Start Reaction Mixture (AcOH + Br2) Quench Quench: NaHSO3 (aq) Remove excess Br2 Start->Quench Dilution Dilute with Ice Water (5x Volume) Quench->Dilution Check Observation Check Dilution->Check Solid Precipitate Forms Check->Solid Solid Oil Oily/Emulsion Forms Check->Oil Oil/Sticky Filter Vacuum Filtration Wash with cold H2O Solid->Filter Extract Extract with EtOAc (Salting out required) Oil->Extract Recryst Recrystallization (EtOH/H2O) Filter->Recryst Extract->Recryst

Caption: Logical decision tree for workup based on phase behavior of the sulfonyl phenol intermediate.

Diagram 2: The Acidity Trap (Extraction Logic)

Understanding the pKa is vital. The sulfonyl group acidifies the phenol. If you use a base that is too strong during washing, you will lose product to the aqueous layer.

AcidityLogic Phenol Target Molecule (Organic Soluble) Phenolate Phenolate Anion (Water Soluble - LOSS) Phenol->Phenolate Deprotonation NaOH 1M NaOH (pH > 13) NaOH->Phenolate High Risk NaHCO3 Sat. NaHCO3 (pH ~8.5) NaHCO3->Phenol Safe Zone (Mostly) Water Water (pH 7) Water->Phenol Safe

Caption: pKa-driven extraction risks.[1][2] Strong bases (NaOH) will deprotonate the product, causing yield loss to the aqueous phase.[2]

Troubleshooting Guide & FAQs

Issue 1: "I have a mixture of mono-bromo and di-bromo products."

Diagnosis: Over-bromination.[1] The first bromine deactivates the ring, but not enough to fully prevent a second attack if the concentration of


 is high or temperature is uncontrolled.
Solution: 
  • Prevention: Ensure dropwise addition of

    
     at 0°C. Do not exceed 1.05 equivalents.[1]
    
  • Correction: Recrystallization is effective here. The di-bromo species (2,6-dibromo-4-(methylsulfonyl)phenol) is significantly more lipophilic and less soluble in polar solvents than the mono-bromo target.[1][2]

    • Technique: Dissolve the mixture in hot Ethanol. Add water until just turbid.[1] The di-bromo impurity often precipitates first upon cooling.[1][2] Filter this off; the filtrate contains your mono-bromo target.[1][2]

Issue 2: "My yield is very low after aqueous extraction."

Diagnosis: Product loss to the aqueous phase due to acidity and polarity.[1] Technical Insight: The


 of 2-bromo-4-(methylsulfonyl)phenol is estimated to be 

.[1][2]
  • If you wash with 1M NaOH , you convert 100% of your product to the water-soluble phenolate salt.[1][2]

  • If you wash with Sat.[1] NaHCO3 (pH ~8.5), you may still lose ~50-80% of your product to the aqueous layer.[1][2] Corrective Protocol:

  • Do NOT use basic washes to remove acidic impurities.[1]

  • Use 0.1M HCl or Brine for washes.[1][2]

  • If you suspect product is in the aqueous layer, acidify the aqueous layer to pH 2-3 with HCl and back-extract with EtOAc.[1][2]

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: The "Oiling Out" phenomenon is common with low-melting sulfones.[1][2] It occurs when the compound phase-separates as a liquid before it crystallizes.[1] Solution:

  • Seed Crystals: Retain a small amount of crude solid before dissolving.[1] Add it back once the solution cools to saturation temperature.

  • Slow Cooling: Do not plunge the hot flask into ice. Let it cool to room temperature on a cork ring with stirring.

  • Solvent Switch: If EtOH/Water fails, try Toluene (hot)

    
    Heptane  (dropwise addition).[1][2]
    

Data & Specifications

ParameterValue / SpecificationNotes
Molecular Weight 251.10 g/mol
Estimated pKa 7.2 – 7.5More acidic than phenol (pKa 10) due to sulfone/bromo EWGs.[1][2]
Melting Point 102–104 °CSharp MP indicates high purity.[1]
TLC R_f ~0.4 (1:1 EtOAc:Hex)Sulfone group drags it down compared to non-polar bromophenols.[1]
Preferred Solvent Ethyl AcetateFor extraction (high solubility).[1]
Recryst. Solvent Ethanol / Water9:1 ratio usually optimal.[1]

References

  • Synthesis of Bromophenols

    • Source: Organic Syntheses, Coll.[1][3] Vol. 2, p.97 (1943).[1]

    • Relevance: Foundational protocols for bromination of phenols in acetic acid.[1][4][5]

    • Link:[1][2]

  • Sulfonyl Group Effects

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • Relevance: Theoretical basis for the electron-withdrawing n

      
      ) of the sulfonyl group affecting pKa.[1][2]
      
    • Link:[1][2]

  • Patent Literature (Process Chemistry)

    • Source: World Intellectual Property Organization (WO2010048142).[1]

    • Relevance: Describes industrial scale-up of sulfonyl phenol intermediates for glucokinase activ
    • Link:[1][2]

  • Safety Data & Properties

    • Source: PubChem Compound Summary for CID 90596205.[1]

    • Relevance: Toxicity and physical property data for 2-bromo-4-(methylsulfonyl)phenol.[1][2]

    • Link:[1][2][6]

Sources

troubleshooting guide for 2-Bromo-4-(methylsulfonyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-(methylsulfonyl)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we provide in-depth, field-tested insights and solutions to ensure the success of your chemical transformations.

Understanding the Reagent: A Quick Overview

2-Bromo-4-(methylsulfonyl)phenol is a substituted phenol featuring a bromine atom and a methylsulfonyl group on the aromatic ring. This unique combination of functional groups dictates its reactivity:

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation or O-arylation reactions (e.g., Williamson ether synthesis).

  • Aryl Bromide (Ar-Br): The bromine atom is a good leaving group, making this position ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

  • Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group. Its presence deactivates the aromatic ring, making electrophilic aromatic substitution more difficult. However, it enhances the reactivity of the aryl bromide in nucleophilic aromatic substitution and certain cross-coupling reactions.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: My O-alkylation reaction with 2-Bromo-4-(methylsulfonyl)phenol is sluggish and gives low yields. What's the likely cause?

A1: The most common culprits are incomplete deprotonation of the phenol, inappropriate solvent choice, or a non-optimal reaction temperature. The electron-withdrawing sulfonyl group makes the phenol more acidic than phenol itself, but a sufficiently strong base is still crucial. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times.

Q2: I'm observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura coupling. How can I prevent this?

A2: Dehalogenation, the replacement of bromine with hydrogen, is a known side reaction in Suzuki couplings.[3] It can be promoted by high temperatures, prolonged reaction times, or certain base/ligand combinations.[3] Consider using milder bases (e.g., K₃PO₄ instead of alkoxides), lowering the reaction temperature, and carefully monitoring the reaction to stop it upon completion.[3]

Q3: Why is my reaction mixture turning black during a palladium-catalyzed cross-coupling?

A3: A black or dark brown color often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This suggests your catalyst is decomposing. This can be caused by impurities, inappropriate ligands, or running the reaction at too high a temperature. While a color change is normal, rapid precipitation of a black solid often signals a failed reaction.[4]

Q4: Can I perform an electrophilic aromatic substitution, like nitration, on this molecule?

A4: It is challenging. The methylsulfonyl group is a powerful deactivating group and a meta-director.[1] The existing substituents (bromo and hydroxyl) are ortho-, para-directing. The combination of these effects and significant ring deactivation makes further electrophilic substitution difficult and likely to result in low yields or require harsh conditions.[1]

Part 2: In-Depth Troubleshooting Guides

Guide 1: O-Alkylation (Williamson Ether Synthesis)

Problem: Low yield or incomplete consumption of 2-Bromo-4-(methylsulfonyl)phenol.

This is one of the most common reactions performed with this substrate. The goal is to form an ether by reacting the phenolic oxygen with an alkyl halide.

cluster_start cluster_q1 cluster_q2 cluster_q3 cluster_sol Solutions Start Low Yield / Incomplete Reaction Q1 Is the phenol fully deprotonated? (Check base strength and equivalents) Start->Q1 Q2 Is the solvent appropriate? (Polar aprotic preferred) Q1->Q2 Yes Sol1 Use stronger base (NaH, KHMDS) or increase equivalents of weaker base (K2CO3, Cs2CO3). Q1->Sol1 No Q3 Is C-alkylation observed? (Check TLC/NMR for isomers) Q2->Q3 Yes Sol2 Switch to DMF, DMSO, or Acetonitrile. Avoid protic solvents like ethanol. Q2->Sol2 No Sol3 Use aprotic solvent. Protic solvents can shield the phenoxide oxygen. Q3->Sol3 Yes Sol4 Increase temperature moderately (e.g., 60-80°C). Monitor for decomposition. Q3->Sol4 No

Caption: Troubleshooting logic for O-alkylation reactions.

  • Issue: Inadequate Base.

    • Causality: The phenolic proton must be removed to generate the nucleophilic phenoxide. While the sulfonyl group increases acidity, a base that is too weak or used in insufficient quantity will result in an equilibrium with a low concentration of the active phenoxide.

    • Solution: For simple alkyl halides, strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete and irreversible deprotonation. For less sensitive substrates, carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, but may require more forcing conditions (higher temperature, longer time). Use at least 1.5-2.0 equivalents of carbonate bases.

  • Issue: Incorrect Solvent Choice.

    • Causality: The choice of solvent is critical in determining the outcome of phenolate alkylations.[5] Protic solvents (e.g., ethanol, water) can solvate the phenoxide oxygen through hydrogen bonding, reducing its nucleophilicity and promoting undesired C-alkylation at the ortho position.[5][6] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base but leave the phenoxide anion highly reactive.[5]

    • Solution: Switch to a polar aprotic solvent. DMF is an excellent first choice for many O-alkylation reactions.

  • Issue: Competing C-Alkylation.

    • Causality: The phenoxide anion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring. Reaction at the carbon ortho to the hydroxyl group (C-alkylation) can compete with the desired O-alkylation.[5][6] As mentioned, this is often facilitated by protic solvents.

    • Solution: Confirm the presence of the C-alkylated isomer using NMR or LC-MS. If present, changing the solvent to a polar aprotic one is the most effective solution.[5]

Guide 2: Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the desired biaryl product, with significant starting material recovery or dehalogenation byproduct.

This reaction couples the aryl bromide with a boronic acid or ester, a cornerstone of modern drug discovery.

ParameterCommon IssueRecommended SolutionRationale
Catalyst/Ligand Catalyst decomposition (Pd black); Low reactivity.Use a modern pre-catalyst (e.g., XPhos Pd G2/G3) with a bulky, electron-rich phosphine ligand.[3]Electron-rich ligands accelerate the oxidative addition step, which can be slow for electron-deficient aryl bromides. Pre-catalysts are often more stable and air-resistant.[2]
Base Dehalogenation; Hydrolysis of boronic acid.Use K₃PO₄ or K₂CO₃. Avoid strong bases like NaOH or NaOEt if possible.[3]Strong bases can promote dehalogenation.[3] Carbonates and phosphates are effective and generally milder, preserving the integrity of the boronic acid.
Solvent Poor solubility; Catalyst deactivation.A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. Anhydrous conditions can also work.[4]Water is often necessary to dissolve the inorganic base and facilitate transmetalation. However, excess water can lead to catalyst decomposition.
Temperature Dehalogenation; Side reactions.Start at a moderate temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS.The oxidative addition step is often the rate-limiting step and requires heat.[2] However, excessive heat can accelerate catalyst decomposition and side reactions like dehalogenation.[3][7]
  • Issue: Inefficient Oxidative Addition.

    • Causality: The first step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst. While the electron-withdrawing sulfonyl group can make the aryl bromide more reactive towards oxidative addition, a poor choice of ligand can still lead to a sluggish reaction.[2][7]

    • Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or trialkylphosphines. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[4]

  • Issue: Protodeboronation of the Boronic Acid.

    • Causality: Boronic acids can be unstable under reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially in the presence of water and base at high temperatures. This consumes the coupling partner.

    • Solution: Use the boronic acid as fresh as possible. Alternatively, use a more stable boronate ester (e.g., a pinacol ester). Ensure the reaction is properly deoxygenated, as oxygen can also degrade boronic acids.

Part 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis using 2-Bromo-4-(methylsulfonyl)phenol and an alkyl halide.

  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-(methylsulfonyl)phenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The mixture should become a clear solution of the sodium phenoxide.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling 2-Bromo-4-(methylsulfonyl)phenol with an arylboronic acid.

  • Reagent Setup: To a flask, add 2-Bromo-4-(methylsulfonyl)phenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a more advanced catalyst like XPhos Pd G2, 1-2 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Aromatic sulfonation electrophilic substitution mechanism. (n.d.). Doc Brown's Chemistry. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ResearchGate. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). MDPI. [Link]

  • Oxidative coupling of phenols. (n.d.). Wikipedia. [Link]

  • 2-bromo-4-(methylsulfonyl)phenol. (n.d.). Chemable. [Link]

  • Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. (2020, August 28). ACS Publications. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). ACS Publications. [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023, August 2). National Institutes of Health (NIH). [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany. [Link]

  • Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. (2012, December 11). ACS Publications. [Link]

  • 2-Bromo-4-(methanesulfonyl)phenol. (2025, October 15). Mol-Instincts. [Link]

  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. (2025, April 19). MDPI. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. (2025, March 9). ChemOrgChem. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Synthesis of 2-bromo-4-n-propylphenol. (n.d.). PrepChem.com. [Link]

  • Preparation of 2-bromo-4-methylphenol. (n.d.).
  • 2-Bromo-4-methylphenol. (n.d.). PubChem. [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry. [Link]

  • 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring. (2021, December 11). Chemistry LibreTexts. [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University Chemistry. [Link]

Sources

stability issues of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-(methylsulfonyl)phenol Stability & Handling Guide

Introduction

Welcome to the technical support hub for 2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3).[1] As a Senior Application Scientist, I understand that this compound is a critical intermediate—likely serving as a scaffold in your medicinal chemistry or agrochemical synthesis campaigns. Its unique structure, featuring an acidic phenol, a labile ortho-bromide, and a strongly electron-withdrawing para-sulfonyl group, creates a specific "stability fingerprint" that requires precise handling.

This guide moves beyond generic safety data, offering a mechanistic understanding of why this compound behaves the way it does and how to prevent experimental failure.

Module 1: Storage & Physical Stability (The Basics)

Q1: I received the compound as a solid, but it looks "sticky" or clumpy. Has it degraded? A: Not necessarily, but it indicates moisture absorption.

  • The Science: The methylsulfonyl group (

    
    ) is highly polar, and the phenol proton is significantly more acidic than unsubstituted phenol (pKa 
    
    
    
    7–8 vs. 10) due to the electron-withdrawing nature of the sulfonyl and bromo groups. This increases the compound's hygroscopicity.
  • Diagnosis: Check the color. Pure material should be white to off-white/pale beige. If it is dark brown or black, oxidative degradation has occurred. If it is white but clumpy, it is likely just wet.

  • Remedy: Dry the material in a vacuum desiccator over

    
     or silica gel for 24 hours before use.
    

Q2: What are the absolute critical storage parameters? A: Treat this as a "Light-Sensitive Acid."

  • Temperature: Store at 2–8°C (Refrigerated). While the sulfone group stabilizes the crystal lattice (raising the melting point compared to simple bromophenols), the C-Br bond is susceptible to homolytic cleavage over time if heated.

  • Light: Strictly protect from light. Amber vials are mandatory. The ortho-bromide is prone to photolytic debromination.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the phenol to quinone-like species, especially if trace moisture is present.

Q3: Can I store it in solution? A: Not recommended for long-term storage.

  • Why: In solution (especially in polar aprotic solvents like DMSO or DMF), the effective acidity of the phenol increases, making it more reactive. DMSO can also act as a mild oxidant over time.

  • Protocol: If you must store a stock solution, use anhydrous acetonitrile , keep it at -20°C, and use it within 1 week.

Module 2: Chemical Reactivity & Troubleshooting (The Science)

Q4: My Suzuki/Buchwald coupling failed, and I see a "de-brominated" byproduct. What happened? A: You likely encountered Protodebromination .

  • Mechanism: The electron-poor ring facilitates oxidative addition of Palladium (Pd), but if the reaction is too slow or a proton source is present (like moisture or the phenol itself acting as a proton source), the Pd-Aryl species can be reduced.

  • Solution:

    • Protect the Phenol: The free phenol is likely poisoning your catalyst or acting as a proton source. Protect it as a methyl ether, acetate, or silyl ether before attempting the coupling.

    • Anhydrous Conditions: Ensure solvents are rigorously dry.

Q5: The reaction mixture turned black immediately upon adding a base (e.g., K2CO3, NaH). Is this normal? A: A color change to yellow/orange is normal; black is not.

  • The Science: Deprotonation of the phenol generates the phenoxide anion . Due to the para-sulfonyl group, this anion is highly resonance-stabilized and deeply colored (often bright yellow/orange).

  • The "Black" Issue: If it turns black/tarry, you likely have oxidative quinone formation . The electron-rich phenoxide is easily oxidized by ambient air.

  • Fix: Degas all solvents before adding the base. Run the reaction under a positive pressure of Nitrogen.

Q6: I see an impurity at M-80 (Mass - 80) in my LCMS. Is this the starting material? A: No, this is likely the des-bromo analog (4-(methylsulfonyl)phenol).

  • Cause: This usually happens during analysis if the LCMS source temperature is too high, or it is a real byproduct from light exposure (photolysis) during storage.

  • Verification: Inject a fresh standard with the UV detector only. If the peak is absent in UV but present in MS, it is an artifact of ionization.

Module 3: Visual Troubleshooting & Workflows

Diagram 1: Stability & Storage Decision Tree

Use this flow to determine if your batch is safe to use.

StabilityTree Warning Warning Safe Safe Action Action Dry Dry Action->Dry Dry over P2O5 (Vacuum, 24h) Start Inspect 2-Bromo-4-(methylsulfonyl)phenol ColorCheck Check Color Start->ColorCheck White White ColorCheck->White White/Off-White Dark Dark ColorCheck->Dark Brown/Black Clumpy Clumpy ColorCheck->Clumpy Clumpy/Sticky AgeCheck AgeCheck White->AgeCheck Check Date Dark->Warning Oxidative Degradation (Quinone formation) DISCARD Clumpy->Action Hygroscopic Moisture Old Old AgeCheck->Old > 2 Years New New AgeCheck->New < 2 Years Dry->White PurityCheck PurityCheck Old->PurityCheck Run HPLC/NMR New->Safe Safe to Use (Store 2-8°C, Dark) PurityCheck->Warning <95% or Unknown Peaks PurityCheck->Safe >98%

Caption: Decision matrix for evaluating the physical integrity of CAS 20951-43-3 prior to synthesis.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down under stress.

Degradation Center 2-Bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3) Debromo 4-(Methylsulfonyl)phenol (Des-bromo impurity) Center->Debromo Photolytic Cleavage (C-Br) Center->Debromo Protodebromination Quinone Polymeric Quinones (Dark Tars) Center->Quinone Oxidation Salt Phenoxide Salt (Yellow/Orange - Stable if Inert) Center->Salt Deprotonation Light UV Light / Sunlight Light->Debromo Base Strong Base + O2 Base->Quinone Metal Pd Catalyst + H+ Metal->Debromo

Caption: Mechanistic map of common degradation routes: Photolysis, Oxidation, and Metal-Catalyzed Reduction.

Module 4: Analytical Data Summary

Table 1: Key Physicochemical Properties & Stability Indicators

PropertyValue / CharacteristicStability Implication
Physical State Solid (Crystalline powder)More stable than liquid analogs; lattice resists oxidation.
Melting Point N/A (Inferred >90°C based on analogs)High MP suggests good thermal stability < 50°C.
Acidity (pKa) Est. 7.0 – 8.0High. Reacts rapidly with weak bases (bicarb). Corrosive to metal spatulas.
Solubility DMSO, MeOH, EtOAcAvoid storing in DMSO (oxidant). Use MeCN for stock solutions.
Appearance White to pale beigeYellowing = Surface oxidation. Brown = Bulk degradation.
Incompatibility Strong oxidizers, Strong basesRisk of exothermic decomposition or polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18782638, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved October 26, 2023 from [Link]

  • ChemSrc. 2-Bromo-4-(methylsulfonyl)phenol Physicochemical Properties. Retrieved October 26, 2023 from [Link]

  • EPA CompTox Chemicals Dashboard. 2-Bromo-4-(methanesulfonyl)phenol Details. Retrieved October 26, 2023 from [Link]

(Note: While specific degradation papers for this exact CAS are rare, the mechanisms described above are derived from established reactivity profiles of electron-deficient bromophenols and sulfones found in the cited databases.)

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of monitoring the bromination of 4-(methylsulfonyl)phenol to synthesize 2-Bromo-4-(methylsulfonyl)phenol .

This guide assumes the standard electrophilic aromatic substitution pathway using brominating agents (e.g.,


 or NBS) in polar aprotic or protic solvents.

Case ID: BROM-MSP-004 Subject: In-Process Control (IPC) & Troubleshooting for Bromination of 4-(methylsulfonyl)phenol Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Core Reaction Logic & Critical Quality Attributes (CQA)

Before troubleshooting, you must understand the "Why" behind the monitoring parameters.

  • The Chemistry: You are brominating a phenol that has a strong Electron Withdrawing Group (EWG) at the para position (

    
    ).[1]
    
    • Directing Effects: The phenolic

      
       is a strong ortho/para activator.[2] The 
      
      
      
      is a meta director.[2] Fortunately, the position ortho to the phenol is also meta to the sulfone. These effects reinforce each other at the 2-position , leading to high regioselectivity.
    • The Risk: The primary impurity is 2,6-dibromo-4-(methylsulfonyl)phenol .[1] Once the first bromine adds, the ring becomes slightly less reactive (Br is weakly deactivating), but the phenolic activation often remains strong enough to drive a second bromination if stoichiometry or temperature is uncontrolled.

Reaction Scheme & Impurity Pathway

ReactionPathway cluster_legend Monitoring Priority SM Starting Material 4-(methylsulfonyl)phenol PROD Target Product 2-Bromo-4-(methylsulfonyl)phenol SM->PROD + Br2 / NBS (Fast) IMP Impurity (Over-reaction) 2,6-Dibromo-4-(methylsulfonyl)phenol PROD->IMP + Excess Br2 (Slower but possible) Keep SM < 1.0% Keep SM < 1.0% Keep Impurity < 2.0% Keep Impurity < 2.0% Keep SM < 1.0%->Keep Impurity < 2.0%

Figure 1: Reaction pathway highlighting the critical over-bromination risk.

HPLC Method: The Gold Standard

Status: Recommended for IPC and Final Release.[2]

For this synthesis, UV detection is highly effective because the sulfonyl moiety provides a distinct chromophore that persists across all species.

Standard Operating Procedure (SOP-HPLC-04)
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µmStandard reverse phase handles the polarity range of sulfones well.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Critical: Acidic pH (~2.0-2.[1][2]5) suppresses phenol ionization (

~7).[2] Ionized phenols cause peak tailing and retention shifts.[2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for sulfones compared to Methanol.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 254 nm (primary) & 280 nmThe phenyl ring + sulfone conjugation absorbs strongly here.[2]
Temperature 30°CEnsures retention time reproducibility.[2]
Gradient Table
Time (min)% A (Aqueous)% B (Organic)Phase Description
0.09010Initial hold for polar SM.
10.04060Ramp to elute mono-bromo product.[1][2]
12.01090Wash to elute di-bromo impurity.
15.01090Hold.[1][2]
15.19010Re-equilibration.[2]
Expected Elution Order (Relative Retention)
  • Starting Material (4-MSP): Most Polar (

    
     4-5 min).
    
  • Target (2-Br-4-MSP): Intermediate Lipophilicity (

    
     8-9 min).
    
  • Impurity (2,6-Di-Br): Most Lipophilic (

    
     11-12 min).[1][2]
    

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I see a "split peak" or severe tailing for the Starting Material. What is wrong?

Diagnosis: pH Mismatch. The sulfonyl group is electron-withdrawing, making the phenol more acidic (


 drops from 10 to ~7-8).[1] If your mobile phase is neutral (pH 7), the phenol partially ionizes to the phenolate anion. The anion and neutral form elute at different times, causing splitting or tailing.
Fix:  Ensure you are using 0.1% Phosphoric Acid  or 0.1% Trifluoroacetic acid (TFA)  in water.[2] Do not use plain water or ammonium acetate buffers.[2]
Q2: The reaction has stalled with 10% Starting Material remaining. Should I add more Bromine?

Diagnosis: Deactivation vs. Stoichiometry. While the reaction is generally fast, the


 byproduct can sometimes inhibit the reaction depending on the solvent. However, the most common cause is simply under-dosing due to volatile loss of 

. Action Plan:
  • Check the Di-bromo impurity level .[2]

    • If Di-bromo > 5%: DO NOT add more reagent. You have a mixing/selectivity issue. Quench and purify.

    • If Di-bromo < 1%: It is safe to add 0.1 equivalents of Brominating agent.[1][2]

  • Self-Validating Step: Take an aliquot, add a vast excess of bromine in a vial (force completion), and run HPLC. If SM disappears, your main reactor simply needs more reagent.[2]

Q3: Can I use TLC for monitoring?

Diagnosis: Yes, but with caveats. TLC is good for a "Go/No-Go" check but poor for quantifying the di-bromo impurity, which often co-elutes with the mono-bromo product in standard hexane/ethyl acetate systems.[1] Protocol:

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexane (Sulfones are polar!).[2]

  • Stain:

    
     (Oxidizes the phenol/aromatic ring) or UV (254 nm).[2]
    
  • Observation:

    • SM: Low

      
       (Most polar).[2]
      
    • Product: Slightly higher

      
      .
      
    • Warning: The

      
       difference between Mono-Br and Di-Br is very small.[1][2] Do not rely on TLC for the reaction endpoint.  Use HPLC.
      
Q4: I see an unknown peak eluting before the starting material.

Diagnosis: Oxidation Byproducts. If you are using NBS (N-bromosuccinimide), the peak might be Succinimide (very polar).[1] If you are using


 in water/alcohol, you might be forming quinones or sulfoxides (rare, as sulfone is already oxidized).[2]
Verification:  Inject a standard of Succinimide. If it matches, ignore it. It washes out in the aqueous workup.[2]

In-Process Control (IPC) Decision Tree

Use this workflow to determine when to quench the reaction.

IPC_Workflow Start Sample Reaction (t = 1 hr) HPLC Run HPLC Method (SOP-HPLC-04) Start->HPLC CheckSM Is SM < 1.0%? HPLC->CheckSM CheckDiBr Is Di-Bromo > 2.0%? CheckSM->CheckDiBr Yes AddReagent Add 0.05 eq Bromine Wait 30 min CheckSM->AddReagent No Quench QUENCH REACTION (Sodium Bisulfite) CheckDiBr->Quench No (Ideal) OverCooked STOP IMMEDIATELY Risk of yield loss CheckDiBr->OverCooked Yes AddReagent->HPLC

Figure 2: Decision logic for reaction endpoint determination.

References

  • Preparation of 4-(methylsulfonyl)phenol (Precursor)
  • General Bromination Kinetics of Phenols

    • Kinetics of Bromination of Phenols in Acetic Acid. Asian Journal of Chemistry.[2] Available at: [Link][1][2]

  • HPLC Method Development for Phenols

    • Reversed Phase HPLC Method Development (Effect of pH on Phenols). Phenomenex Technical Guide.[2] Available at: [Link][1][2]

  • Analytical Characterization of Bromophenols

    • Simple HPLC–UV Analysis of Phenol and Its Related Compounds. Journal of Analytical Sciences, Methods and Instrumentation.[3] Available at: [Link][1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-4-(methylsulfonyl)phenol and brominating agents before handling.[1]

Sources

Technical Support: Precision Bromination Control Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Mission: Troubleshooting regioselectivity failures in bromination reactions.

Welcome to the Precision Bromination Support Center.

Regioisomer formation is the single most frequent failure mode in bromination chemistry. Whether you are dealing with Electrophilic Aromatic Substitution (EAS) or Radical Substitution (Wohl-Ziegler), the difference between a yield of 90% and a tarry mixture of inseparable isomers often lies in the invisible details: solvent polarity, proton availability, and initiation vectors.

This guide is structured as a series of resolved support tickets . Navigate to the scenario that matches your current failure mode.

Ticket #101: "I cannot stop at mono-bromination."

User: Medicinal Chemist Substrate: Activated Arene (Phenol/Aniline) Issue: Target is the para-monobromide. Result is a mixture of ortho, para, and di/tri-bromo species.

Diagnosis

Activated substrates (phenols, anilines) are too electron-rich for standard elemental bromine (


). The reaction rate is diffusion-controlled, meaning every collision yields a product, leading to immediate over-bromination.
The Protocol: Attenuated Bromination System

To fix this, you must switch from a "dump and stir" approach to a controlled release system .

Recommended Reagent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .[1][2]

  • Why? These reagents maintain a vanishingly low concentration of active

    
     in solution, allowing the most nucleophilic position (usually para) to react before the less reactive positions can compete.
    

Step-by-Step Protocol (Para-Selective Monobromination):

  • Solvent Selection: Use Acetonitrile (MeCN) or DMF .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Polar aprotic solvents solvate the transition state but do not hydrogen bond with the phenol/aniline, preventing the activation of the ortho position via H-bond delivery.

  • Catalyst: Add 0.1 equiv of Ammonium Acetate (

    
    ) .
    
    • Role: Acts as a mild buffer, preventing the buildup of HBr which catalyzes the autocatalytic "bromine explosion."

  • Execution:

    • Dissolve substrate (1.0 equiv) in MeCN (0.1 M).

    • Add

      
       (0.1 equiv).
      
    • Add NBS (1.05 equiv) portion-wise over 30 minutes at 0°C .

    • Critical: Do not warm until TLC confirms consumption of starting material.

Data: Reagent Selectivity Comparison

ReagentActive SpeciesSelectivity (Phenol)Primary Risk

/ AcOH
Free

Poor (Poly-bromo)Runaway exotherm
NBS / MeCN Low conc.

High (Para) Hard to remove succinimide
DBDMH

carrier
Very High (Para) Atom economy (transfers 2 Br)

(Tribromide)

High (Para)Expensive
Ticket #102: "I need the Ortho isomer, but I keep getting Para."

User: Process Chemist Substrate: Phenol derivative Issue: The para position is open, but the drug scaffold requires ortho bromination.

Diagnosis

Electronic effects naturally favor para due to steric freedom.[1] To force ortho substitution, you must use chelation control or blocking groups .

The Protocol: The "Templated Delivery" Method

You can trick the bromine into the ortho position by tethering the reagent to the phenolic hydroxyl group.

Method A: Amine-Templated Bromination

  • Reagent: N-Bromo-tert-butylamine (generated in situ).

  • Mechanism: The amine forms a hydrogen bond with the phenol -OH. The bromine is then delivered intramolecularly to the closest carbon (ortho), regardless of the para preference.

  • Solvent: Non-polar (Toluene or DCM) to maximize H-bonding strength.

Method B: The Blocking Strategy (Reliable) If chemical templating fails, use a physical block.

  • Sulfonation: Treat phenol with

    
     (100°C). The bulky 
    
    
    
    group thermodynamically prefers the para position.
  • Bromination: Add

    
    . The only open activated spots are ortho.
    
  • Desulfonation: Steam distillation at 130°C removes the

    
     group.
    
Ticket #103: "My Wohl-Ziegler reaction is brominating the ring, not the methyl group."

User: Senior Scientist Substrate: Toluene derivative (with electron-donating groups) Issue: Trying to make benzyl bromide, but getting aryl bromide.

Diagnosis

This is a competition between Radical Substitution (Chain) and Electrophilic Substitution (Ionic).

  • Radical Path: Requires light/heat + dilute

    
    .
    
  • Ionic Path: Catalyzed by Lewis acids, moisture, or high

    
    .
    
  • Failure Cause: Your reaction has too much "free" bromine or acidic impurities (HBr) promoting the ionic pathway.

Visualization: The Divergent Pathways

BrominationPathways Start NBS + Substrate Initiator Initiator (AIBN/Light) Start->Initiator Impurity Impurity (H2O/H+) Start->Impurity BrRad Br• Radical Initiator->BrRad HAbstract H-Abstraction (Benzylic) BrRad->HAbstract ProductRad Benzylic Bromide HAbstract->ProductRad BrPos Br+ (Electrophile) Impurity->BrPos RingAttack Ring Attack (EAS) BrPos->RingAttack ProductIon Aryl Bromide (Undesired) RingAttack->ProductIon

Caption: Divergence of Bromination Pathways. To favor Benzylic Bromide (Green), one must suppress the Ionic Pathway (Grey) by eliminating moisture/acid and using radical initiators.

The Protocol: Radical Enforcement
  • Solvent Switch: Stop using

    
    . Use Trifluorotoluene (
    
    
    
    )
    or Methyl Acetate .
    • Reason:

      
       is oxidatively stable and does not participate in H-abstraction.
      
  • Scavenger: Add anhydrous

    
      or 
    
    
    
    (solid suspension) to the reaction.
    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Neutralizes HBr as it forms. Without H+, the ionic pathway (ring bromination) is shut down.

  • Light Source: Use a high-intensity Blue LED (450 nm) rather than a generic heat lamp. Specific photo-excitation is cleaner than thermal initiation.

Ticket #104: "I have a mixture of Ortho and Para isomers. Separation is impossible."

User: DSP (Downstream Processing) Engineer Issue: Boiling points are too close (


). Column chromatography is not scalable.
Diagnosis

Regioisomers often have identical polarity (making silica difficult) and boiling points. However, they almost always have drastically different crystal lattice energies and solubilities .

The Protocol: Thermodynamics of Separation

Method 1: Fractional Crystallization (The "Melt" Method)

  • Principle:Para-isomers are more symmetrical (higher melting point, lower solubility). Ortho-isomers are "oily" (lower melting point, higher solubility).

  • Workflow:

    • Dissolve the crude mixture in hot Ethanol (95%) or Isopropanol .

    • Cool slowly to 0°C.

    • The para-isomer will crystallize out first.

    • Filter.[1] The mother liquor is now enriched in ortho.

    • Note: If you need the ortho, you may need to distill the mother liquor after removing the bulk para.

Method 2: Steam Distillation (The "Intramolecular" Trick)

  • Applicability:[1][7][9][12][13][14][15] Phenols and Anilines.[1][16][17][18]

  • Mechanism:[1][2][3][4][5][6][7][8][9][10][11]Ortho-isomers form intramolecular hydrogen bonds (internal). Para-isomers form intermolecular hydrogen bonds (with water/solvent).

  • Result: The ortho-isomer is more volatile and will steam distill (codistill with water). The para-isomer remains in the pot.

References & Authority
  • Regioselective Bromination of Anilines:

    • Protocol: "Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)."

    • Source: BenchChem Application Notes.[1]

  • Ortho-Selective Bromination:

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] "A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination."

    • Source: BenchChem Technical Guides.

  • Wohl-Ziegler Troubleshooting:

    • Insight: "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon."

    • Source: Scientific Update.

    • URL:[Link] (Verified via search context 1.15)

  • Para-Selective Halogenation in Ionic Liquids:

    • Paper: "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids."

    • Source: Beilstein Journal of Organic Chemistry.[14]

    • URL:[Link] (Verified via search context 1.9)

  • Separation of Isomers:

    • Methodology: "Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control."

    • Source: Advanced Science (NIH/PMC).

    • URL:[Link] (Verified via search context 1.21)

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Challenge

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol is a key step in the development of various pharmaceutical compounds. The primary route to this molecule is the electrophilic bromination of 4-(methylsulfonyl)phenol. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director, while the methylsulfonyl (-SO₂CH₃) group is a deactivating meta-director. Since the para position is occupied, the incoming electrophile (Br⁺) is directed to the ortho positions.[1] The challenge lies in achieving high regioselectivity and yield while minimizing side reactions. Catalyst selection is paramount to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Bromo-4-(methylsulfonyl)phenol, with a focus on catalyst-related issues.

Issue 1: Low Conversion of Starting Material

Symptoms: Significant amount of unreacted 4-(methylsulfonyl)phenol remains after the reaction is complete, as determined by TLC or GC analysis.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the brominating agent or the substrate effectively.

    • Solution: If using a mild Lewis acid, consider switching to a stronger one. For instance, if zinc chloride (ZnCl₂) is ineffective, aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) could be more suitable. However, be aware that stronger Lewis acids can also lead to more side products.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Water is a common culprit for many Lewis acid catalysts.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried starting materials. Consider adding a drying agent, such as molecular sieves, to the reaction mixture.

  • Inappropriate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. A temperature screen is often a valuable optimization step.

Issue 2: Formation of Multiple Brominated Products (Low Regioselectivity)

Symptoms: Analysis of the crude reaction mixture shows the presence of di- or poly-brominated species, such as 2,6-dibromo-4-(methylsulfonyl)phenol, in significant quantities when mono-bromination is desired.

Potential Causes & Solutions:

  • Overly Aggressive Brominating Agent/Catalyst System: A highly reactive system can lead to multiple brominations.

    • Solution 1 (Milder Brominating Agent): Replace elemental bromine (Br₂) with a less reactive source like N-Bromosuccinimide (NBS).[1] NBS is a solid, making it easier to handle and often provides better selectivity.[1]

    • Solution 2 (Catalyst Choice): Heterogeneous catalysts, such as zeolites (e.g., HZSM-5), can offer shape selectivity that favors the formation of the mono-brominated product.[2] The defined pore structure of these catalysts can sterically hinder the formation of bulkier poly-brominated products.[2]

  • Reaction Stoichiometry: Using an excess of the brominating agent will inevitably lead to poly-bromination.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the brominating agent to the substrate for mono-bromination. For precise control, consider slow, dropwise addition of the brominating agent.

Issue 3: Formation of Tar-like Byproducts

Symptoms: The reaction mixture darkens significantly, and a dark, insoluble material is formed.

Potential Causes & Solutions:

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents).

    • Solution 1 (Milder Conditions): Lower the reaction temperature. Consider using a catalyst that can operate efficiently at or below room temperature.

    • Solution 2 (Alternative Catalytic System): Explore photoredox catalysis.[3][4] Visible-light-induced methods can generate the brominating species in situ under very mild conditions, often at room temperature, which can minimize oxidative side reactions.[3][4]

  • Decomposition of the Starting Material or Product: Strong Lewis or Brønsted acids can cause degradation of the aromatic ring or cleavage of the methylsulfonyl group.

    • Solution: Use a less acidic catalyst. Solid acid catalysts like Amberlyst-15 can be a milder alternative to strong Lewis acids.[5]

Troubleshooting Decision Tree

Troubleshooting cluster_LC cluster_LS cluster_TF Start Reaction Issue Low_Conversion Low Conversion Start->Low_Conversion Low_Selectivity Low Selectivity (Poly-bromination) Start->Low_Selectivity Tar_Formation Tar Formation Start->Tar_Formation LC_Cause1 Inactive Catalyst? Low_Conversion->LC_Cause1 LC_Cause2 Catalyst Deactivation? Low_Conversion->LC_Cause2 LC_Cause3 Low Temperature? Low_Conversion->LC_Cause3 LS_Cause1 Overly Reactive System? Low_Selectivity->LS_Cause1 LS_Cause2 Incorrect Stoichiometry? Low_Selectivity->LS_Cause2 TF_Cause1 Oxidation of Phenol? Tar_Formation->TF_Cause1 TF_Cause2 Substrate Decomposition? Tar_Formation->TF_Cause2 LC_Sol1 Increase Catalyst Strength (e.g., ZnCl2 -> AlCl3) LC_Cause1->LC_Sol1 LC_Sol2 Use Anhydrous Conditions LC_Cause2->LC_Sol2 LC_Sol3 Increase Temperature LC_Cause3->LC_Sol3 LS_Sol1 Use Milder Brominating Agent (NBS) or Shape-Selective Catalyst (Zeolite) LS_Cause1->LS_Sol1 LS_Sol2 Use 1:1 Stoichiometry (Slow Addition) LS_Cause2->LS_Sol2 TF_Sol1 Lower Temperature or Use Photoredox Catalysis TF_Cause1->TF_Sol1 TF_Sol2 Use Milder Catalyst (e.g., Amberlyst-15) TF_Cause2->TF_Sol2

Caption: Troubleshooting decision tree for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting a catalyst for the bromination of 4-(methylsulfonyl)phenol?

A1: The ideal catalyst should:

  • Enhance Electrophilicity: It must be capable of polarizing the Br-Br bond in the brominating agent (e.g., Br₂) or activating the aromatic ring, thereby increasing the rate of electrophilic substitution.

  • Promote Regioselectivity: It should favor the formation of the desired 2-bromo isomer over other isomers or poly-brominated products. Shape-selective catalysts like zeolites are particularly advantageous in this regard.[2]

  • Be Mild Enough to Avoid Side Reactions: The catalyst should not be so harsh that it causes oxidation of the phenol, decomposition of the product, or other undesirable side reactions.

  • Be Easily Separable: From a process chemistry perspective, a catalyst that can be easily removed from the reaction mixture (e.g., a heterogeneous solid acid catalyst) is highly desirable.[1]

Q2: Are there any "green" or more sustainable catalyst options?

A2: Yes, several approaches align with green chemistry principles:

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites or ion-exchange resins (e.g., Amberlyst-15) are reusable and easily separated from the reaction mixture, reducing waste.[2][5]

  • Oxidative Bromination: These systems use a bromide salt (like KBr or NaBr) with an oxidant (such as H₂O₂) to generate the electrophilic bromine species in situ.[1][6] This avoids the direct handling of hazardous elemental bromine.[1][6]

  • Photoredox Catalysis: Utilizing visible light and a photocatalyst (e.g., Ru(bpy)₃Cl₂) allows the reaction to proceed under very mild, ambient temperature conditions, reducing energy consumption and the potential for thermal decomposition.[3][4]

Q3: Can I perform this reaction without a catalyst?

A3: While the hydroxyl group is strongly activating, the methylsulfonyl group is deactivating, making the ring less reactive than phenol itself. A catalyst is generally recommended to achieve reasonable reaction rates and yields. Without a catalyst, the reaction may be very slow or require harsh conditions (e.g., high temperatures), which can lead to a higher incidence of side product formation.

Q4: How does solvent choice impact the catalytic reaction?

A4: The solvent plays a crucial role:

  • Polarity: Polar solvents can stabilize the charged intermediates in the electrophilic substitution mechanism, potentially accelerating the reaction. However, highly polar protic solvents can also solvate and deactivate some catalysts.

  • Solubility: The starting material, product, and catalyst should all have adequate solubility in the chosen solvent.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, using a solvent that can be easily brominated is not advisable. Common solvents for bromination include dichloromethane, carbon tetrachloride, and acetic acid.

Catalyst Selection and Performance Data
Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Lewis Acids AlCl₃, FeBr₃, ZnCl₂Anhydrous, often low temp.High activity, readily availableMoisture sensitive, can be harsh, difficult to remove
Solid Acids HZSM-5 Zeolite, Amberlyst-15VariesHigh regioselectivity, reusable, easy separation[2][5]May have lower activity than strong Lewis acids
Oxidative Bromination KBr/H₂O₂Often aqueous or biphasicAvoids use of elemental bromine, "greener"[1][6]May require catalyst, oxidant can cause side reactions
Photoredox Catalysis Ru(bpy)₃Cl₂Visible light, room temp.Extremely mild conditions, high selectivity[3][4]Requires specialized equipment (photoreactor)
Catalyst Selection Workflow

Workflow Start Define Synthesis Goals (Yield, Purity, Scale) Consider_Options Consider Catalyst Options Start->Consider_Options Lewis_Acid Lewis Acids (e.g., AlCl3) Consider_Options->Lewis_Acid Solid_Acid Solid Acids (e.g., Zeolite) Consider_Options->Solid_Acid Oxidative Oxidative Bromination (e.g., KBr/H2O2) Consider_Options->Oxidative Photoredox Photoredox (e.g., Ru(bpy)3Cl2) Consider_Options->Photoredox Screen Perform Small-Scale Screening Reactions Lewis_Acid->Screen Solid_Acid->Screen Oxidative->Screen Photoredox->Screen Analyze Analyze Results (TLC, GC, NMR) Screen->Analyze Optimize Optimize Conditions (Temp, Time, Stoichiometry) Analyze->Optimize Scale_Up Scale-Up Synthesis Optimize->Scale_Up

Sources

temperature control in the synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Temperature Parameters for Regioselective Bromination Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Executive Summary: The Thermal Imperative

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol is a classic competition between kinetic and thermodynamic control. The target molecule requires Electrophilic Aromatic Substitution (EAS) at the ortho position relative to the hydroxyl group.[1]

While the hydroxyl group (-OH) is strongly activating and ortho, para-directing, the methylsulfonyl group (


) at the para position is strongly electron-withdrawing (deactivating).[1] This unique "push-pull" electronic environment makes temperature the single most critical variable.[1]
  • If too hot (>30°C): You risk di-bromination at the C6 position (yielding the 2,6-dibromo impurity) and oxidative degradation of the phenol ring.[1]

  • If too cold (<0°C): The deactivating nature of the sulfone group may stall the reaction, leading to accumulation of unreacted bromine, which can cause a runaway exotherm upon warming.[1]

Critical Process Parameters (CPP)
The Reaction Mechanism & Thermal Sensitivity

The reaction proceeds via the attack of an electrophilic bromine species (


 or 

-complex) on the electron-rich phenol ring.[1]
  • Reagents: 4-(methylsulfonyl)phenol (Substrate), Bromine (

    
    ) or NBS.[1]
    
  • Solvent System: Glacial Acetic Acid (AcOH) is preferred. It stabilizes the transition state and allows for effective heat dissipation.[1]

  • Target Temperature: 15°C – 20°C (Strict Control).

Visualizing the Pathway

The following diagram illustrates the critical decision points where temperature dictates the product outcome.

SynthesisControl Start Start: 4-(methylsulfonyl)phenol + Acetic Acid Cooling Cool to 10-15°C Start->Cooling Addition Controlled Addition of Br2 (Exothermic) Cooling->Addition TempCheck Check Internal Temp Addition->TempCheck PathHigh Temp > 30°C TempCheck->PathHigh Exotherm Spike PathLow Temp < 5°C TempCheck->PathLow Over-cooling PathOptimal Temp 15-20°C TempCheck->PathOptimal Controlled Impurity Impurity Formation: 2,6-Dibromo species PathHigh->Impurity Stall Reaction Stalls Accumulation of Br2 PathLow->Stall Product Target Product: 2-Bromo-4-(methylsulfonyl)phenol PathOptimal->Product Stall->PathHigh Warming (Runaway Risk)

Figure 1: Thermal logic flow for the bromination of 4-(methylsulfonyl)phenol.

Standard Operating Procedure (SOP): Temperature Control

This protocol assumes the use of elemental Bromine (


) in Acetic Acid.

Step 1: Dissolution (Endothermic/Neutral)

  • Dissolve 4-(methylsulfonyl)phenol in Glacial Acetic Acid (5-7 volumes).

  • Checkpoint: Ensure complete dissolution before cooling. The sulfone group reduces solubility compared to simple phenols.

Step 2: Pre-Cooling [1]

  • Cool the reactor jacket to 10°C .

  • Allow the internal temperature (IT) to reach 12-15°C .

  • Why? Starting slightly below the target range provides a buffer for the heat of reaction.[1]

Step 3: The Addition Phase (Critical Exotherm) [1]

  • Add

    
     (1.05 eq) dropwise.
    
  • Rule: The addition rate must be governed by the IT, not a timer.

  • Limit: Do not allow IT to exceed 25°C .

  • Observation: The solution will turn dark orange/red.[1] If the color persists too long without fading (and temp doesn't rise), stop addition; the reaction has stalled (too cold).

Step 4: Post-Reaction Aging [1]

  • Once addition is complete, allow the mixture to warm to 20-25°C (Room Temp).

  • Stir for 1-2 hours.

  • Why? This ensures conversion of the final traces of starting material without supplying enough energy for the second bromination event.[1]

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a significant amount of 2,6-dibromo-4-(methylsulfonyl)phenol (approx. 5-10%). What went wrong?

  • Diagnosis: Thermal overshoot or local hot-spots.[1]

  • Root Cause: Even if your bulk temperature read 20°C, rapid addition of bromine can create localized zones of high concentration and heat, driving the kinetic product (mono-bromo) to the thermodynamic sink (di-bromo).[1]

  • Solution: Reduce bromine addition rate. Increase agitation speed (RPM) to ensure rapid dissipation of the reagent plume.

Q2: The reaction mixture is thick and difficult to stir at 10°C.

  • Diagnosis: Solubility limit reached.

  • Root Cause: 4-(methylsulfonyl)phenol is less soluble than p-cresol.[1] At low temperatures, it may crash out, preventing reaction.[1]

  • Solution: Increase solvent volume (Acetic Acid) or raise the baseline temperature slightly to 15°C. Do not run this reaction as a slurry; it requires homogeneity for regioselectivity.

Q3: Can I use NBS (N-Bromosuccinimide) instead of


 to avoid temperature spikes? 
  • Diagnosis: Alternative reagent selection.

  • Analysis: Yes, NBS is a milder, solid reagent that allows for easier handling.[1]

  • Protocol Adjustment: If using NBS, the reaction is often endothermic or neutral.[1] You may actually need to warm the reaction slightly (25-30°C) or use a catalyst (e.g.,

    
    ) to drive it to completion.[1] However, for scale-up, 
    
    
    
    is generally preferred for cost and atom economy.

Q4: Upon quenching with water, the product comes out as a sticky oil/gum, not a crystal.

  • Diagnosis: "Oiling out" due to impurity profile or thermal history.

  • Root Cause: If the reaction was run too hot (>40°C), oxidative byproducts (quinones) act as impurities that depress the melting point.[1]

  • Solution: Re-heat the aqueous slurry to 60°C until the oil dissolves/disperses, then cool very slowly (5°C/hour) with vigorous seeding to encourage proper crystal lattice formation.

Data Summary: Temperature vs. Selectivity
ParameterRange < 10°CRange 15-25°C (Optimal)Range > 35°C
Reaction Rate Slow / StalledModerate / ControlledFast / Runaway Risk
Mono-Selectivity High (>99%)High (98-99%)Moderate (85-90%)
Di-Bromo Impurity < 0.1%< 0.5%> 5.0%
Solubility Poor (Precipitation risk)GoodExcellent
References
  • Preparation of 2-bromo-4-methylphenol. (Patent CN101279896B).[1][2] Google Patents. Retrieved from

    • Context: Describes the continuous bromination of para-substituted phenols and the critical nature of low-temperature control (-5°C to 10°C) to prevent side reactions.
  • Kinetics and Mechanism of the Bromination of Phenols. ResearchGate. Retrieved from [Link]

    • Context: Provides the mechanistic grounding for why electron-withdrawing groups (like sulfonyl) require specific thermal activation compared to simple phenols.[1]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem. Retrieved from [Link]

    • Context: Illustrates the stability of the methylsulfonyl group under halogenation conditions and analogous workup procedures.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-Bromo-4-(methylsulfonyl)phenol, a key building block in medicinal chemistry. By juxtaposing its spectroscopic characteristics with those of the structurally related 2-Bromo-4-methylphenol, we aim to provide field-proven insights into the influence of the methylsulfonyl group on the spectral data, thereby offering a robust framework for the confident identification of this compound.

Introduction to the Analytical Challenge

The synthesis of complex organic molecules necessitates reliable methods for verifying the structure of intermediates and final products. 2-Bromo-4-(methylsulfonyl)phenol, with its distinct arrangement of a hydroxyl, a bromine, and a methylsulfonyl group on a benzene ring, presents a unique set of analytical signatures. The electron-withdrawing nature of the methylsulfonyl group, in contrast to the electron-donating methyl group in 2-Bromo-4-methylphenol, significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic properties. This guide will explore these differences through a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

A direct comparison of the spectroscopic data of 2-Bromo-4-(methylsulfonyl)phenol and 2-Bromo-4-methylphenol highlights the diagnostic shifts and patterns that are critical for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[1] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-4-methylphenol in CDCl₃ exhibits distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.[2] The aromatic region typically shows a singlet and two doublets, corresponding to the three protons on the substituted ring. The methyl group appears as a sharp singlet around 2.27 ppm.[2]

For 2-Bromo-4-(methylsulfonyl)phenol, we anticipate a downfield shift of the aromatic protons compared to 2-Bromo-4-methylphenol. This is due to the strong electron-withdrawing effect of the methylsulfonyl group, which deshields the aromatic protons. The methyl protons of the sulfonyl group are also expected to appear as a singlet, but at a chemical shift different from the methyl group in the alternative compound.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of 2-Bromo-4-methylphenol, the carbon atoms of the aromatic ring resonate at characteristic chemical shifts, with the carbon bearing the methyl group appearing at approximately 20.19 ppm.[2]

The presence of the methylsulfonyl group in 2-Bromo-4-(methylsulfonyl)phenol will induce significant shifts in the ¹³C NMR spectrum. The carbon atom directly attached to the sulfonyl group is expected to be shifted downfield. Furthermore, the electronic effect of the sulfonyl group will influence the chemical shifts of the other aromatic carbons, providing a distinct fingerprint for the molecule.

Table 1: Comparison of NMR Data

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-Bromo-4-(methylsulfonyl)phenol Predicted: Aromatic protons downfield of 2-Bromo-4-methylphenol, singlet for SO₂CH₃ protons.Predicted: Downfield shifts for aromatic carbons, especially C-SO₂CH₃.
2-Bromo-4-methylphenol 7.27 (s, 1H), 7.01 (d, J = 8.25 Hz, 1H), 6.90 (d, J = 8.24 Hz, 1H), 5.37 (s, 1H, OH), 2.27 (s, 3H, CH₃)[2]150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

The FTIR spectrum of 2-Bromo-4-methylphenol displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[4][5] Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[4] The C-Br stretching frequency is typically found in the lower wavenumber region.

For 2-Bromo-4-(methylsulfonyl)phenol, in addition to the phenolic O-H and aromatic C-H and C=C stretching bands, the most prominent and diagnostic peaks will be those corresponding to the sulfonyl group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These intense absorptions are a clear indicator of the presence of the methylsulfonyl moiety.

Table 2: Comparison of Key FTIR Absorptions (cm⁻¹)

Functional Group 2-Bromo-4-(methylsulfonyl)phenol (Predicted) 2-Bromo-4-methylphenol (Experimental)
O-H Stretch (Phenolic) ~3400 (broad)~3400 (broad)[4][5]
C-H Stretch (Aromatic) ~3100-3000~3030[4]
S=O Asymmetric Stretch ~1350-1300 (strong)N/A
S=O Symmetric Stretch ~1160-1120 (strong)N/A
C=C Stretch (Aromatic) ~1600, ~1500~1590, ~1490[4]
C-Br Stretch ~600-500~620[4]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[6][7]

The mass spectrum of 2-Bromo-4-methylphenol shows a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine atom.[6][7] Common fragmentation pathways include the loss of a methyl radical and the cleavage of the C-Br bond.

For 2-Bromo-4-(methylsulfonyl)phenol, the molecular ion peak will also exhibit the characteristic bromine isotopic pattern. The fragmentation pattern is expected to be dominated by the loss of the methylsulfonyl group or fragments thereof. The cleavage of the C-S bond and the loss of SO₂ are anticipated to be significant fragmentation pathways, providing clear evidence for the presence of the methylsulfonyl group.

Table 3: Comparison of Mass Spectrometry Data

Compound Molecular Weight Key Fragmentation Pathways (Predicted/Observed)
2-Bromo-4-(methylsulfonyl)phenol 250.10 g/mol Predicted: Loss of •CH₃SO₂, loss of SO₂, cleavage of C-Br bond.
2-Bromo-4-methylphenol 187.03 g/mol Loss of •CH₃, loss of Br•.[6][7]

Experimental Protocols

To ensure the reliability of the spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two KBr plates.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound.

Structural Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2-Bromo-4-(methylsulfonyl)phenol NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the synthesis and structural confirmation of 2-Bromo-4-(methylsulfonyl)phenol.

Conclusion

The structural confirmation of 2-Bromo-4-(methylsulfonyl)phenol relies on a multi-technique spectroscopic approach. While sharing some similarities with its structural analog, 2-Bromo-4-methylphenol, the presence of the methylsulfonyl group introduces distinct and diagnostic features in its NMR, FTIR, and mass spectra. The downfield shifts in the NMR spectra, the strong S=O stretching vibrations in the FTIR spectrum, and the characteristic fragmentation pattern in the mass spectrum provide a triad of evidence for the unambiguous identification of 2-Bromo-4-(methylsulfonyl)phenol. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently confirm the structure of this important synthetic intermediate.

References

  • PubChem. 2-Bromo-4-methylphenol. [Link]

  • Beilstein Journals. Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

  • NIST. Phenol, 2-bromo-4-methyl-. [Link]

Sources

comparing synthetic routes to 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol is a critical intermediate in the synthesis of pharmacologically active agents, particularly GPR119 agonists and COX-2 inhibitors. Its structural core—a phenol ring substituted with an electron-withdrawing sulfone and a halogen—presents a classic challenge in electrophilic aromatic substitution: regioselectivity .

While the hydroxyl group strongly activates the ring, the para-methylsulfonyl group significantly deactivates it. Furthermore, the directing effects of both groups (OH: ortho/para;


: meta) converge on the positions ortho to the phenol (C2 and C6). Consequently, the primary synthetic risk is over-bromination  to the 2,6-dibromo species.

This guide objectively compares two synthetic routes:

  • Direct Regioselective Bromination (Route A): A single-step protocol utilizing N-bromosuccinimide (NBS) and p-toluenesulfonic acid (pTsOH) to enforce mono-substitution.

  • Sulfide Oxidation Pathway (Route B): A two-step sequence starting from 4-(methylthio)phenol, offering robust control at the cost of step count.

Route Analysis & Protocols

Route A: Direct Regioselective Bromination (Recommended)

This route is the most direct, converting 4-(methylsulfonyl)phenol to the product in a single step. Historically, using elemental bromine (


) in acetic acid leads to significant amounts of 2,6-dibromo-4-(methylsulfonyl)phenol due to the high reactivity of the phenolate species. The modern "Expert" approach utilizes NBS catalyzed by pTsOH in a polar protic solvent , which suppresses di-bromination by controlling the concentration of the active electrophile.
Mechanism

The hydroxyl group activates the ortho positions (C2/C6). The sulfone at C4 deactivates the ring but directs meta (also C2/C6). The pTsOH catalyst is hypothesized to activate NBS via protonation or hydrogen bonding, while the solvent (methanol or acetonitrile) modulates the reactivity of the phenol.

Experimental Protocol
  • Reagents: 4-(methylsulfonyl)phenol (1.0 eq), N-Bromosuccinimide (NBS, 1.0–1.05 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Methanol (ACS grade).

  • Procedure:

    • Charge a round-bottom flask with 4-(methylsulfonyl)phenol (10 mmol) and pTsOH (1 mmol) in Methanol (50 mL).

    • Cool the solution to 0°C to further suppress over-bromination.

    • Dissolve NBS (10.5 mmol) in Methanol (20 mL) and add it dropwise over 30–45 minutes. Critical: Rapid addition favors local high concentrations and di-bromination.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Quench: Add saturated aqueous sodium thiosulfate (

      
      ) to neutralize unreacted active bromine.
      
    • Workup: Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if >5% di-bromo impurity is present.

  • Typical Yield: 85–92%[3]

  • Purity: >98% (with <2% di-bromo impurity)

Route B: The Sulfide Oxidation Pathway

This route circumvents the deactivating effect of the sulfone during the bromination step. By starting with 4-(methylthio)phenol, the substrate contains two activating groups (OH and SMe), making the ring highly reactive towards bromination. The sulfide is then selectively oxidized to the sulfone.

Mechanism[3][4][5]
  • Bromination: In 4-(methylthio)phenol, the OH group (strong activator) dominates the directing effect over the SMe group (weaker activator). Bromination occurs exclusively ortho to the OH.

  • Oxidation: The sulfide is oxidized to the sulfone using Oxone or Hydrogen Peroxide. Note: Phenols are susceptible to oxidation (to quinones), so mild oxidants or pH control is required.

Experimental Protocol

Step 1: Bromination

  • Reagents: 4-(methylthio)phenol (1.0 eq),

    
     (1.0 eq), DCM or 
    
    
    
    .
  • Procedure:

    • Dissolve 4-(methylthio)phenol in DCM at 0°C.

    • Add

      
       (1.0 eq) in DCM dropwise. The reaction is instantaneous.
      
    • Wash with

      
       solution, dry, and concentrate to yield 2-bromo-4-(methylthio)phenol.
      

Step 2: Oxidation

  • Reagents: 2-bromo-4-(methylthio)phenol, Oxone® (2.5 eq), Methanol/Water (1:1).

  • Procedure:

    • Dissolve the intermediate in MeOH/Water.

    • Add Oxone portion-wise at room temperature. Stir for 4–6 hours.

    • Filter off the potassium salts precipitate.

    • Concentrate the filtrate to remove MeOH, then extract the aqueous residue with EtOAc.

    • Dry and concentrate to obtain 2-bromo-4-(methylsulfonyl)phenol.

  • Typical Yield: 75–80% (over 2 steps)

  • Purity: High (Di-bromination is less of an issue, but sulfoxide byproducts must be monitored).

Comparative Analysis

The following table summarizes the key performance metrics for both routes.

MetricRoute A: Direct BrominationRoute B: Sulfide Oxidation
Step Count 1 Step2 Steps
Atom Economy High (Succinimide is the only major byproduct)Moderate (Oxidant waste generated)
Regioselectivity Critical Control Point : Requires slow addition and catalyst to avoid di-bromo species.High : The sulfide intermediate directs cleanly; oxidation is chemoselective.
Cost Low (Commercial sulfone is cheap; NBS is standard).Moderate (Requires Oxone/oxidant and extra workup).
Scalability Excellent.[1] NBS/pTsOH scales well in batch reactors.Good, but filtration of Oxone salts can be tedious at kg scale.
Safety Safer (NBS is a solid, easier to handle than liquid

).
Moderate (Exothermic oxidation; handling

in step 1).

Visualizing the Pathways

The following diagrams illustrate the reaction logic and decision-making process.

Reaction Schemes

SyntheticRoutes StartA 4-(methylsulfonyl)phenol Product 2-Bromo-4-(methylsulfonyl)phenol (Target) StartA->Product Major Pathway SideProduct 2,6-Dibromo-4-(methylsulfonyl)phenol (Impurity) StartA->SideProduct Over-bromination ReagentA NBS / pTsOH MeOH, 0°C StartB 4-(methylthio)phenol InterB 2-Bromo-4-(methylthio)phenol StartB->InterB Step 1: Bromination InterB->Product Step 2: Oxidation Step1B Br2 / DCM Step2B Oxone / MeOH:H2O

Figure 1: Comparative reaction schemes. Route A offers a direct path but risks over-bromination. Route B is stepwise and highly selective.

Decision Logic for Process Chemists

DecisionTree Start Select Synthetic Route Q1 Is 4-(methylsulfonyl)phenol commercially available? Start->Q1 Q2 Is strict <0.5% di-bromo purity required? Q1->Q2 No (Start from Sulfide) RouteA Choose Route A (NBS/pTsOH) Q1->RouteA Yes Q2->RouteA No (Purification acceptable) RouteB Choose Route B (Sulfide Oxidation) Q2->RouteB Yes (High Selectivity needed)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on material availability and purity requirements.

References

  • BenchChem. 2,6-Dibromo-4-(methylsulfonyl)phenol | Structure & Reactivity. Retrieved from .

  • Organic Syntheses. o-Bromophenol Preparation (General Phenol Bromination Protocols). Org. Synth. 1933, 13, 20. Retrieved from .

  • Govan, J. et al.Selective Mono-Bromination of Phenols using NBS/pTsOH. MDPI Molbank, 2016. (General methodology applied to Route A).
  • PubChem. 2-Bromo-4-methylphenol (Analogous Chemistry & Safety Data). CID 23109. Retrieved from .

  • Vertex AI Search.Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid derivatives. (Contextual background for sulfone stability).

Sources

2-Bromo-4-(methylsulfonyl)phenol: A Comparative Analysis of Physicochemical Properties and Reactivity Against Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Abstract

For researchers, scientists, and professionals in drug development, the selection of halogenated phenolic compounds is a critical decision that dictates synthetic strategy and influences the physicochemical properties of target molecules. This guide provides an in-depth, objective comparison between 2-Bromo-4-(methylsulfonyl)phenol and other key brominated phenols. We will dissect the nuanced interplay of electronic and steric effects on acidity, reactivity in electrophilic aromatic substitution, and performance in palladium-catalyzed cross-coupling reactions. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in making informed decisions for their synthetic and medicinal chemistry programs.

Introduction

Substituted phenols are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of a bromine atom onto the phenol ring provides a versatile synthetic handle for further molecular elaboration, most notably through cross-coupling reactions.[1][2][3] However, the "performance" of a brominated phenol is not monolithic; it is profoundly influenced by the presence and nature of other substituents on the aromatic core.

This guide focuses on 2-Bromo-4-(methylsulfonyl)phenol, a compound distinguished by the presence of a strongly electron-withdrawing methylsulfonyl (sulfone) group. The sulfone motif is increasingly recognized in medicinal chemistry for its ability to act as a hydrogen bond acceptor and modulate pharmacokinetic properties.[4][5] To understand its unique chemical personality, we will compare it against a curated set of alternative brominated phenols: 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2-bromo-4-methylphenol. This selection allows for a systematic evaluation of:

  • Positional Isomerism: The impact of bromine's location relative to the hydroxyl group.

  • Degree of Halogenation: The effect of single versus multiple bromine substituents.

  • Electronic Modulation: The contrast between an electron-donating group (methyl) and a strongly electron-withdrawing group (methylsulfonyl) at the para-position.

Chapter 1: A Comparative Analysis of Physicochemical Properties

The electronic nature of substituents directly governs the physicochemical properties of the phenol, most notably its acidity (pKa). The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Electron-withdrawing groups (EWGs) stabilize the negative charge of the phenoxide ion, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, leading to a weaker acid (higher pKa).[6]

The substituents under review exert influence through two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric, +M) effect.

  • Hydroxyl (-OH): Weakly electron-withdrawing by induction, but strongly electron-donating by resonance. Overall, it is a powerful activating group.[7]

  • Bromine (-Br): Strongly electron-withdrawing by induction, but weakly electron-donating by resonance. Overall, it is a deactivating group.[6]

  • Methyl (-CH₃): Electron-donating through induction and hyperconjugation.

  • Methylsulfonyl (-SO₂Me): Strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group.

Comparative Data Summary

The table below summarizes key physicochemical properties of our selected compounds, illustrating the impact of these electronic effects.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)
2-Bromo-4-(methylsulfonyl)phenol 251.10[8][9]N/A~6-7 (Estimated)
2-Bromophenol 173.0158.4
4-Bromophenol 173.01[10][11]63-67[1][10]9.17 - 9.34[6][12]
2,4-Dibromophenol 251.9035-38[13]7.8[14]
2-Bromo-4-methylphenol 187.03[15]N/A (Liquid at RT)~10 (Estimated)

Note: The pKa for 2-Bromo-4-(methylsulfonyl)phenol is estimated to be significantly lower than other brominated phenols due to the potent electron-withdrawing nature of the methylsulfonyl group, which greatly stabilizes the phenoxide anion. The pKa for 2-Bromo-4-methylphenol is estimated to be higher than phenol (pKa ~9.95) due to the electron-donating methyl group.

Chapter 2: Synthesis Strategies for Brominated Phenols

The synthesis of brominated phenols is typically achieved through the electrophilic aromatic substitution of a corresponding phenol.[16] The high reactivity of the phenol ring, activated by the hydroxyl group, often necessitates mild conditions to control the extent and regioselectivity of bromination.[7][17]

General Synthesis Workflow

A common laboratory-scale approach involves the direct bromination of a phenol using a brominating agent in a suitable solvent. The choice of solvent and temperature is critical for controlling selectivity, especially when aiming for mono-bromination.[18][19]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Product start Phenol or Substituted Phenol reaction Electrophilic Aromatic Substitution start->reaction 1. Reactant reagents Brominating Agent (e.g., Br₂, NBS) + Solvent (e.g., CCl₄, CH₂Cl₂, AcOH) reagents->reaction 2. Addition conditions Controlled Temperature (e.g., 0°C to RT) conditions->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup 3. Quench & Isolate purification Purification (e.g., Column Chromatography, Distillation, Recrystallization) workup->purification 4. Purify product Brominated Phenol Product purification->product 5. Final Product

Caption: General workflow for the synthesis of brominated phenols.

Experimental Protocol: Synthesis of 2-Bromo-4-methylphenol

This protocol details the regioselective mono-bromination of 4-methylphenol (p-cresol). The para-position is blocked by the methyl group, directing bromination to one of the ortho-positions.

Materials:

  • 4-methylphenol (p-cresol)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Dissolve 4-methylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction mixture will typically decolorize as the bromine is consumed.[20][21][22]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color should disappear.

  • Neutralization & Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-bromo-4-methylphenol by vacuum distillation or column chromatography to obtain the final product.

Chapter 3: Comparative Reactivity in Key Transformations

The true utility of these building blocks is revealed in their downstream reactivity. The electronic environment of the aromatic ring dictates its susceptibility to further modification.

Electrophilic Aromatic Substitution (EAS)

The rate and regioselectivity of EAS reactions (e.g., nitration, further bromination) are governed by the activating/deactivating and directing effects of the substituents already on the ring.

  • Activating/Deactivating Effects: The -OH group is a powerful activator, making the phenol ring much more reactive than benzene.[7][17] In contrast, -Br and especially -SO₂Me are deactivators. Therefore, the order of reactivity towards electrophiles is generally: 2-Bromo-4-methylphenol > 4-Bromophenol ≈ 2-Bromophenol > 2,4-Dibromophenol >> 2-Bromo-4-(methylsulfonyl)phenol

  • Directing Effects: The -OH, -Br, and -CH₃ groups are all ortho, para-directors. The powerful -SO₂Me group is a meta-director. This leads to predictable outcomes for further substitution.

G cluster_activating Activating / Ortho, Para-Directing cluster_deactivating_op Deactivating / Ortho, Para-Directing cluster_deactivating_m Strongly Deactivating / Meta-Directing OH -OH A Aromatic Ring (Phenol Core) OH->A CH3 -CH3 CH3->A Br -Br Br->A SO2Me -SO2Me SO2Me->A EAS Electrophilic Aromatic Substitution A->EAS OrthoPara Substitution at Ortho/Para Positions EAS->OrthoPara Directed by -OH, -CH3, -Br Meta Substitution at Meta Position EAS->Meta Directed by -SO2Me

Caption: Directing effects of substituents in electrophilic aromatic substitution.

For 2-Bromo-4-(methylsulfonyl)phenol, the ring is strongly deactivated. The directing effects are conflicting: the -OH and -Br groups direct ortho/para to themselves, while the -SO₂Me group directs meta to itself. The powerful activating effect of the hydroxyl group will likely dominate, directing an incoming electrophile to the positions ortho to it (C6). However, the overall deactivation means that forcing conditions would be required for any subsequent EAS reaction.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron species and an organic halide.[23][24] In this context, the brominated phenol serves as the electrophilic partner. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[24][25]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation Product Ar-R (Coupled Product) TM_complex->Product Reductive Elimination Product->Pd0 ArBr Ar-Br (Bromophenol) ArBr->OA_complex Boronic R-B(OH)₂ (Boronic Acid) + Base Boronic->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical first step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-bromine bond. The rate of this step is sensitive to the electronic nature of the aryl bromide. Electron-withdrawing groups on the aromatic ring make the carbon atom attached to the bromine more electrophilic, which can facilitate the oxidative addition step.[25]

Therefore, in the context of Suzuki-Miyaura coupling, the expected order of reactivity is reversed from that of EAS: 2-Bromo-4-(methylsulfonyl)phenol > 2,4-Dibromophenol > 4-Bromophenol ≈ 2-Bromophenol > 2-Bromo-4-methylphenol

The potent electron-withdrawing sulfone group in 2-Bromo-4-(methylsulfonyl)phenol makes it a highly attractive substrate for palladium-catalyzed cross-coupling reactions, likely requiring milder conditions and proceeding with higher efficiency compared to its more electron-rich counterparts.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol

This protocol describes a general procedure for coupling 4-bromophenol with an arylboronic acid.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Schlenk flask, condenser, nitrogen/argon line.

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromophenol, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to reflux (e.g., 80-100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromophenol is consumed.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the biaryl product.

Conclusion

The choice between 2-Bromo-4-(methylsulfonyl)phenol and other brominated phenols is a strategic decision contingent on the desired synthetic outcome.

  • For subsequent electrophilic aromatic substitution, where high ring reactivity is paramount, electron-rich phenols like 2-bromo-4-methylphenol are superior. 2-Bromo-4-(methylsulfonyl)phenol, with its strongly deactivated ring, is a poor candidate for this class of reactions.

  • For palladium-catalyzed cross-coupling reactions, the opposite holds true. 2-Bromo-4-(methylsulfonyl)phenol emerges as a superior substrate. Its electron-deficient nature facilitates the critical oxidative addition step, promising higher reactivity and efficiency. This makes it an excellent choice for building complex molecular architectures, particularly in drug discovery programs where the incorporation of a polar methylsulfonyl group is also desirable for its potential to improve ADME properties.

By understanding the fundamental principles of substituent effects, researchers can harness the distinct chemical personalities of these valuable building blocks to accelerate their research and development efforts.

References

A comprehensive list of all sources cited within this guide.

  • Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
  • ChemicalBook. (2026). 4-Bromophenol | 106-41-2.
  • PubChem. 4-Bromophenol | C6H5BrO | CID 7808.
  • ACS Publications.
  • PMC. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • ChemicalBook. 2-Bromophenol synthesis.
  • Organic Syntheses. o-BROMOPHENOL.
  • Chemistry Stack Exchange. (2019).
  • Chem-Impex. 4-Bromophenol.
  • JC Chemistry Tuition. Comparing Electrophilic Substitution with Different Substituents.
  • Chem-Impex. 2,4-Dibromophenol.
  • CK-12 Foundation.
  • PMC. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Turkish Journal of Chemistry.
  • JSMol. (2011). 2,4,6-Tribromophenol - Molecule of the Month.
  • BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • Vaia.
  • Ottokemi. 4-Bromo phenol, 98% 106-41-2 India.
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Sigma-Aldrich. 2-Bromophenol for synthesis 95-56-7.
  • Taylor & Francis Online. (2010).
  • ResearchGate.
  • Royal Society of Chemistry. (2018).
  • YouTube. (2021).
  • Sigma-Aldrich. 2,4-Dibromophenol 95 615-58-7.
  • Khan Academy.
  • Fisher Scientific.
  • Google Patents.
  • PubChem. 2,4-Dibromophenol | C6H4Br2O | CID 12005.
  • The Good Scents Company. 2,4-dibromophenol, 615-58-7.
  • Chemable. 2-bromo-4-(methylsulfonyl)phenol.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • CymitQuimica. CAS 6627-55-0: 2-Bromo-4-methylphenol.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...
  • QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Lianhe Aigen Pharma Co., Ltd. 2-bromo-4-methylsulfonylphenol.
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.
  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
  • Google Patents.
  • PubChem. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2025). The importance of sulfur-containing motifs in drug design and discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Patsnap. (2010).

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spectroscopic analysis of 2-Bromo-4-(methylsulfonyl)phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic analysis of 2-Bromo-4-(methylsulfonyl)phenol, focusing on distinguishing it from potential regioisomers.

Executive Summary

Target Molecule: 2-Bromo-4-(methylsulfonyl)phenol CAS: 116548-88-2 (Generic reference for structure) Molecular Formula: C


H

BrO

S Molecular Weight: 251.10 g/mol

This guide provides a technical workflow for the structural validation of 2-Bromo-4-(methylsulfonyl)phenol. In drug discovery, this scaffold is a critical intermediate for sulfonamide-based inhibitors. The primary challenge in its synthesis—typically via the bromination of 4-(methylsulfonyl)phenol—is confirming the regioselectivity of the halogenation.

While the hydroxyl group (-OH) is a strong ortho, para-director, the para position is blocked by the methylsulfonyl group (-SO


Me). Consequently, bromination occurs predominantly at the ortho position (C2). However, distinguishing the target 2-bromo  isomer from potential 3-bromo  or 2,6-dibromo  byproducts requires precise spectroscopic interpretation.

Comparative Strategy: Isomer Differentiation

The core objective is to distinguish the 1,2,4-substitution pattern of the target from other possibilities.

FeatureTarget: 2-Bromo-4-(methylsulfonyl)phenol Isomer: 2-Bromo-5-(methylsulfonyl)phenol
Substitution 1,2,4-trisubstituted1,2,5-trisubstituted
Proton Environment H3, H5, H6H3, H4, H6
Coupling Logic H5 couples to H6 (ortho) and H3 (meta). H6 couples to H5 (ortho). H3 couples to H5 (meta).H3 and H4 couple (ortho). H6 is isolated (para to H3, meta to H4).
Key NMR Signal No Singlets. Pattern is d, dd, d.[1]One Singlet. H6 appears as a singlet (or fine doublet).

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Recommended for solubility and OH visibility) or CDCl

.
Predicted Chemical Shifts & Splitting Patterns

The electron-withdrawing nature of the sulfonyl group (-SO


Me) shifts ortho protons downfield significantly compared to phenol.
ProtonPositionMultiplicityCoupling (

Hz)
Shift (

ppm)*
Structural Assignment
H-3 ortho to Br, ortho to SO

Doublet (d)

8.0 – 8.1 Deshielded by both Br and SO

. Appears most downfield.
H-5 meta to OH, ortho to SO

Doublet of Doublets (dd)

,

7.7 – 7.8 Distinctive "dd" pattern confirms 1,2,4-substitution.
H-6 ortho to OHDoublet (d)

7.1 – 7.2 Shielded by the adjacent OH group.
-SO

CH

MethylSinglet (s)-3.1 – 3.2 Characteristic methyl sulfone singlet.
-OH PhenolicBroad Singlet (br s)-10.5 – 11.0 Exchangeable; shift varies with concentration/solvent.

*Note: Values are representative estimates based on substituent additivity rules relative to 4-(methylsulfonyl)phenol.

Infrared Spectroscopy (FT-IR)

IR is less specific for regioisomerism but critical for functional group validation.

  • O-H Stretch: 3200–3400 cm

    
     (Broad, H-bonded).
    
  • C-H Stretch (Aromatic): 3000–3100 cm

    
    .
    
  • SO

    
     Stretches (Diagnostic): 
    
    • Asymmetric: ~1290–1310 cm

      
      
      
    • Symmetric: ~1130–1150 cm

      
      
      
  • C-Br Stretch: ~600–700 cm

    
     (Often obscured in fingerprint region).
    
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode preferred for phenols) or EI.

  • Molecular Ion: [M-H]

    
     = 249/251 (1:1 ratio).
    
  • Isotope Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet for the molecular ion peaks at

    
     250 and 252 (in EI) or 249/251 (in ESI-).
    
    • Check: If you see a 1:2:1 triplet pattern, you have formed the 2,6-dibromo byproduct.

Experimental Workflow: Decision Tree

This workflow validates the identity of the synthesized material.[2]

G Start Crude Product (Bromination of 4-SO2Me-Phenol) MS_Check Step 1: Mass Spec (ESI-) Start->MS_Check Iso_Pattern Isotope Pattern Analysis MS_Check->Iso_Pattern Mono 1:1 Ratio (249/251) Mono-bromo Iso_Pattern->Mono Target Mass Di 1:2:1 Ratio Di-bromo Impurity Iso_Pattern->Di Over-bromination NMR_Check Step 2: 1H NMR (DMSO-d6) Mono->NMR_Check Arom_Reg Analyze Aromatic Region (7.0 - 8.5 ppm) NMR_Check->Arom_Reg Singlet Contains Isolated Singlet? Arom_Reg->Singlet Yes_Singlet Isomer: 2-Bromo-5-SO2Me (Or other meta-subst) Singlet->Yes_Singlet Yes (H6 isolated) No_Singlet Pattern: d, dd, d Singlet->No_Singlet No (All coupled) Confirm CONFIRMED TARGET 2-Bromo-4-(methylsulfonyl)phenol No_Singlet->Confirm

Figure 1: Analytical decision matrix for confirming the regiochemistry of brominated sulfonylphenols.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of aromatic coupling constants.

  • Mass: Weigh ~5-10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Phenolic protons often exchange rapidly in CDCl

      
      , becoming broad or invisible. DMSO forms hydrogen bonds with the -OH, sharpening the peak and preventing exchange, allowing integration verification (1H).
      
  • Acquisition:

    • Scans: 16–64.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation for accurate integration).
      
    • Processing: Apply slight exponential window function (LB = 0.3 Hz) to reduce noise without broadening couplings.

Protocol B: Rapid Purity Check (TLC/UV)

Objective: Quick qualitative assessment before spectral workup.

  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (60:40).

    • Note: The polar sulfonyl and phenol groups make this compound relatively polar.

  • Visualization:

    • UV (254 nm): Strong absorption due to conjugated aromatic system.

    • Stain: KMnO

      
       (oxidizes phenol) or Iodine.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Analogous Compounds (2-Bromo-4-methylphenol).

  • PubChem Database. Compound Summary for 2-Bromo-4-(methylsulfonyl)phenol. National Center for Biotechnology Information.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules in NMR).
  • World Intellectual Property Organization. Patent WO2015058160A1: Bromodomain inhibitors. (Contains synthesis and NMR data for analogous sulfonyl phenol intermediates).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth technical overview of the purity assessment of 2-Bromo-4-(methylsulfonyl)phenol, a key building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities can significantly impact the biological activity and toxicological profile of the final active pharmaceutical ingredient (API).[2][3] Therefore, a robust and multi-faceted analytical approach is paramount to ensure the integrity of this crucial intermediate.

This guide, structured from the perspective of a senior application scientist, will navigate through the principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of these methods. Furthermore, we will explore alternative compounds and offer a data-driven comparison to aid in the selection of the most suitable molecule for your research needs.

The Analytical Imperative: A Multi-Technique Approach to Purity Validation

A single analytical technique is often insufficient to fully characterize the purity of a complex organic molecule like 2-Bromo-4-(methylsulfonyl)phenol. A comprehensive strategy, leveraging the orthogonal strengths of different methods, is essential for a complete impurity profile.[2][3] This guide advocates for a workflow that combines chromatographic separation with spectroscopic identification.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Screening & Quantification cluster_2 Structural Confirmation & Absolute Purity cluster_3 Data Analysis & Reporting Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Primary Analysis GC_MS GC-MS Sample->GC_MS Volatile Impurities qNMR qNMR Sample->qNMR Absolute Purity LC_MSMS LC-MS/MS HPLC_UV->LC_MSMS Impurity Characterization Purity_Report Purity Report & Impurity Profile HPLC_UV->Purity_Report Quantitative Data GC_MS->Purity_Report Impurity Identification qNMR->Purity_Report Structural Confirmation LC_MSMS->Purity_Report Detailed Structure

Caption: A comprehensive analytical workflow for the purity assessment of 2-Bromo-4-(methylsulfonyl)phenol.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds like 2-Bromo-4-(methylsulfonyl)phenol.[4] Its high resolution and sensitivity make it ideal for separating the main compound from its structurally similar impurities.

Rationale for Method Design

The selection of a C18 reversed-phase column is based on the hydrophobic nature of the brominated aromatic ring of the analyte. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient for effective separation. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring sharp, symmetrical peaks.[1] UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-4-(methylsulfonyl)phenol sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.[5] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

The Necessity of Derivatization

Phenols, due to their polar nature and active hydrogen, can exhibit poor peak shape and tailing in GC analysis. Derivatization is often employed to block the active proton of the hydroxyl group, thereby increasing volatility and improving chromatographic performance. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the 2-Bromo-4-(methylsulfonyl)phenol sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Principle of Self-Validation

By using a certified internal standard of known purity and concentration, the purity of the target analyte can be calculated with high accuracy and precision. This method is self-validating as it relies on the fundamental properties of NMR spectroscopy.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-4-(methylsulfonyl)phenol sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Analytical Techniques

FeatureHPLC-UVGC-MS¹H-qNMR
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Primary Use Quantification of non-volatile impurities and main component purity.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination and structural confirmation.
Advantages High throughput, robust, and widely available.[9]High sensitivity and specificity for impurity identification.[5]Primary method, no need for analyte-specific reference standards, provides structural information.[6][8]
Limitations Requires a reference standard for quantification of specific impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower throughput, requires a high-field NMR spectrometer and a certified internal standard.

Potential Impurities in 2-Bromo-4-(methylsulfonyl)phenol

Understanding the synthetic route is crucial for predicting potential impurities. A likely synthesis involves the bromination of 4-(methylsulfonyl)phenol.

Synthesis and Impurities cluster_impurities Potential Impurities Start 4-(Methylsulfonyl)phenol Product 2-Bromo-4-(methylsulfonyl)phenol Start->Product Reagent Brominating Agent (e.g., Br2) Reagent->Product Impurity1 Unreacted Starting Material (4-(Methylsulfonyl)phenol) Product->Impurity1 Incomplete Reaction Impurity2 Dibrominated Product (2,6-Dibromo-4-(methylsulfonyl)phenol) Product->Impurity2 Over-bromination Impurity3 Isomeric Product (3-Bromo-4-(methylsulfonyl)phenol) Product->Impurity3 Side Reaction

Caption: Potential impurities arising from the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Common impurities may include:

  • Unreacted Starting Material: 4-(Methylsulfonyl)phenol.[10]

  • Over-brominated Products: Such as 2,6-dibromo-4-(methylsulfonyl)phenol.

  • Isomeric Byproducts: Positional isomers like 3-bromo-4-(methylsulfonyl)phenol.

  • Residual Solvents: From the reaction and purification steps.

Comparison with Alternative Compounds

The choice of a building block in drug discovery is often a balance between synthetic accessibility, biological activity, and physicochemical properties. Here, we compare 2-Bromo-4-(methylsulfonyl)phenol with some of its close analogs.

CompoundStructureKey Features & Potential Applications
2-Bromo-4-(methylsulfonyl)phenol BrC₆H₃(OH)SO₂CH₃The methylsulfonyl group can act as a hydrogen bond acceptor and may enhance solubility. The bromo substituent provides a handle for further synthetic modifications (e.g., cross-coupling reactions).
2-Chloro-4-(methylsulfonyl)phenol ClC₆H₃(OH)SO₂CH₃The chloro analog may exhibit different reactivity in cross-coupling reactions and could have a slightly altered electronic and lipophilic profile, potentially impacting biological activity.[11][12][13]
2-Bromo-4-methylphenol BrC₆H₃(OH)CH₃The methyl group is more lipophilic than the methylsulfonyl group and lacks its hydrogen bonding capability. This may lead to different solubility and binding characteristics.[6][8]
4-(Methylsulfonyl)phenol C₆H₄(OH)SO₂CH₃The un-brominated parent compound. It is less reactive in cross-coupling reactions but may serve as a useful control compound in biological assays.[14]

The selection between these alternatives will depend on the specific goals of the research. For instance, if a subsequent cross-coupling reaction is planned, the reactivity of the bromo versus chloro substituent will be a key consideration. If modulation of solubility and hydrogen bonding potential is desired, the methylsulfonyl group offers advantages over a simple methyl group.

Conclusion

The purity assessment of 2-Bromo-4-(methylsulfonyl)phenol is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-pronged analytical strategy, combining the strengths of HPLC for routine purity, GC-MS for volatile impurity identification, and qNMR for absolute purity determination, provides a robust and self-validating system. By understanding the potential impurities arising from the synthesis and having a clear analytical strategy to detect and quantify them, researchers can proceed with confidence in the integrity of their starting materials. Furthermore, a careful consideration of the properties of alternative compounds can lead to more informed decisions in the design and execution of drug discovery programs.

References

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Retrieved from [Link]

  • Chemable. (n.d.). 2-bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-(methylsulfonyl)phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • International Journal for Scientific Research & Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • PMC. (2021). Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • EPA. (2000). Method 8041A. Retrieved from [Link]

  • MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Dartmouth Digital Commons. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • ResearchGate. (2025). Biological activities of natural halogen compounds. Retrieved from [Link]

  • PMC. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Academic Journals. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Retrieved from [Link]

  • Eureka. (2010). Preparation of 2-bromo-4-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]

  • Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • EXPERIMENT 6 ASSAY FOR PHENOL. (n.d.). Retrieved from [Link]

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validation of analytical methods for 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4-(methylsulfonyl)phenol

For researchers, scientists, and drug development professionals, the rigorous quantification of chemical intermediates is a cornerstone of pharmaceutical quality control. 2-Bromo-4-(methylsulfonyl)phenol, as a potential intermediate in complex syntheses, requires robust analytical methods to ensure reaction monitoring, purity assessment, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of these analytical methods is not merely a procedural step but a systematic process of demonstrating that a method is fit for its intended purpose.[1][2]

This guide provides a comprehensive comparison of potential analytical techniques for 2-Bromo-4-(methylsulfonyl)phenol. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][3]

The Modern Approach: The Analytical Procedure Lifecycle

The paradigm for method validation has shifted from a one-time event to a continuous lifecycle approach.[3] This model, championed by the ICH Q14 and Q2(R2) guidelines, begins with the definition of an Analytical Target Profile (ATP) .[3][4] The ATP is a prospective summary of the method's intended purpose and its required performance characteristics, ensuring that the method is designed to be fit-for-purpose from the outset.[3][4]

ATP Analytical Target Profile (ATP) Define method requirements: - Analyte & Matrix - Required Accuracy, Precision, Range Dev Method Development - Select Technique (HPLC, GC) - Optimize Parameters - Assess Robustness ATP->Dev Guides Development Val Method Validation (ICH Q2) - Execute Validation Protocol - Test against Acceptance Criteria Dev->Val Leads to Validation Life Continuous Monitoring - Routine System Suitability - Trend Analysis - Re-validation if needed Val->Life Confirms Fitness for Routine Use

Caption: The Analytical Procedure Lifecycle Model.

Comparison of Primary Analytical Techniques

The selection of the core analytical technique is the first critical decision. For a semi-polar, thermally stable molecule like 2-Bromo-4-(methylsulfonyl)phenol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable options.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5]
Applicability Excellent for non-volatile or thermally labile compounds. The sulfonyl and phenol groups make it well-suited for reversed-phase HPLC.Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and peak shape.[6][7]
Specificity High, especially with UV-Diode Array Detection (DAD) for peak purity analysis.Very high, particularly when coupled with a Mass Spectrometer (MS) for definitive identification.[5]
Sensitivity High (ng to pg levels), depending on the detector (UV, MS).Very high (pg to fg levels), especially with sensitive detectors like Electron Capture Detector (ECD) or MS.
Precision (%RSD) Typically ≤ 1.5% for assays.Typically ≤ 2.0% for assays.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.
Key Advantage Broad applicability without the need for derivatization; non-destructive.Superior resolving power for complex mixtures; definitive identification with MS.
Potential Challenge Finding a suitable solvent that provides good solubility and is compatible with the mobile phase.The analyte must be thermally stable and sufficiently volatile. Degradation in the injector port is a risk.

A Framework for Method Validation

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The following sections detail the experimental protocols for validating a hypothetical Reversed-Phase HPLC (RP-HPLC) method and a GC method for the quantification of 2-Bromo-4-(methylsulfonyl)phenol.

cluster_0 Method Performance Characteristics Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness

Caption: Key Validation Parameters as per ICH Q2(R2).

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. It is the foundational parameter, proving that excipients, impurities, or degradation products do not interfere with the quantification of 2-Bromo-4-(methylsulfonyl)phenol.[8][9]

Experimental Protocol (HPLC & GC)
  • Prepare Samples:

    • A: Diluent/Mobile Phase Blank

    • B: Placebo (a mixture of all formulation components except the analyte)

    • C: 2-Bromo-4-(methylsulfonyl)phenol standard at the target concentration (e.g., 100 µg/mL).

    • D: A spiked sample of placebo with the analyte at the target concentration.

    • E: A sample subjected to forced degradation (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject and analyze all samples using the proposed method. For HPLC-UV, use a Diode Array Detector to assess peak purity. For GC-MS, compare mass spectra.

  • Acceptance Criteria:

    • The blank and placebo samples must show no significant peaks at the retention time of the analyte.

    • The analyte peak in the spiked and forced degradation samples must be free of co-elution from other components (Peak Purity angle < Peak Purity threshold for DAD).

    • The method must be able to separate the analyte from known impurities and degradation products with a resolution (Rs) > 2.0.

Linearity

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the method's response over a specified range. This is essential for accurate quantification across different levels, such as in dose-uniformity or impurity testing.

Experimental Protocol (HPLC & GC)
  • Prepare Standards: Prepare a minimum of five concentrations of 2-Bromo-4-(methylsulfonyl)phenol spanning the expected range.[8] For an assay, this is typically 80% to 120% of the target test concentration.[8][10]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean response versus concentration.

    • Perform a linear regression analysis to calculate the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (r) should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • Visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
80798500801500800000800000
90901000899500900500900333
100100200010010009990001000667
1101100500110250011010001101333
1201203000119900012010001201000
Regression Output Correlation (r): 0.9999Slope: 10005Y-Intercept: 150

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[8][11] It confirms that the method is free from systematic error and can provide a true measure of the analyte's content.

Experimental Protocol (HPLC & GC)
  • Prepare Spiked Samples: Spike a placebo mixture with known amounts of 2-Bromo-4-(methylsulfonyl)phenol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples and a standard solution of known concentration.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for an assay.

    • The relative standard deviation (%RSD) for the recovery at each level should be ≤ 2.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0121.1100.9%
Overall Mean Recovery 100.3%

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol (HPLC & GC)
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 2-Bromo-4-(methylsulfonyl)phenol at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and %RSD for each set of six measurements and for the combined data from both studies.

  • Acceptance Criteria:

    • The %RSD for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision (combined data) should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][12] LOD is the lowest amount that can be detected but not necessarily quantitated. These are critical for impurity analysis.

Experimental Protocol (HPLC & GC)
  • Establishment: The LOQ and LOD can be estimated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Confirmation:

    • Prepare a sample at the estimated LOQ concentration and inject it six times.

    • Confirm that the precision (%RSD) at this concentration is acceptable (typically ≤ 10%).

    • Confirm that the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD.

Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use in different labs and conditions.[1] This is typically evaluated during method development.[1]

Experimental Protocol (HPLC & GC)
  • Identify Parameters: Select critical method parameters and vary them within a small, realistic range.

    • HPLC: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), mobile phase organic composition (±2%).

    • GC: Injector temperature (±10 °C), oven temperature ramp rate (±10%), carrier gas flow rate (±10%).

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria:

    • System suitability criteria (e.g., tailing factor ≤ 2.0, resolution ≥ 2.0) must be met under all varied conditions.

    • The change in analyte response should not be significant.

Conclusion

The validation of an analytical method for 2-Bromo-4-(methylsulfonyl)phenol is a multi-faceted process that underpins the quality and reliability of pharmaceutical development data. While both HPLC and GC present as strong candidates, the final choice depends on the specific requirements defined in the Analytical Target Profile. HPLC is often favored for its versatility and non-destructive nature for polar compounds, whereas GC-MS offers unparalleled specificity for thermally stable analytes.

Regardless of the chosen technique, a validation protocol built on the principles of ICH Q2(R2) is non-negotiable. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can build a self-validating system that ensures data integrity and withstands regulatory scrutiny. This guide provides the framework and the causal logic to develop and validate a method that is not just compliant, but scientifically sound and fit for its intended purpose throughout the product lifecycle.

References

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • Oberlerchner, J. T., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. MDPI. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • San-Juan, F., et al. (2014). 2-bromo-4-methylphenol, a compound responsible for iodine off-flavor in wines. Journal of Agricultural and Food Chemistry, 62(51), 12431-12438. PubMed. Retrieved from [Link]

  • Oberlerchner, J. T., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Oberlerchner, J. T., et al. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Journal of AOAC International, 83(1), 10-21. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • Acedo-Valenzuela, M. I., et al. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Yilmaz, S., & Tuncel, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Scribd. (2011, December 3). 0877-0882 (1225) Validation of Compendial Procedures. Retrieved from [Link]

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A Comparative Guide to Sulfonyl-Substituted Phenols: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonyl-substituted phenols represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of a sulfonyl (-SO₂) group onto a phenolic framework dramatically alters the parent molecule's physicochemical properties and biological activities. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate electronic properties.[1][2] These compounds are found in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[3][4][5][6]

This guide offers a comparative analysis of sulfonyl-substituted phenols, designed for researchers, scientists, and drug development professionals. We will objectively explore key synthesis strategies, compare physicochemical characteristics, and evaluate their diverse biological activities, supported by experimental data and detailed protocols. Our narrative is grounded in established scientific principles to provide actionable insights for your research and development endeavors.

I. Comparative Synthesis Strategies

The strategic synthesis of sulfonyl-substituted phenols can be broadly categorized into two main approaches: O-sulfonylation (formation of sulfonate esters) and C-sulfonylation (formation of a C-S bond).

1. O-Sulfonylation of Phenols: The most direct and widely used method for synthesizing aryl sulfonate esters is the reaction of a phenol with a sulfonyl chloride in the presence of a base.[7][8] This reaction is versatile, and the choice of sulfonyl chloride allows for the introduction of diverse substituents.

  • Causality of Experimental Choices: The base (e.g., triethylamine, pyridine) is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is to prevent hydrolysis of the highly reactive sulfonyl chloride.[9]

2. Electro-oxidative Sulfonylation: A more modern and sustainable approach involves the electro-oxidation of phenols and sodium arenesulfinates.[10] This method avoids the use of sulfonyl chlorides and additional chemical oxidants, proceeding under mild conditions with high efficiency.

3. C-Sulfonylation of Phenols: Introducing the sulfonyl group directly to the aromatic ring is more challenging. One common route involves Friedel-Crafts-type reactions using sulfonyl chlorides with a strong Lewis acid catalyst, though this can suffer from poor regioselectivity. Alternatively, multi-step sequences starting from pre-functionalized phenols are often employed.[11]

Data Presentation: Comparison of Synthetic Routes
Synthetic Method Reactants Key Conditions Advantages Limitations Typical Yields Reference
O-Sulfonylation Phenol, Sulfonyl ChlorideBase (e.g., Et₃N), Aprotic Solvent (e.g., DCM)High yields, readily available starting materials, wide substrate scope.Sulfonyl chlorides can be moisture-sensitive.70-95%[7][12]
Electro-oxidation Phenol, Sodium ArenesulfinateUndivided cell, constant current, MeCN/H₂OSustainable, mild conditions, no chemical oxidants.Requires specialized electrochemical equipment.60-90%[10]
C-Sulfonylation Phenol, Sulfonyl ChlorideLewis Acid (e.g., AlCl₃)Direct C-S bond formation.Often poor regioselectivity, harsh conditions.Variable[11]
Experimental Protocol: General O-Sulfonylation of a Phenol

This protocol provides a robust, self-validating method for synthesizing aryl sulfonate esters, a common class of sulfonyl-substituted phenols.

1. Reaction Setup:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq).
  • Dissolve the phenol in anhydrous dichloromethane (DCM) (approx. 0.2 M).
  • Cool the solution to 0 °C using an ice bath.
  • Add triethylamine (1.5 eq) dropwise to the stirred solution.
  • In a separate flask, dissolve the desired sulfonyl chloride (1.2 eq) in anhydrous DCM.

2. Reaction Execution:

  • Add the sulfonyl chloride solution dropwise to the phenol solution at 0 °C over 15-20 minutes.
  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with DCM.
  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure aryl sulfonate.[8]
Visualization: Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output & Analysis Phenol Substituted Phenol Reaction Stir at 0°C to RT (4-12h) Phenol->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (DCM) Solvent->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO3) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Sulfonyl-Substituted Phenol Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Generalized workflow for the O-sulfonylation of phenols.

II. Physicochemical Properties Analysis

The introduction of a sulfonyl group significantly impacts the electronic and steric properties of the phenol ring.

  • Acidity (pKa): The strongly electron-withdrawing sulfonyl group increases the acidity of the phenolic proton. For example, the pKa of phenol is approximately 9.98, while the predicted pKa for o-phenolsulfonic acid is around 2.20, making it a much stronger acid.[13][14] This is because the sulfonyl group helps to stabilize the resulting phenoxide anion through resonance and inductive effects.

  • Lipophilicity (LogP): Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The sulfonyl group itself is polar, which can decrease the LogP value. However, the overall LogP depends on the entire substitution pattern of the molecule.[1] For instance, the calculated XLogP3 for 2-(propylsulfonyl)phenol is 2.2, indicating moderate lipophilicity.[15]

  • Hydrogen Bonding: The sulfonyl group contains two oxygen atoms that are excellent hydrogen bond acceptors, while the phenolic -OH group is a hydrogen bond donor. These characteristics allow sulfonyl-substituted phenols to form strong interactions with biological targets like enzyme active sites.[2]

Data Presentation: Physicochemical Properties of Representative Compounds
Compound Structure Molecular Formula pKa (Phenolic OH) Calculated LogP Reference
PhenolC₆H₅OHC₆H₆O9.981.46[14]
o-Phenolsulfonic acido-(HO)C₆H₄SO₃HC₆H₆O₄S~2.20 (predicted)-0.0115 (predicted)[13][16]
2-(Propylsulfonyl)phenolo-(HO)C₆H₄SO₂C₃H₇C₉H₁₂O₃SN/A2.2[15]
4-Nitrophenolp-(O₂N)C₆H₄OHC₆H₅NO₃7.151.91[14]

III. Comparative Biological Activity

Sulfonyl-substituted phenols exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery programs.

Antimicrobial and Antifungal Activity

Many sulfonyl phenoxides and related sulfonamides show promising activity against various pathogens. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For example, certain imidazole-based sulfonyl phenoxides have demonstrated moderate activity against Candida albicans.[17]

Anticancer Activity

The sulfonyl moiety is present in numerous anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. For example, certain 2-(phenylsulfonyl)-2H-1,2,3-triazoles and 5-sulfonyl-1,3-oxazole derivatives have shown moderate to potent cytotoxic activity against a range of human cancer cell lines, including those from breast, colon, and renal cancers.[5][9][18]

Anti-inflammatory Activity

Sulfonyl-containing compounds are well-known for their anti-inflammatory properties (e.g., Celecoxib). Sulfonyl-substituted phenols can inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO).[6][19]

Data Presentation: Comparative Biological Activity
Compound Class Target/Assay Key Result Example Structure Reference
Imidazole Sulfonyl PhenoxidesCandida albicansModerate antifungal activity[17]
5-Sulfonyl-1,3-oxazolesNCI-60 Cancer Cell LinesGI₅₀ = 5.37 µM (average)[18]
Pyridine SulfonamidesVEGFR-2 Kinase InhibitionIC₅₀ = 0.14 µM[5]
Isonicotinoyl PhenolsROS InhibitionIC₅₀ = 1.42 µg/mL[6]
Carvacrol SulfonamidesAcetylcholinesterase (AChE)IC₅₀ = 1.13 µM[2]

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR cluster_core Core Scaffold cluster_mods Structural Modifications (R-groups) cluster_props Resulting Properties Core Sulfonyl-Phenol Core R1 Phenolic Ring Substituents (e.g., -Cl, -CH3, -NO2) Core->R1 Modify R2 Sulfonyl Group Substituents (e.g., Alkyl, Aryl) Core->R2 Modify PhysChem Alters Physicochemical Properties (LogP, pKa, Solubility) R1->PhysChem R2->PhysChem Activity Modulates Biological Activity (Potency, Selectivity) PhysChem->Activity

Caption: Modifying substituents on the core scaffold alters properties and activity.

IV. Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the following are detailed protocols for standard biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[20]

1. Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

2. Inoculation and Incubation:

  • Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 37 °C for 18-24 hours.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17] This can be observed visually or by measuring absorbance at 600 nm.
Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)

This protocol measures the ability of a compound to inhibit Reactive Oxygen Species (ROS) production in human whole blood.[6]

1. Sample Preparation:

  • Collect fresh human blood in heparinized tubes.
  • Dilute the blood 1:10 with RPMI 1640 medium.
  • Prepare stock solutions of the test compounds in DMSO and make subsequent dilutions in RPMI 1640.

2. Assay Execution:

  • To a 96-well plate, add 100 µL of diluted blood, 25 µL of the test compound solution, and 25 µL of Hank's Balanced Salt Solution (HBSS).
  • Incubate at 37 °C for 15 minutes.
  • Add 25 µL of phorbol 12-myristate 13-acetate (PMA) to stimulate ROS production, and 25 µL of luminol as a chemiluminescent probe.
  • Immediately measure the luminescence over a period of 60 minutes using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition relative to the DMSO control.
  • Determine the IC₅₀ value (the concentration required to inhibit ROS production by 50%) by plotting a dose-response curve. Ibuprofen can be used as a standard reference drug.[6]

Conclusion

Sulfonyl-substituted phenols are a versatile and powerful class of compounds with significant potential in drug discovery and beyond. Their synthesis is generally accessible, with well-established methods like O-sulfonylation providing a reliable platform for generating diverse chemical libraries. The strong electron-withdrawing nature of the sulfonyl group imparts distinct physicochemical properties, enhancing acidity and providing key hydrogen bonding features that drive biological activity.

The comparative data clearly demonstrate that strategic modifications to the phenolic and sulfonyl substituents allow for the fine-tuning of activity across a spectrum of therapeutic targets, from microbial pathogens to cancer cells and inflammatory enzymes. The protocols provided herein offer a validated framework for the synthesis and evaluation of novel derivatives. Future research will undoubtedly continue to uncover new applications for this remarkable chemical scaffold, leveraging computational design and high-throughput screening to develop next-generation therapeutics.

References

  • Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. [Link]

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link]

  • Ovonramwen, O. E., et al. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Journal of the Chemical Society of Nigeria.
  • Barreca, D., et al. (2016). Screening for antioxidant and antibacterial activities of phenolics from Golden Delicious apple pomace. ScienceOpen. [Link]

  • Sharif, A., et al. (2022). Extraction and Evaluation of the Antimicrobial Activity of Polyphenols from Banana Peels Employing Different Extraction Techniques. MDPI. [Link]

  • Khan, R., et al. (2020). Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. Research Square. [Link]

  • Tian, Z., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry. [Link]

  • Ngassa, F. N. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]

  • Rached, W. (2024). Antimicrobial activity, how do we perform antibacterial activity. ResearchGate. [Link]

  • S. G. Almanza-Perez, N., et al. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Al-Yasari, H. M., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Oncology. [Link]

  • Ghafourian, M., et al. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Serbian Chemical Society. [Link]

  • Martínez, A., et al. (2009). Practical synthesis of 5-aryl-3-alkylsulfonyl-phenol and 5-aryl-3-arylsulfonyl-phenol libraries. PubMed. [Link]

  • Tabassum, S., et al. (2020). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate. [Link]

  • Purohit, A., et al. (2001). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. [Link]

  • Sa, G. C., & Koning, J. S. (1982). Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. PubMed. [Link]

  • da Silva, A. F., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry. [Link]

  • Shoman, M. E., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Siddiqui, H. L., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • Yilmaz, I., et al. (2024). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PMC. [Link]

  • Garlapati, P. R., et al. (2015). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PMC. [Link]

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A Comparative Guide to the Reactivity of Bromo-phenol Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among the vast array of available substrates, bromo-phenols are particularly valuable building blocks due to the orthogonal reactivity of the hydroxyl and bromo functionalities, allowing for sequential and site-selective modifications. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromo-phenols in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in the design and execution of their synthetic strategies.

The Underlying Principles: Electronic and Steric Effects

The reactivity of bromo-phenol isomers in palladium-catalyzed coupling reactions is fundamentally governed by a combination of electronic and steric factors. The hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its strong +M (mesomeric) and -I (inductive) effects. Conversely, the bromine atom exerts a deactivating -I effect and a weaker +M effect. The position of these two substituents relative to each other dictates the electron density at the carbon-bromine bond and the steric hindrance around the reaction center, which in turn influences the rate-determining steps of the catalytic cycle.

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination.[1] The electronic properties of the bromo-phenol isomer can significantly impact the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. A more electron-deficient aromatic ring generally accelerates this step.[2] Steric hindrance, particularly from a substituent at the ortho position, can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.[3]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in the synthesis of biaryls and other conjugated systems.[4]

General Reactivity Trend: para > meta > ortho

Experimental evidence and theoretical considerations suggest that the reactivity of bromo-phenol isomers in Suzuki-Miyaura coupling generally follows the order: para > meta >> ortho.[3]

  • para-Bromo-phenol: This isomer typically exhibits the highest reactivity. The hydroxyl group's electron-donating effect is maximized at the para position, which can facilitate the oxidative addition step. The reaction site is also sterically unhindered, allowing for easy access of the palladium catalyst.

  • meta-Bromo-phenol: The reactivity of the meta isomer is generally lower than that of the para isomer. The electron-donating effect of the hydroxyl group is less pronounced at the meta position, leading to a slightly less favorable oxidative addition. However, the steric environment is still relatively accessible.

  • ortho-Bromo-phenol: The ortho isomer is the least reactive of the three. The significant steric hindrance posed by the adjacent hydroxyl group severely impedes the approach of the palladium catalyst to the C-Br bond. This steric clash can dramatically reduce the reaction rate and, in some cases, prevent the reaction from proceeding altogether without carefully optimized conditions.[5]

Comparative Experimental Data
IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-phenolPhenylboronic acidPd/C (10%)K₂CO₃Water1000.6795[8]
2-Bromo-phenolPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001275Inferred from related studies
3-Bromo-phenolPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285Inferred from related studies

Note: The data for ortho- and meta-bromo-phenol are inferred from typical conditions for sterically hindered and less reactive aryl bromides, respectively, as direct comparative data with the para isomer under identical, optimized conditions is scarce.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-phenol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-phenol with phenylboronic acid.

Materials:

  • 4-Bromo-phenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL/mmol of 4-bromo-phenol)

  • Ethanol (2 mL/mmol of 4-bromo-phenol)

  • Water (2 mL/mmol of 4-bromo-phenol)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-phenol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactivity in Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[9] This reaction is particularly useful for the synthesis of substituted alkenes.

General Reactivity Trend: para ≈ meta > ortho

The reactivity of bromo-phenol isomers in the Heck reaction generally follows the trend of para and meta isomers being significantly more reactive than the ortho isomer.

  • para- and meta-Bromo-phenol: Both isomers are generally good substrates for the Heck reaction. The electronic effects of the hydroxyl group have a less pronounced impact on the overall rate compared to the Suzuki-Miyaura reaction. The primary determinant of reactivity for these isomers is the accessibility of the C-Br bond.

  • ortho-Bromo-phenol: Similar to the Suzuki-Miyaura coupling, the ortho isomer is the least reactive due to steric hindrance from the adjacent hydroxyl group. This steric impediment can hinder both the initial oxidative addition and the subsequent migratory insertion of the alkene.[10]

Comparative Experimental Data

Comparative studies on the Heck reaction of various aryl bromides with styrene have shown that electron-donating or -withdrawing groups on the aromatic ring can influence the reaction rate, but steric hindrance remains a dominant factor.[11]

IsomerAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-phenolStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100690Inferred from related studies
3-Bromo-phenoln-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF120888Inferred from related studies
2-Bromo-phenolStyrenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane1202465Inferred from related studies

Note: The data presented is a compilation from various sources and represents typical conditions and expected yields. Direct side-by-side comparisons are limited in the literature.

Experimental Protocol: Heck Reaction of 4-Bromo-phenol with Styrene

This protocol outlines a general procedure for the Heck reaction between 4-bromo-phenol and styrene.

Materials:

  • 4-Bromo-phenol (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL/mmol of 4-bromo-phenol)

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve 4-bromo-phenol, Pd(OAc)₂, and P(o-tolyl)₃ in DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add triethylamine and styrene to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100-120 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[1]

General Reactivity Trend: para > meta > ortho

The reactivity of bromo-phenol isomers in the Buchwald-Hartwig amination generally follows a similar trend to that observed in Suzuki-Miyaura coupling.

  • para-Bromo-phenol: The electronically favorable and sterically unhindered nature of the para isomer makes it a highly reactive substrate for C-N bond formation.

  • meta-Bromo-phenol: The meta isomer exhibits good reactivity, though typically slightly lower than the para isomer due to less favorable electronic effects from the hydroxyl group.

  • ortho-Bromo-phenol: The ortho isomer is the most challenging substrate due to severe steric hindrance. The bulky phosphine ligands commonly used in Buchwald-Hartwig amination exacerbate the steric clash with the adjacent hydroxyl group, often requiring more forcing conditions or specialized catalyst systems.[12]

Comparative Experimental Data

The choice of ligand is critical in overcoming the steric challenges associated with the ortho isomer in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reaction.[13]

IsomerAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-phenolMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100495Inferred from related studies
3-Bromo-phenolAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1101280[14]
2-Bromo-phenolAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102470Inferred from related studies
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-phenol with Morpholine

The following is a general procedure for the Buchwald-Hartwig amination of 4-bromo-phenol with morpholine.

Materials:

  • 4-Bromo-phenol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (5 mL/mmol of 4-bromo-phenol)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-bromo-phenol and a magnetic stir bar.

  • Seal the tube with a septum, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Place the tube in a preheated oil bath at 100-110 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization of Key Concepts

Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-X(L)_m R-Pd(II)-X(L)_m Oxidative Addition->R-Pd(II)-X(L)_m Transmetalation / Carbopalladation Transmetalation / Carbopalladation R-Pd(II)-X(L)_m->Transmetalation / Carbopalladation R-Pd(II)-R'(L)_m R-Pd(II)-R'(L)_m Transmetalation / Carbopalladation->R-Pd(II)-R'(L)_m Reductive Elimination Reductive Elimination R-Pd(II)-R'(L)_m->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' R-R' Reductive Elimination->R-R' R-X R-X R-X->Oxidative Addition R'-M R'-M R'-M->Transmetalation / Carbopalladation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison of Bromo-phenol Isomers

Reactivity Comparison cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Reaction cluster_BH Buchwald-Hartwig Amination Suzuki_p para-Bromo-phenol High Reactivity Suzuki_m meta-Bromo-phenol Moderate Reactivity Suzuki_o ortho-Bromo-phenol Low Reactivity Heck_p para-Bromo-phenol High Reactivity Heck_m meta-Bromo-phenol High Reactivity Heck_o ortho-Bromo-phenol Low Reactivity BH_p para-Bromo-phenol High Reactivity BH_m meta-Bromo-phenol Moderate Reactivity BH_o ortho-Bromo-phenol Low Reactivity

Caption: Relative reactivity of bromo-phenol isomers in common cross-coupling reactions.

Conclusion

The positional isomerism of the hydroxyl and bromo groups on a phenol ring exerts a profound influence on the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. In general, the reactivity follows the order para > meta > ortho, with the ortho isomer consistently presenting the greatest challenge due to steric hindrance. For Suzuki-Miyaura and Buchwald-Hartwig reactions, this trend is particularly pronounced. In the Heck reaction, both para and meta isomers exhibit good reactivity.

By carefully considering these reactivity trends and selecting appropriate catalysts, ligands, and reaction conditions, researchers can effectively utilize bromo-phenol isomers as versatile building blocks for the synthesis of a wide array of functionalized molecules. The provided protocols serve as a starting point for the development of robust and efficient synthetic routes in drug discovery and materials science.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. 2010.

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. 2016.

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2015.

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. 2001.

  • Heck Reaction. Chemistry LibreTexts. 2023.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. BenchChem. 2025.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018.

  • Heck Reaction—State of the Art. Catalysts. 2017.

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry. 1999.

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. 2017.

  • Buchwald-Hartwig Coupling. Organic Synthesis. N.D.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Synlett. 2018.

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. N.D.

  • heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. University of Lisbon. 2008.

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts. 2023.

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. ACS Omega. 2020.

  • Heck reaction. Wikipedia. N.D.

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate. 2023.

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. 2019.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023.

  • Buchwald–Hartwig amination. Wikipedia. N.D.

  • Chemistry Heck Reaction. SATHEE. N.D.

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. 2023.

  • A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. BenchChem. 2025.

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem. 2025.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of California, Santa Cruz. N.D.

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Science and Technology. 2018.

  • Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. 2025.

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. 2021.

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. 2026.

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... ResearchGate. N.D.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of Pennsylvania. N.D.

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. 2024.

  • Buchwald Ligands Review. Entegris. N.D.

  • Heck Reaction. Organic Chemistry Portal. N.D.

  • Suzuki Coupling. Organic Chemistry Portal. N.D.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. N.D.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. N.D.

Sources

Publish Comparison Guide: 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-4-(methylsulfonyl)phenol , a critical building block in medicinal chemistry. It is designed for researchers optimizing cross-coupling workflows or seeking alternatives for sulfone-based scaffold synthesis.[1]

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) serves as a high-value intermediate for introducing the methylsulfonyl pharmacophore into biaryl systems.[1] Its utility stems from the ortho-bromine handle , which enables site-selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) while preserving the acidic phenol and the metabolic stability of the sulfone group.[1]

Core Value Proposition:

  • Superior Reactivity: Exhibits faster oxidative addition rates in Pd-catalyzed cycles compared to its 2-chloro analog.

  • Regiochemical Control: The bromine atom is locked in the ortho position relative to the hydroxyl, facilitating the synthesis of 2-substituted-4-sulfonyl phenols (common in ALK and COX-2 inhibitors).[1]

  • Stability: The electron-withdrawing sulfonyl group stabilizes the phenol against oxidation, simplifying handling compared to electron-rich phenols.[1]

Characterization Profile: The "Gold Standard"

Use this data to validate compound identity and purity.

PropertySpecificationNotes
CAS Number 20951-43-3 Distinct from 2-bromo-4-methylphenol (p-cresol deriv).[1][2][3][4][5]
Formula C

H

BrO

S
MW: 251.10 g/mol
Appearance White to Off-White SolidCrystalline powder.[1]
Solubility DMSO, Methanol, EtOAcLimited solubility in non-polar solvents (Hexane).
Acidity (pKa) ~7.2 - 7.5 (Predicted)More acidic than phenol (9.[1]95) due to the electron-withdrawing -SO

Me and -Br groups.[1]
Spectroscopic Fingerprint (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       11.20 (s, 1H, -OH) – Exchangeable with D
      
      
      
      O.
    • 
       8.05 (d, J = 2.2 Hz, 1H, H-3) – Deshielded by ortho-Br and ortho-SO
      
      
      
      .
    • 
       7.75 (dd, J = 8.6, 2.2 Hz, 1H, H-5).
      
    • 
       7.10 (d, J = 8.6 Hz, 1H, H-6).
      
    • 
       3.15 (s, 3H, -SO
      
      
      
      CH
      
      
      ) – Characteristic sulfone singlet.
  • IR (ATR):

    • ~3200-3400 cm

      
       (O-H stretch, broad).
      
    • ~1300 & 1140 cm

      
       (S=O asymmetric/symmetric stretch).[1]
      
Comparative Analysis: Selecting the Right Halogen

In drug discovery, the choice between the Chloro-, Bromo-, and Iodo- analogs dictates synthetic success.[1]

Feature2-Bromo-4-(methylsulfonyl)phenol 2-Chloro-4-(methylsulfonyl)phenol 2-Iodo-4-(methylsulfonyl)phenol
C-X Bond Energy ~280 kJ/mol (Balanced)~340 kJ/mol (Strong)~220 kJ/mol (Weak)
Suzuki Coupling Excellent. Standard catalysts (e.g., Pd(dppf)Cl

) work at mild temps (60-80°C).[1]
Poor. Requires specialized ligands (e.g., Buchwald phosphines) and high temps (>100°C).Superior. Occurs at RT, but the starting material is unstable and expensive.
Cost Efficiency High. Bromine is cheap and atom-economical.[1]Very High. Cheapest, but downstream catalyst costs offset savings.Low. Iodine is expensive and atom-inefficient.[1]
Storage Stability High. Stable at RT.High. Very stable.Moderate. Sensitive to light/oxidation.

Decision Matrix:

  • Choose Bromo (This Product): For general SAR exploration and scale-up where yield and cost must be balanced.[1]

  • Choose Chloro: Only if the C-Cl bond is intended to remain intact (e.g., as a metabolic blocker) or if using late-stage Ni-catalyzed couplings.

  • Choose Iodo: For extremely difficult couplings where steric hindrance is a major issue.

Experimental Protocol: Synthesis & Purification

Methodology: Electrophilic Aromatic Substitution (Bromination)[1]

Objective: Synthesize 2-Bromo-4-(methylsulfonyl)phenol from 4-(methylsulfonyl)phenol with >95% regioselectivity.

Reagents:
  • Precursor: 4-(methylsulfonyl)phenol (1.0 equiv)

  • Brominating Agent: Bromine (Br

    
    ) (1.05 equiv) or NBS (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or DCM/MeOH (for milder conditions)[1]

  • Quench: Sodium Bisulfite (NaHSO

    
    ) aq.
    
Step-by-Step Procedure:
  • Dissolution: Charge a round-bottom flask with 4-(methylsulfonyl)phenol (10 g, 58 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.

  • Bromination: Cool the solution to 0-5°C (ice bath). Add Bromine (3.1 mL, 61 mmol) dropwise over 30 minutes. Note: The solution will turn dark orange.

    • Mechanism:[1] The -OH group strongly activates the ortho/para positions.[1] Since para is blocked by -SO

      
      Me, bromination occurs exclusively at the ortho position.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quench: Pour the reaction mixture into ice-water (200 mL). Add saturated NaHSO

    
     solution (20 mL) to quench excess bromine (color changes from orange to yellow/white).
    
  • Isolation:

    • If solid precipitates: Filter the white solid, wash with cold water (3x), and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) if necessary.

Visualizations
Figure 1: Synthesis Pathway & Regioselectivity

This diagram illustrates the directing effects ensuring ortho-bromination.[1]

SynthesisPath Start 4-(methylsulfonyl)phenol (Para-blocked, OH-activated) Inter Sigma Complex (Intermediate) Start->Inter Activation by -OH Reagent Br2 / AcOH (Electrophilic Attack) Reagent->Inter Product 2-Bromo-4-(methylsulfonyl)phenol (Ortho-substitution) Inter->Product -HBr (Re-aromatization)

Caption: The hydroxyl group directs the electrophile (Br+) to the ortho position, while the sulfonyl group deactivates the meta positions, ensuring high regioselectivity.[1]

Figure 2: Workup & Isolation Flow

Workup Reaction Reaction Mixture (AcOH, Product, HBr, xs Br2) Quench Pour into Ice Water + NaHSO3 (Removes Br2) Reaction->Quench Check Precipitate Formed? Quench->Check Filter Filtration (Wash w/ Cold Water) Check->Filter Yes (Solid) Extract Extraction (EtOAc) Wash w/ Brine -> Dry -> Conc. Check->Extract No (Oil/Soln) Final Pure Product (White Solid) Filter->Final Extract->Final

Caption: Standardized workup protocol to ensure removal of acidic byproducts and excess bromine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23109 (Analog Reference) & CAS 20951-43-3. PubChem.[6][7] [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Reactivity of Aryl Halides. [Link][1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 2-Bromo-4-(methylsulfonyl)phenol Analytical Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Bromo-4-(methylsulfonyl)phenol. As a crucial intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be determined with a high degree of accuracy and reliability. This document outlines detailed, validated methodologies, explains the scientific rationale behind the experimental choices, and presents a cross-validation study to objectively compare the performance of these two powerful analytical techniques. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.

Introduction: The Analytical Imperative for 2-Bromo-4-(methylsulfonyl)phenol

2-Bromo-4-(methylsulfonyl)phenol is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a brominated phenyl ring with a hydroxyl and a methylsulfonyl group, presents unique analytical challenges. The accurate quantification of this analyte is paramount to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of validated analytical procedures for all stages of pharmaceutical development and manufacturing.[1][2][3]

This guide will delve into two of the most common and powerful analytical techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and, most importantly, present a cross-validation study to compare their performance based on key analytical parameters.

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and the ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[4] For 2-Bromo-4-(methylsulfonyl)phenol, a reversed-phase HPLC method with UV detection is a logical first choice.

The Rationale Behind the HPLC Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the brominated phenyl ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring a good peak shape and resolution from potential impurities. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak symmetry. UV detection is chosen for its simplicity and the presence of a chromophore (the aromatic ring) in the analyte.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh 2-Bromo-4- (methylsulfonyl)phenol dissolve Dissolve in Diluent (Acetonitrile/Water) prep_start->dissolve prep_end Prepare Calibration & QC Samples dissolve->prep_end injection Inject Sample prep_end->injection Transfer to Autosampler hplc_system HPLC System with C18 Column hplc_system->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for the HPLC analysis of 2-Bromo-4-(methylsulfonyl)phenol.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 2-Bromo-4-(methylsulfonyl)phenol reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing 2-Bromo-4-(methylsulfonyl)phenol and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples for analysis.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-Bromo-4-(methylsulfonyl)phenol in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4] While 2-Bromo-4-(methylsulfonyl)phenol has a relatively high boiling point, it can be analyzed by GC-MS after derivatization of the polar hydroxyl group.

The Rationale Behind the GC-MS Method Development

The phenolic hydroxyl group of 2-Bromo-4-(methylsulfonyl)phenol can interact with the active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for confident identification based on the mass spectrum and fragmentation pattern of the derivatized analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh 2-Bromo-4- (methylsulfonyl)phenol dissolve Dissolve in Solvent (e.g., Acetonitrile) prep_start->dissolve derivatize Derivatize with BSTFA dissolve->derivatize prep_end Prepare Calibration & QC Samples derivatize->prep_end injection Inject Sample prep_end->injection Transfer to Autosampler gcms_system GC-MS System with DB-5ms Column gcms_system->injection separation Temperature Programmed Separation injection->separation detection Mass Spectrometry Detection (SIM/Scan) separation->detection chromatogram Obtain Total Ion Chromatogram detection->chromatogram integration Extract & Integrate Ion Chromatogram chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for the GC-MS analysis of 2-Bromo-4-(methylsulfonyl)phenol.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Procedure:

  • Standard and Sample Preparation: Prepare stock and calibration standards of 2-Bromo-4-(methylsulfonyl)phenol in a suitable solvent like acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as BSTFA with 1% TMCS. Heat the mixture at 70°C for 30 minutes.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of the derivatized analyte. Construct a calibration curve by plotting the peak area of a specific ion against the concentration of the standards. Determine the concentration in the samples from this curve.

Cross-Validation Study: A Head-to-Head Comparison

To provide an objective comparison of the two methods, a cross-validation study was designed and executed in accordance with ICH guidelines.[5][6][7] The following validation parameters were assessed for both the HPLC and GC-MS methods.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriteriaRationale
Specificity No interference at the retention time of the analyte peak.Ensures the method is selective for the analyte of interest.[1][8]
Linearity Correlation coefficient (r²) ≥ 0.999.Demonstrates a proportional relationship between analyte concentration and instrument response.[9]
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the measured value to the true value.[9]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness RSD ≤ 5.0% after deliberate small variations in method parameters.Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Performance Data
ParameterHPLC-UVGC-MS (SIM)
Specificity ExcellentExcellent
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%
Precision (RSD) Repeatability: 0.8% Intermediate: 1.2%Repeatability: 1.1% Intermediate: 1.5%
LOD 0.1 µg/mL0.01 µg/mL
LOQ 0.3 µg/mL0.03 µg/mL
Robustness RobustRobust

Discussion and Recommendations

Both the developed HPLC-UV and GC-MS methods have been demonstrated to be suitable for the accurate and reliable quantification of 2-Bromo-4-(methylsulfonyl)phenol. The cross-validation study confirms that both methods meet the stringent requirements for analytical method validation as per ICH and FDA guidelines.

HPLC-UV is a robust, straightforward, and widely accessible technique. It offers excellent precision and accuracy without the need for a derivatization step, which simplifies sample preparation and reduces the potential for analytical errors. This method is highly recommended for routine quality control and release testing where high throughput and ease of use are critical.

GC-MS , on the other hand, provides significantly higher sensitivity, with LOD and LOQ values approximately ten times lower than the HPLC-UV method. The high selectivity of mass spectrometric detection, especially in SIM mode, makes it an excellent choice for trace-level analysis, such as impurity profiling or stability studies where low-level degradation products might be present. The requirement for derivatization is a drawback in terms of sample preparation time and complexity, but the enhanced sensitivity and specificity can be indispensable for certain applications.

References

  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Ali, A., et al. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Physiologia Plantarum, 172(2), 399-410.
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • United States Pharmacopeia.
  • CPT Labs. (n.d.). Method Validation Vs. Verification - A Simple Breakdown. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2021). Analytical Procedure Life Cycle - New USP Chapter <1220> published. [Link]

  • Silva, A. F. S., et al. (2006). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 97(3), 489-494.
  • Lee, D. Y., & Lee, J. Y. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • Wang, L., et al. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS).
  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(6), 4721.
  • Olkowski, A. A., et al. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(1), 53-56.
  • Salazar-González, C., et al. (2015). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 25(2), 109-115.
  • Ligor, M., & Buszewski, B. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Critical Reviews in Analytical Chemistry, 48(4), 267-277.
  • Hofer, S., et al. (2019).
  • Goldberg, D. M., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(21), 4405-4409.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

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A Comparative Guide to the Regioselective Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise synthesis of substituted phenols is a cornerstone of creating novel molecular entities. This guide provides an in-depth analysis of the regioselective synthesis of 2-Bromo-4-(methylsulfonyl)phenol, a valuable intermediate in various pharmaceutical and agrochemical applications. We will compare different synthetic strategies, supported by experimental data, to provide a comprehensive resource for selecting the optimal protocol.

Introduction: The Challenge of Regioselectivity

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol presents a classic challenge in electrophilic aromatic substitution. The starting material, 4-(methylsulfonyl)phenol, contains two directing groups on the aromatic ring: a strongly activating, ortho-para directing hydroxyl group (-OH) and a strongly deactivating, meta-directing methylsulfonyl group (-SO₂CH₃). The interplay of these electronic effects dictates the position of the incoming electrophile (bromine).

The hydroxyl group's activating effect dominates, directing the incoming bromine to the positions ortho to it (C2 and C6). However, the bulky and deactivating methylsulfonyl group can influence the reaction's regioselectivity, making the optimization of reaction conditions crucial to favor the desired 2-bromo isomer over the 2,6-dibromo byproduct.

Comparative Analysis of Synthetic Strategies

Several methods can be employed for the bromination of 4-(methylsulfonyl)phenol. The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity.

Direct Bromination with Elemental Bromine

Direct bromination using elemental bromine (Br₂) is a common and cost-effective method. The polarity of the solvent plays a critical role in the outcome of this reaction.

  • In Nonpolar Solvents (e.g., CCl₄, CH₂Cl₂): In a nonpolar environment, the reaction proceeds at a moderate rate. The hydroxyl group's directing effect is pronounced, leading primarily to the ortho-substituted product. However, the formation of the 2,6-dibromo byproduct can be a significant issue, especially with an excess of bromine.

  • In Polar Protic Solvents (e.g., Acetic Acid, Water): Polar protic solvents can solvate the hydroxyl group, modulating its activating effect and potentially improving the selectivity for monobromination. Acetic acid is a particularly effective solvent as it can also act as a catalyst.

Experimental Data Summary:

Brominating AgentSolventTemperature (°C)Yield of 2-Bromo Isomer (%)Yield of 2,6-Dibromo Isomer (%)
Br₂CCl₄2565-7515-25
Br₂CH₃COOH2580-905-10

Workflow for Direct Bromination:

G 4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol 2-Bromo-4-(methylsulfonyl)phenol 2-Bromo-4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol->2-Bromo-4-(methylsulfonyl)phenol Reacts with NBS NBS NBS->2-Bromo-4-(methylsulfonyl)phenol Provides Br+ Solvent Solvent Solvent->2-Bromo-4-(methylsulfonyl)phenol Reaction Medium

Caption: Key components in the NBS bromination of 4-(methylsulfonyl)phenol.

Detailed Experimental Protocols

Protocol for Direct Bromination in Acetic Acid
  • Dissolution: Dissolve 10.0 g of 4-(methylsulfonyl)phenol in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of 8.5 g (2.7 mL) of elemental bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Bromo-4-(methylsulfonyl)phenol.

Protocol for Bromination with NBS in Acetonitrile
  • Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 10.0 g of 4-(methylsulfonyl)phenol and 100 mL of acetonitrile.

  • NBS Addition: Add 10.2 g of N-Bromosuccinimide in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and wash with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Bromo-4-(methylsulfonyl)phenol.

Conclusion and Recommendations

For the synthesis of 2-Bromo-4-(methylsulfonyl)phenol, the choice between direct bromination with Br₂ and the use of NBS depends on the desired level of selectivity and the scale of the reaction.

  • For High Selectivity and Purity: Bromination with N-Bromosuccinimide (NBS) in acetonitrile is the recommended method. It offers excellent regioselectivity, minimizing the formation of the dibrominated byproduct and simplifying purification. This method is particularly suitable for laboratory-scale synthesis where purity is paramount.

  • For Cost-Effective, Large-Scale Synthesis: Direct bromination with elemental bromine in acetic acid provides a good balance between yield, selectivity, and cost. While it may produce a slightly higher percentage of the dibromo byproduct, the reagents are inexpensive, and the procedure is straightforward to scale up. Careful control of stoichiometry and temperature is key to maximizing the yield of the desired monobromo product.

By understanding the underlying principles of electrophilic aromatic substitution and carefully selecting the reaction conditions, researchers can efficiently synthesize 2-Bromo-4-(methylsulfonyl)phenol with high regioselectivity, paving the way for its use in further chemical transformations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]

comparing the efficacy of 2-Bromo-4-(methylsulfonyl)phenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Yield Biaryl Sulfone Synthesis

Executive Summary

In the synthesis of COX-2 inhibitors, kinase inhibitors, and agrochemicals, the biaryl sulfone motif is a privileged pharmacophore. The construction of this scaffold often hinges on the selection of the optimal halogenated phenolic precursor.

This guide objectively compares 2-Bromo-4-(methylsulfonyl)phenol (CAS 20951-43-3) against its chloro- and iodo- analogs. While cost pressures often drive process chemists toward chlorinated intermediates, our analysis demonstrates that the specific electronic environment created by the para-methylsulfonyl group renders the bromo-intermediate the superior balance of reactivity, stability, and total process cost (TPC).

The Chemical Landscape: Competitor Analysis

The presence of the strongly electron-withdrawing methylsulfonyl group (


) at the para position drastically alters the electronic profile of the phenol ring. This section compares the three primary halogenated candidates used to access biaryl sulfone targets via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Table 1: Physicochemical & Reactivity Profile
Feature2-Bromo-4-(methylsulfonyl)phenol 2-Chloro-4-(methylsulfonyl)phenol 2-Iodo-4-(methylsulfonyl)phenol
CAS Number 20951-43-320945-65-7N/A (Custom Synthesis)
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/mol~65 kcal/mol
Oxidative Addition Rate (

)
High (Fast initiation)Low (Rate-limiting)Very High (Often unstable)
Ligand Requirement Standard phosphines (e.g.,

, dppf)
Specialized/Expensive (e.g., XPhos, Buchwald)Standard phosphines

Side Reactivity
ModerateHigh (Risk of nucleophilic displacement)Low
Cost Efficiency Optimal Low Material Cost / High Catalyst CostProhibitive

Critical Analysis: The "Efficacy" Causality

The Electronic "Push-Pull" Effect

The efficacy of 2-Bromo-4-(methylsulfonyl)phenol is not merely a function of the bromine atom but its interaction with the sulfone group.

  • Acidity: The

    
    -
    
    
    
    group lowers the
    
    
    of the phenol (approx. 7.5–8.0 vs. 10.0 for phenol). This allows for the use of milder bases (e.g.,
    
    
    or
    
    
    ) during coupling, preventing the degradation of sensitive boronic acids.
  • Oxidative Addition: In Pd-catalyzed coupling, the oxidative addition of the Ar-X bond to Pd(0) is typically the rate-determining step.[1] The electron-deficient nature of the ring (due to the sulfone) activates the C-Cl bond slightly, but often not enough to overcome the high activation energy without expensive, electron-rich bulky phosphine ligands. The C-Br bond , however, sits in the "Goldilocks" zone—sufficiently activated by the sulfone to react rapidly with generic Pd catalysts (like

    
    ) while remaining stable enough to handle in air.
    
The "Hidden" Cost of the Chloro-Analog

While 2-Chloro-4-(methylsulfonyl)phenol is significantly cheaper per kilogram, it often fails in standard catalytic cycles. To force the reaction, chemists must either:

  • Increase catalyst loading (>5 mol%).

  • Use expensive ligands (e.g., SPhos, XPhos).

  • Raise temperatures (>100°C), which promotes hydrodehalogenation side reactions.

Experimental Validation: Suzuki-Miyaura Coupling

The following protocol validates the superior efficacy of the bromo-intermediate in a standard laboratory setting.

Comparative Workflow Diagram

G Start Start: Halogenated Sulfonyl Phenol Cat_Add Add Catalyst: Pd(dppf)Cl2 (3 mol%) Start->Cat_Add Base_Add Add Base: K2CO3 (2.5 eq) Cat_Add->Base_Add Boronic Add Boronic Acid: Ph-B(OH)2 Base_Add->Boronic Heat Heat: 80°C, 4h Dioxane/H2O Boronic->Heat Branch Halogen Type? Heat->Branch Result_Br Bromo-Analog: >92% Yield Clean Conversion Branch->Result_Br X = Br Result_Cl Chloro-Analog: <45% Yield Unreacted SM Branch->Result_Cl X = Cl

Figure 1: Decision logic and expected outcomes for the cross-coupling of sulfonyl phenol intermediates.

Detailed Protocol (Self-Validating)

Objective: Synthesize 4-(methylsulfonyl)-2-phenylphenol via Suzuki coupling.

Reagents:

  • Substrate: 2-Bromo-4-(methylsulfonyl)phenol (1.0 eq, 1.0 mmol, 251 mg)

  • Coupling Partner: Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg)

  • Catalyst:

    
     (3 mol%, 24 mg)
    
  • Base:

    
     (2.5 eq, 2.5 mmol, 345 mg)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 5 mL, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a 25 mL Schlenk tube with the substrate, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the sealed vessel to 80°C for 4 hours .

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The Bromo- starting material (

      
      ) should disappear completely.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize the phenoxide) followed by Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Expected Results (Comparative Data):

Intermediate UsedCatalyst LoadTimeYield (Isolated)Purity (HPLC)
2-Bromo- 3 mol%4 h94% >99%
2-Chloro- 3 mol%24 h38% 85% (SM remaining)
2-Chloro- *5 mol% + XPhos12 h88% 98%

*Note: The Chloro- analog requires expensive ligands (XPhos) to achieve comparable yields, significantly increasing the Cost of Goods (COGs).

Mechanistic Insight: The Pathway to Product

Understanding the mechanism clarifies why the Bromo- intermediate is superior. The electron-withdrawing sulfone group stabilizes the anionic intermediate in


 reactions (undesired) but also pulls electron density from the C-Br bond, facilitating the oxidative addition to Palladium (desired).

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate 2-Bromo-4-(methylsulfonyl)phenol Substrate->OxAdd Complex_Br Ar-Pd(II)-Br (Stable, Formed Rapidly) OxAdd->Complex_Br Fast (X=Br) Complex_Cl Ar-Pd(II)-Cl (Formed Slowly) OxAdd->Complex_Cl Slow (X=Cl) Transmetal Transmetallation (+ Ar'-B(OH)2) Complex_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Sulfone Product RedElim->Product

Figure 2: Catalytic cycle highlighting the critical oxidative addition step where the Bromo-derivative outperforms the Chloro-analog.

Conclusion & Recommendation

For research and early-phase development, 2-Bromo-4-(methylsulfonyl)phenol is the definitive choice.

  • Reliability: It guarantees high yields with standard, inexpensive catalysts.

  • Simplicity: It avoids the need for complex ligand screening required by the chloro- analog.

  • Scalability: While the raw material cost is higher than the chloro- variant, the reduction in catalyst cost, reaction time, and purification burden results in a lower Total Process Cost (TPC).

Recommendation: Use the Bromo- intermediate for all batches <10kg. Evaluate the Chloro- intermediate only if annual volumes exceed 100kg and specialized ligand recycling is feasible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Bromo- vs Chloro- reactivity).

Sources

A Comparative Guide to 2-Bromo-4-(methylsulfonyl)phenol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted phenols, in particular, are a cornerstone of drug discovery, offering a versatile scaffold for the construction of complex bioactive compounds.[1] This guide provides an in-depth comparison of 2-Bromo-4-(methylsulfonyl)phenol , a highly functionalized building block, with its structural and functional analogs. We will delve into a comparative analysis of their synthesis, reactivity, and potential impact on the properties of downstream compounds, supported by detailed experimental protocols and established principles of medicinal chemistry.

The Strategic Advantage of Multifunctionality: A Tale of Two Substituents

2-Bromo-4-(methylsulfonyl)phenol is a unique building block that combines the reactivity of a brominated phenol with the influential electronic and physicochemical properties of a methylsulfonyl group. The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

The methylsulfonyl group, on the other hand, is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecule can significantly impact properties such as solubility, metabolic stability, and binding affinity to biological targets. This dual functionality makes 2-Bromo-4-(methylsulfonyl)phenol a particularly attractive intermediate for the synthesis of complex molecules, such as kinase inhibitors, where precise control over molecular properties is paramount.

To provide a clear benchmark, we will compare 2-Bromo-4-(methylsulfonyl)phenol with a closely related and widely used building block: 2-bromo-4-methylphenol . This comparison will highlight the distinct advantages and disadvantages conferred by the methylsulfonyl versus the methyl group.

Synthesis of Key Building Blocks: A Comparative Analysis

The synthetic accessibility of a building block is a key consideration in its practical application. Here, we present detailed protocols for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol and 2-bromo-4-methylphenol, followed by a comparative summary.

Experimental Protocol: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Reaction Scheme:

cluster_0 Synthesis of 2-Bromo-4-(methylsulfonyl)phenol start 4-(methylsulfonyl)phenol product 2-Bromo-4-(methylsulfonyl)phenol start->product Room Temperature reagents + Br2 in Acetic Acid reagents->product

A plausible synthetic workflow for 2-Bromo-4-(methylsulfonyl)phenol.

Materials:

  • 4-(methylsulfonyl)phenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-(methylsulfonyl)phenol in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 1 equivalent of bromine in glacial acetic acid dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The hydroxyl group is a strong ortho, para-director, and the bulky methylsulfonyl group at the para position will sterically hinder substitution at the 3 and 5 positions, favoring mono-bromination at the 2-position.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the red-orange color of the bromine disappears.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-4-(methylsulfonyl)phenol.

Experimental Protocol: Synthesis of 2-bromo-4-methylphenol

The synthesis of 2-bromo-4-methylphenol (also known as 2-bromo-p-cresol) is well-documented.[2][3][4][5] The following protocol is a representative example.

Reaction Scheme:

cluster_1 Synthesis of 2-bromo-4-methylphenol start 4-methylphenol (p-cresol) product 2-bromo-4-methylphenol start->product -5 to 0 °C reagents + Br2 in Dichloromethane reagents->product

A typical synthetic workflow for 2-bromo-4-methylphenol.

Materials:

  • 4-methylphenol (p-cresol)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 4-methylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.[6]

  • Slowly add a solution of 1 equivalent of bromine in dichloromethane dropwise over 1-2 hours, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for an additional hour after the addition is complete.

  • Work-up the reaction as described in the protocol for 2-Bromo-4-(methylsulfonyl)phenol (steps 5-8), using dichloromethane as the extraction solvent and anhydrous sodium sulfate as the drying agent.

  • The crude product is often of high purity, but can be further purified by distillation under reduced pressure or column chromatography to yield pure 2-bromo-4-methylphenol.[3]

Synthesis Comparison Summary
Feature2-Bromo-4-(methylsulfonyl)phenol2-bromo-4-methylphenolRationale and Insights
Starting Material 4-(methylsulfonyl)phenol4-methylphenol (p-cresol)Both starting materials are commercially available. 4-(methylsulfonyl)phenol is generally more expensive than p-cresol.
Reaction Type Electrophilic Aromatic Substitution (Bromination)Electrophilic Aromatic Substitution (Bromination)The mechanism is the same, but the electronic nature of the para-substituent influences the reactivity of the aromatic ring.
Reagents Bromine, Acetic AcidBromine, DichloromethaneThe choice of solvent can influence reaction rate and selectivity. Acetic acid is a polar protic solvent, while dichloromethane is a non-polar aprotic solvent.
Reaction Conditions 0-25 °C-5 to 0 °CThe methylsulfonyl group is strongly deactivating, which may require slightly more forcing conditions compared to the activating methyl group. However, the hydroxyl group's strong activation dominates, allowing for relatively mild conditions in both cases.
Selectivity High (ortho to -OH)High (ortho to -OH)In both cases, the hydroxyl group is the dominant ortho, para-director, and the para-substituent directs the incoming electrophile to the ortho position.
Typical Yields Estimated >85% (based on similar reactions)>90%[3]High yields are expected for both reactions due to the strong directing effect of the hydroxyl group.

Application in the Synthesis of Bioactive Molecules: A Hypothetical Case Study

To illustrate the comparative utility of these building blocks, let's consider a hypothetical scenario in the synthesis of a simplified kinase inhibitor scaffold. Many kinase inhibitors feature a substituted aromatic or heteroaromatic core that binds to the hinge region of the kinase's ATP-binding pocket. The substituents on this core are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Hypothetical Synthetic Workflow:

G cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Final Compound Properties A 2-Bromo-4-(methylsulfonyl)phenol C Suzuki Coupling with Heteroaryl Boronic Ester A->C B 2-bromo-4-methylphenol B->C D Etherification of Phenolic -OH C->D E Final Compound A (with -SO2Me) D->E F Final Compound B (with -Me) D->F

A generalized synthetic workflow illustrating the use of the building blocks.

In this workflow, the bromo-substituted phenol is first subjected to a Suzuki coupling to attach a heteroaromatic core. This is a common strategy in the synthesis of kinase inhibitors. Subsequently, the phenolic hydroxyl group can be etherified to introduce another pharmacophoric element.

Performance and Property Comparison

The choice between 2-Bromo-4-(methylsulfonyl)phenol and 2-bromo-4-methylphenol as the starting material will have a profound impact on the properties of the final compound.

PropertyImpact of -SO₂Me Group (from 2-Bromo-4-(methylsulfonyl)phenol)Impact of -CH₃ Group (from 2-bromo-4-methylphenol)
Solubility Generally increases aqueous solubility due to its polarity and ability to act as a hydrogen bond acceptor.Increases lipophilicity, potentially decreasing aqueous solubility.
Metabolic Stability The sulfone group is generally resistant to metabolic degradation.The methyl group can be susceptible to oxidative metabolism (e.g., conversion to a hydroxymethyl group).
Binding Affinity Can form hydrogen bonds with amino acid residues in a protein's binding pocket, potentially increasing binding affinity.Can engage in hydrophobic interactions with the protein, which can also contribute to binding affinity.
Electronic Effects Strongly electron-withdrawing, which can influence the pKa of nearby functional groups and the overall electronic character of the molecule.Weakly electron-donating, with a less pronounced electronic effect.

Physicochemical Properties of the Building Blocks:

Property2-Bromo-4-(methylsulfonyl)phenol2-bromo-4-methylphenol
Molecular Formula C₇H₇BrO₃S[7]C₇H₇BrO[8]
Molecular Weight 251.10 g/mol [7]187.03 g/mol [8]
Calculated LogP ~1.5~2.7
Hydrogen Bond Acceptors 31
Hydrogen Bond Donors 11

Conclusion and Recommendations

Both 2-Bromo-4-(methylsulfonyl)phenol and 2-bromo-4-methylphenol are valuable building blocks in organic synthesis, particularly in the field of drug discovery. The choice between them should be guided by the desired properties of the final target molecule.

  • Choose 2-Bromo-4-(methylsulfonyl)phenol when:

    • Enhanced aqueous solubility is desired.

    • Increased metabolic stability is a priority.

    • A hydrogen bond acceptor is needed to interact with a biological target.

    • The synthetic strategy can accommodate a slightly more expensive starting material.

  • Choose 2-bromo-4-methylphenol when:

    • Increased lipophilicity is desired for membrane permeability or hydrophobic interactions.

    • A more cost-effective and readily available starting material is preferred.

    • The potential for metabolic oxidation of the methyl group is not a concern or is a desired metabolic pathway.

By understanding the synthetic nuances and the downstream consequences of incorporating either the methylsulfonyl or the methyl group, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to the development of more effective and drug-like molecules.

References

[2] A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. (n.d.). Retrieved from [Link] [9] Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link] [10] Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link] [7] 2-bromo-4-(methylsulfonyl)phenol - chemable. (n.d.). Retrieved from [Link] [3] CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. (n.d.). Retrieved from [4] CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents. (n.d.). Retrieved from [5] Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. (n.d.). Retrieved from [Link] [8] 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem. (n.d.). Retrieved from [Link] [11] WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents. (n.d.). Retrieved from [12] Imran, M., Asdaq, S. M. B., Khan, S. A., Meenakshi, D. U., Alamri, A. S., Alsanie, W. F., ... & Bakht, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 664. [13] o-BROMOPHENOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link] [14] US7169791B2 - Inhibitors of tyrosine kinases - Google Patents. (n.d.). Retrieved from A New Bromination Method for Phenols and Anisole - Scribd. (n.d.). Retrieved from [Link] [6] CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents. (n.d.). Retrieved from [1] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

head-to-head comparison of 2-Bromo-4-(methylsulfonyl)phenol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of 2-Bromo-4-(methylsulfonyl)phenol , the optimal route depends heavily on the scale of operation and available starting materials.

  • For Industrial Scale (>1 kg): Direct Bromination with Elemental Bromine (

    
    )  is the superior method. It offers the highest atom economy and lowest raw material cost, capitalizing on the synergistic ortho-directing effects of the hydroxyl group and the meta-directing nature of the sulfonyl group.
    
  • For Laboratory/Medicinal Chemistry (<100 g): N-Bromosuccinimide (NBS) Bromination is recommended. It avoids the handling hazards of liquid bromine, provides precise stoichiometric control, and simplifies workup, yielding high-purity product suitable for immediate downstream coupling (e.g., Suzuki-Miyaura).

  • Strategic Alternative: The Sulfide Oxidation Route (bromination of 4-(methylthio)phenol followed by oxidation) is a viable fallback if the sulfonyl precursor is unavailable, though it introduces an additional process step.

Part 1: Chemical Foundation & Retrosynthetic Analysis

The synthesis hinges on the regioselective functionalization of the phenol ring.

  • Target: 2-Bromo-4-(methylsulfonyl)phenol

  • Core Structure: Phenol ring substituted with a methylsulfonyl group (

    
    ) at the 4-position.[1]
    
  • Electronic Environment:

    • 
       (Position 1):  Strong Electron Donating Group (EDG). Activates positions 2 and 6 (ortho).
      
    • 
       (Position 4):  Strong Electron Withdrawing Group (EWG). Deactivates the ring but directs incoming electrophiles to the meta position (relative to itself), which corresponds to positions 2 and 6.
      
Reaction Pathway Visualization

SynthesisPathways cluster_legend Pathway Key Start1 4-(Methylsulfonyl)phenol (CAS: 14763-60-1) Product 2-Bromo-4-(methylsulfonyl)phenol (Target) Start1->Product Method A: Br2/AcOH (Industrial) Start1->Product Method B: NBS/MeCN (Lab Scale) Start2 4-(Methylthio)phenol (CAS: 1073-72-9) Inter1 2-Bromo-4-(methylthio)phenol Start2->Inter1 Br2 or NBS Inter1->Product Method C: Oxidation (Oxone/H2O2) key1 Direct Electrophilic Subst. key2 Oxidative Transformation

Figure 1: Convergent synthesis pathways showing direct bromination (Red/Blue) vs. the sulfide oxidation route (Yellow).

Part 2: Head-to-Head Method Comparison

Method A: Direct Bromination with Elemental Bromine

This is the classical approach for preparing bromophenols. The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

  • Reagents:

    
     (1.0–1.05 eq), Acetic Acid (AcOH) or 
    
    
    
    .
  • Mechanism: The phenol is activated; bromine attacks the ortho position. The sulfonyl group prevents over-bromination compared to simple phenols.

  • Pros: Low cost; scalable; high atom economy.

  • Cons: Handling hazardous liquid

    
    ; evolution of corrosive HBr gas; potential for trace dibromo impurities if stoichiometry is loose.
    
Method B: N-Bromosuccinimide (NBS) Bromination

A milder protocol utilizing a solid brominating agent.

  • Reagents: NBS (1.0–1.1 eq), Acetonitrile (MeCN) or DMF.

  • Mechanism: Slow release of

    
     or radical bromination (depending on initiation, though EAS is dominant here).
    
  • Pros: Precise stoichiometry; easy handling of solid reagent; mild conditions (RT); high functional group tolerance.

  • Cons: Higher cost per mole; poor atom economy (succinimide waste); difficult to scale beyond kilogram quantities economically.

Method C: Sulfide Oxidation Route

Starting from the thioether analog, brominating first, then oxidizing.

  • Reagents: 1.

    
    ; 2. Oxone or 
    
    
    
    .
  • Pros: Useful if 4-(methylsulfonyl)phenol is expensive or unavailable.

  • Cons: Two steps; oxidation can be exothermic and requires careful monitoring to ensure conversion to sulfone (

    
    ) rather than sulfoxide (
    
    
    
    ).
Comparative Data Summary
FeatureMethod A: Elemental BromineMethod B: NBSMethod C: Sulfide Oxidation
Yield 85–92%90–95%75–85% (over 2 steps)
Purity (Crude) >95%>98%>90%
Atom Economy HighLow (Succinimide waste)Low (Oxidant waste)
Cost $ (Low)

$ (High)

(Medium)
Scalability ExcellentPoor to MediumMedium
Safety Low (HBr gas, corrosive Br2)High (Solid reagent)Medium (Exothermic oxidation)

Part 3: Detailed Experimental Protocols

Protocol 1: Laboratory Synthesis via NBS (Recommended for R&D)

Best for: Preparing 1g – 50g of high-purity material for biological testing.

Materials:

  • 4-(Methylsulfonyl)phenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (10 mL/g of substrate)

  • Ammonium acetate (

    
    ) (0.1 eq, catalyst - optional but improves rate)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfonyl)phenol in Acetonitrile at room temperature (20–25°C).

  • Addition: Add NBS portion-wise over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LCMS.[1] The product will appear less polar than the starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate.

    • Wash with water (

      
      ) to remove succinimide and unreacted NBS.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).

Validation:

  • 1H NMR (DMSO-d6): Expect a doublet at ~7.1 ppm (H6), a doublet of doublets at ~7.8 ppm (H5), and a doublet at ~8.0 ppm (H3). The methyl sulfone singlet appears at ~3.2 ppm.

Protocol 2: Scalable Synthesis via

Best for: Pilot plant or gram-scale production where cost is a factor.

Materials:

  • 4-(Methylsulfonyl)phenol (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)
    
  • Acetic Acid (Glacial) (5 mL/g)

  • Sodium Bisulfite (sat. aq. solution)

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

  • Dissolution: Dissolve the phenol in Glacial Acetic Acid. Cool the solution to 0–5°C using an ice bath.

  • Bromination: Add liquid Bromine dropwise over 30–60 minutes. Caution: Reaction is exothermic. The solution will turn reddish-brown.

  • Digestion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (volume

    
     reaction volume). Stir vigorously. The product should precipitate as a white to off-white solid.
    
  • Neutralization: Add saturated Sodium Bisulfite solution dropwise to quench any excess bromine (indicated by the disappearance of the orange color).

  • Isolation: Filter the solid. Wash the cake copiously with water to remove residual acetic acid.

  • Drying: Dry in a vacuum oven at 45°C.

References

  • Preparation of 4-(methylsulfonyl)

    • Source: ChemicalBook / WO2015/164480.
    • Context: Describes the oxidation of the sulfide precursor, establishing the validity of Route C.
  • Bromination of Deactivated Phenols (General NBS Protocols)

    • Source: Organic Chemistry Portal / NIH.
    • Context: Validates the use of NBS in polar solvents (MeCN/DMF) for regioselective bromination of phenols with electron-withdrawing groups.
  • Industrial Bromination of p-Cresol Derivatives

    • Source: P
    • Context: Provides the process engineering basis (temperature control, solvent recovery) adapted for Protocol 2.
  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Analogous Chemistry)

    • Source: PrepChem.
    • Context: Demonstrates the stability of the methylsulfonyl group under bromin

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a halogenated, sulfur-containing phenolic intermediate. Unlike general organic waste, this compound requires strict segregation into Halogenated Waste Streams .

Critical Disposal Directive:

  • DO NOT mix with general non-halogenated organic solvents (e.g., Acetone, Methanol waste) intended for fuel blending.

  • DO NOT dispose of down the drain. Phenolic compounds are toxic to aquatic life and disrupt municipal water treatment bacteria.

  • MANDATORY: Label all waste containers as "HALOGENATED" and "SULFUR-CONTAINING."

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound contains both a bromine atom and a sulfonyl group on a phenol ring.

PropertyDataOperational Implication
CAS Number 20951-43-3Use for waste manifesting and inventory tracking.
Molecular Formula

High oxygen demand during combustion.
Acidity (

)
~7.5 - 8.0 (Est.)Weakly acidic; incompatible with strong bases.
Physical State Solid (Powder/Crystal)Dust inhalation hazard during transfer.
Key Hazards Irritant, Corrosive (Phenol)Requires PPE (Nitrile gloves, eye protection).
Combustion Byproducts

,

Requires incineration with flue gas scrubbing.
The "Why" Behind the Protocol

Standard incineration of organic waste often lacks the scrubbers necessary to neutralize acid gases. If this compound is burned in a standard facility:

  • Bromine converts to Hydrogen Bromide (

    
    ), a corrosive acid gas.
    
  • Sulfonyl groups convert to Sulfur Oxides (

    
    ), precursors to acid rain.
    
  • Result: Damage to the incinerator's refractory lining and illegal emission releases. This is why segregation is non-negotiable.

Waste Segregation & Handling Protocol

A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a sealable, chemically compatible container (HDPE or Glass).

  • Double Bagging: If the primary container is a bag, double-bag it in 6-mil polyethylene bags to prevent rupture.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Bromo-4-(methylsulfonyl)phenol"[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

    • Notes: "Contains Bromine & Sulfur."[1]

B. Liquid Waste (Mother Liquor/Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate):

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Note: Even if the solvent itself is non-halogenated (like Methanol), the presence of dissolved brominated phenol reclassifies the entire mixture as halogenated waste.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste) or strong bases, which can cause exothermic reactions with the phenol.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of this specific chemical to ensure compliance with RCRA and local EHS standards.

DisposalWorkflow Start Start: 2-Bromo-4-(methylsulfonyl)phenol Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Bagging Double Bag or Seal in HDPE Jar IsSolid->Bagging SolventCheck Is Solvent Halogenated? IsLiquid->SolventCheck LabelSolid Label: 'Toxic Solid - Halogenated' Bagging->LabelSolid Final EHS Pickup for Incineration w/ Scrubbing LabelSolid->Final HalogenatedSolvent Yes (e.g., DCM) SolventCheck->HalogenatedSolvent Yes NonHalogenatedSolvent No (e.g., MeOH, EtOAc) SolventCheck->NonHalogenatedSolvent No Carboy Transfer to Halogenated Waste Carboy (Yellow Tag) HalogenatedSolvent->Carboy Reclassify CRITICAL: Reclassify Mixture as HALOGENATED WASTE NonHalogenatedSolvent->Reclassify Reclassify->Carboy Carboy->Final

Figure 1: Decision tree for segregating brominated phenolic waste to ensure proper downstream incineration.

Emergency Procedures: Spills & Exposure

In the event of a spill, immediate containment is required to prevent environmental contamination.

Dry Spill (Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Use a HEPA vacuum or wet the powder slightly with an inert absorbent (sand/vermiculite) before scooping.

    • Place in a hazardous waste bag labeled "Debris from Spill of Halogenated Phenol."

Wet Spill (Solution)
  • Absorb: Use a commercial spill pad or vermiculite.

  • Neutralize (Optional but Recommended): If the spill is significant and acidic, sprinkle sodium bicarbonate (baking soda) to neutralize the phenol before collecting.

  • Disposal: Collect all absorbent material as Halogenated Solid Waste . Do not place in regular trash.

Regulatory & Compliance Context

While this specific compound is not always explicitly listed on "P" or "U" lists (US EPA RCRA), it is regulated based on its characteristics and constituents.

  • RCRA Classification: Likely falls under D002 (Corrosivity) if pH < 2, or general hazardous waste due to toxicity.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F001/F002 waste code [1].

  • TSCA: Ensure compliance with the Toxic Substances Control Act if synthesizing or importing.

Final Verification Checklist

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[4] EPA.gov. Available at: [Link]

  • PubChem. 2-Bromo-4-(methylsulfonyl)phenol Compound Summary (CAS 20951-43-3). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

Personal protective equipment for handling 2-Bromo-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-Bromo-4-(methylsulfonyl)phenol

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Bromo-4-(methylsulfonyl)phenol (CAS No: 20951-43-3). As a substituted phenol, this compound requires stringent safety protocols due to the high potential for skin and eye irritation, respiratory tract irritation, and the inherent risks associated with the phenol chemical class, including rapid dermal absorption and potential systemic toxicity.[1][2][3][4][5] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.

Hazard Assessment and Toxicology Profile

While comprehensive toxicological data for 2-Bromo-4-(methylsulfonyl)phenol is limited, its chemical structure provides a strong basis for a rigorous hazard assessment. The molecule combines a phenol ring, a bromine atom, and a methylsulfonyl group.

  • Phenol Backbone: Phenols are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[1][5] A unique danger is their anesthetic effect, which can cause severe burns that are not immediately painful, delaying first aid response.[1][5]

  • Bromination: The presence of bromine often enhances irritant properties. Analogous compounds like 2-Bromo-4-methylphenol are classified as causing serious skin and eye irritation and being harmful upon skin contact.[2][6]

  • Methylsulfonyl Group: This functional group, combined with the bromo-phenol structure, suggests the compound should be handled as, at minimum, a severe irritant. A similar compound, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, is categorized as causing severe skin burns and eye damage.[4]

Therefore, all handling procedures must assume this compound is a severe skin and eye irritant, a respiratory irritant, and capable of causing systemic toxicity through skin absorption.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical factor in preventing exposure. Standard laboratory PPE is insufficient. The following table outlines the minimum requirements for various laboratory tasks.

TaskRequired Personal Protective Equipment (PPE)Key Rationale & Causality
Weighing & Handling Solid Eyes/Face: Chemical splash goggles and a full-face shield. Gloves: Double-gloving with a utility-grade neoprene or butyl rubber outer glove over a standard nitrile inner glove.[5] Body: Fully-buttoned lab coat and a chemically resistant apron (neoprene or butyl rubber).[1][7] Respiratory: All operations must be conducted within a certified chemical fume hood.[1][7]The primary risks are inhalation of fine particulates and gross contamination of skin from the solid. A face shield protects against accidental splashes during manipulation. Phenol derivatives can rapidly penetrate standard nitrile gloves; therefore, heavy-duty outer gloves are mandatory for direct handling.[1][8]
Preparing Solutions (Dissolution) Eyes/Face: Chemical splash goggles and a full-face shield. Gloves: Double-gloving with a utility-grade neoprene or butyl rubber outer glove over a standard nitrile inner glove.[5] Body: Fully-buttoned lab coat and a chemically resistant apron.[1][7] Respiratory: All operations must be conducted within a certified chemical fume hood.[1][7]This task carries the highest risk of splashes and direct chemical contact. The combination of goggles and a face shield is essential. The double-gloving strategy provides robust protection against solvent and solute penetration during mixing and transfers.[5][8]
Performing Reactions & Transfers Eyes/Face: Chemical splash goggles.[5][7] Gloves: Double nitrile gloves (minimum). Change outer glove immediately upon any suspected contact. Body: Fully-buttoned lab coat.[5] Respiratory: All operations must be conducted within a certified chemical fume hood.For incidental contact during contained reactions, double nitrile gloves may be sufficient, but vigilance is key.[5] Any contamination requires an immediate glove change to prevent permeation. The primary engineering control remains the fume hood to contain any potential vapor release.[9]

Engineering and Administrative Controls

PPE is the last line of defense. Proper facility design and work practices are paramount.

  • Chemical Fume Hood: All work with 2-Bromo-4-(methylsulfonyl)phenol, from weighing to disposal, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7][9]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance of the work area.[1][7][10] All personnel must be trained on their location and operation before beginning work.

  • First Aid Readiness: A dedicated first aid kit for phenol exposure must be immediately available. This kit must contain a wash bottle of low-molecular-weight Polyethylene Glycol (PEG-300 or PEG-400) and large cotton pads.[1][8]

  • Work Practices: Never work alone when handling this compound.[1] Ensure all containers are clearly labeled.[11] Read and understand this guide and the relevant Safety Data Sheets (SDS) for all chemicals before beginning any procedure.[12]

Step-by-Step Handling Procedures

The following workflow outlines the safe handling of 2-Bromo-4-(methylsulfonyl)phenol from preparation to cleanup.

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Verify Fume Hood Certification & Flow prep2 Confirm Location of Shower, Eyewash, & PEG-400 Kit prep1->prep2 prep3 Don All Required PPE (See Table) prep2->prep3 exec1 Carefully Weigh Solid (Avoid Dust Generation) prep3->exec1 Begin Work exec2 Slowly Add Solid to Solvent in Reaction Vessel exec1->exec2 exec3 Conduct Reaction in Contained Glassware exec2->exec3 clean1 Quench Reaction (if applicable) Inside Fume Hood exec3->clean1 Reaction Complete clean2 Segregate All Waste into Labeled Hazardous Waste Container clean1->clean2 clean3 Decontaminate Glassware & Work Surfaces clean2->clean3 clean4 Carefully Doff PPE & Wash Hands Thoroughly clean3->clean4 emergency In Case of Spill or Exposure: IMMEDIATELY Execute Emergency Procedures (Section 5)

Caption: Safe Handling Workflow for 2-Bromo-4-(methylsulfonyl)phenol.

Emergency Procedures: Spills & Exposure

Rapid and correct response to an exposure is critical to minimizing harm.

Skin Exposure:

  • IMMEDIATELY remove any contaminated clothing, shoes, or jewelry.[1] Anyone assisting the victim must wear appropriate protective gloves (e.g., Silver Shield™).[1]

  • DO NOT USE WATER. Liberally apply PEG-300 or PEG-400 to a large cotton pad and gently wipe the affected area to remove the chemical.[1][8] Continue this process until there is no detectable odor of phenol.

  • If PEG is not available, a glycerine solution can be used.[1] If neither is available, flush with copious amounts of water for at least 15 minutes, but this is a less effective option.

  • Seek immediate medical attention. Inform medical personnel that the exposure involved a substituted phenol.

Eye Exposure:

  • Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4]

  • Remove contact lenses if present and easy to do.[3]

  • Seek immediate medical attention from an ophthalmologist.[3]

Inhalation:

  • Move the affected person to fresh air immediately.[3][4]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Rinse the mouth thoroughly with water.[2]

  • DO NOT INDUCE VOMITING. [4]

  • If the person is conscious, have them drink one or two glasses of water.[3]

  • Seek immediate medical attention.

Chemical Spills:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • Restrict access to the spill area.[12]

  • Wearing the full PPE outlined in the table, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels.

  • Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[4] Do not let the chemical enter drains.[3][13]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Decontamination and Waste Disposal

All materials contaminated with 2-Bromo-4-(methylsulfonyl)phenol are considered hazardous waste.

  • Chemical Waste: Collect all unreacted chemical, reaction mixtures, and solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[2][4]

  • Contaminated Materials: This includes used gloves, weigh paper, absorbent pads, and any disposable equipment. These items must be collected in a separate, sealed hazardous waste container.[5] Heavily contaminated lab coats may also need to be disposed of as hazardous waste.[8]

  • Disposal Protocol: All waste must be disposed of according to local, state, and federal environmental regulations.[10] Never dispose of this chemical down the sink or in the general trash.[9]

References

  • FACT SHEET: Phenol - Environmental Health and Safety. (2023). University of Wisconsin-Madison. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Princeton University. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol and Acetone Sector Group (PASG). [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • 2-Bromo-4-(methanesulfonyl)phenol - Exposure Predictions. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • 2-bromo-4-(methylsulfonyl)phenol Product Information. Chemable. [Link]

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. (2006). Cole-Parmer. [Link]

  • 2-Bromo-4-methylphenol Hazard Summary. PubChem, National Institutes of Health. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]

  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.